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  • Product: 5-Ethoxypyrazine-2,3-dicarbonitrile
  • CAS: 72111-81-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Ethoxypyrazine-2,3-dicarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Ethoxypyrazine-2,3-dicarbonitrile is a substituted pyrazine derivative characterized by an ethoxy group at the 5-position and two nitrile gro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrazine-2,3-dicarbonitrile is a substituted pyrazine derivative characterized by an ethoxy group at the 5-position and two nitrile groups at the 2- and 3-positions of the pyrazine ring. The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2] This structural motif is of significant interest in medicinal chemistry, as the pyrazine ring is a key component in numerous FDA-approved drugs.[2][3] The electron-withdrawing nature of the two nitrile groups, combined with the electron-donating effect of the ethoxy group, imparts unique chemical reactivity and electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex heterocyclic systems and functional materials.[4]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-Ethoxypyrazine-2,3-dicarbonitrile, with a focus on its relevance in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The fundamental properties of 5-Ethoxypyrazine-2,3-dicarbonitrile are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 5-Ethoxypyrazine-2,3-dicarbonitrile

PropertyValueSource(s)
CAS Number 72111-81-0[5]
Molecular Formula C₈H₆N₄O[5]
Molecular Weight 174.16 g/mol [5]
Appearance Not explicitly stated, but related dicyanopyrazines are often crystalline solids.
Melting Point Data not available in the searched sources.
Boiling Point Data not available in the searched sources.
Solubility Data not available, but likely soluble in polar organic solvents like DMF, DMSO, and acetonitrile.
Spectroscopic Profile

While specific spectra for 5-Ethoxypyrazine-2,3-dicarbonitrile were not found in the initial search, a predictive analysis based on its structure and data from analogous compounds allows for an estimation of its key spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The ethoxy group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. A singlet would be expected for the lone proton on the pyrazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for the two nitrile carbons, the four carbons of the pyrazine ring (two of which are substituted), and the two carbons of the ethoxy group. The chemical shifts would be influenced by the electronic effects of the substituents.[6]

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.[7] Additional peaks corresponding to C-O, C-N, and aromatic C-H bonds would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 174.16.

Synthesis and Reactivity

General Synthesis Pathway

Substituted pyrazine-2,3-dicarbonitriles are most commonly synthesized through the condensation reaction of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound.[4][7][8] DAMN is a versatile and commercially available building block derived from the tetramerization of hydrogen cyanide.[9][10][11][12]

The synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile would logically proceed via the condensation of DAMN with an appropriate ethoxy-substituted 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent, sometimes with acid catalysis, to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazine ring.

Diagram 1: Proposed Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile

G DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate + Dicarbonyl Ethyl glyoxalate (or related α-keto ester) Dicarbonyl->Intermediate Product 5-Ethoxypyrazine-2,3-dicarbonitrile Intermediate->Product Cyclization & Aromatization (-2 H₂O)

Caption: General synthetic route via condensation of DAMN.

Chemical Reactivity

The reactivity of 5-Ethoxypyrazine-2,3-dicarbonitrile is governed by the interplay of its functional groups:

  • Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents influence the positions of attack.

  • Nitrile Groups: The nitrile groups are strong electron-withdrawing groups that activate the pyrazine ring. They can also undergo various chemical transformations, such as hydrolysis to carboxylic acids or amides, reduction to amines, or participation in cycloaddition reactions to form other heterocyclic systems.

  • Ethoxy Group: As an electron-donating group, the ethoxy group can influence the regioselectivity of reactions on the pyrazine ring. It is generally stable but can be cleaved under harsh acidic conditions.

Applications in Research and Drug Development

While specific applications for 5-Ethoxypyrazine-2,3-dicarbonitrile are not extensively documented in the public domain, its structural motifs are found in molecules of significant interest, particularly in medicinal chemistry. Pyrazine derivatives are known for a wide range of biological activities.[1][2]

Precursor for Bioactive Molecules

The primary value of this compound lies in its role as a chemical intermediate. The dicarbonitrile functionality is a well-established precursor for the synthesis of phthalocyanine and porphyrazine analogues, which have applications in materials science as dyes and in photodynamic therapy.[13]

More significantly in the context of drug development, pyrazine derivatives are central to many therapeutic agents. For example, the pyrazine ring is a core component of drugs like Zopiclone and its enantiomer Eszopiclone, which are nonbenzodiazepine hypnotics used to treat insomnia.[14][15][16] The synthesis of these drugs often involves complex, multi-step processes where substituted pyrazines serve as key building blocks.[17][18] Although 5-Ethoxypyrazine-2,3-dicarbonitrile is not a direct precursor to Zopiclone, its synthesis follows similar chemical principles, highlighting the importance of such intermediates in accessing complex drug scaffolds.

Role as a Chemical Scaffold

The structure of 5-Ethoxypyrazine-2,3-dicarbonitrile serves as a scaffold that can be further elaborated. The nitrile groups can be converted into other functional groups, and the pyrazine ring can be modified, allowing for the creation of a library of diverse compounds for screening in drug discovery programs. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like protein kinases.[3]

Safety, Handling, and Storage

Safety data for 5-Ethoxypyrazine-2,3-dicarbonitrile is limited. However, based on related compounds with nitrile functionalities, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

5-Ethoxypyrazine-2,3-dicarbonitrile is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value is derived from the unique electronic properties conferred by its substituted pyrazine ring. While direct applications are not widely reported, its structural relationship to key precursors in the synthesis of pharmaceuticals and functional materials underscores its importance. For researchers in drug development and materials science, this compound represents a versatile building block for the construction of novel and complex molecular architectures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

  • LookChem. Synthesis of Zopiclone - Chempedia. [Link]

  • Google Patents.
  • ACG Publications. An improved process for eszopiclone: Anti-insomnia agent. [Link]

  • Google Patents.
  • Drugs.com. Eszopiclone. [Link]

  • ResearchGate. ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst.[Link]

  • ResearchGate. Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and functionalized alcohols in acetonitrile. [Link]

  • NextSDS. 5-ethoxypyrazine-2-carbonitrile — Chemical Substance Information. [Link]

  • PubChem. CID 161111885 | C12H4N8. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ScienceDirect. Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. [Link]

  • PMC. 5,6-Diphenylpyrazine-2,3-dicarbonitrile. [Link]

  • Semantic Scholar. Diaminomaleonitrile as a versatile building block for the synthesis of 4,4′-biimidazolidinylidenes and 4,4′-bithiazolidinylidenes. [Link]

  • Arkivoc. Synthesis of some cyclooctane-based pyrazines and quinoxalines. Part 2. [Link]

  • Semantic Scholar. Diaminomaleonitrile as a versatile building block for the synthesis of 4,4′-biimidazolidinylidenes and 4,4′-bithiazolidinylidenes. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PMC. 5,6-Dimethylpyrazine-2,3-dicarbonitrile. [Link]

  • PMC. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • ResearchGate. ¹H-NMR spectra of dicarbonitrile 3.[Link]

  • PubChem. Pyrazinecarbonitrile | C5H3N3 | CID 73172. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PMC. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

  • Chemsrc. 5,6-diaminopyrazine-2,3-dicarbonitrile | CAS#:36023-58-2. [Link]

  • The Good Scents Company. hazelnut pyrazine 2,3-diethyl-5-methylpyrazine. [Link]

  • ResearchGate. 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. [Link]

  • PMC. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. [Link]

  • ResearchGate. The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis.[Link]

Sources

Exploratory

molecular weight and exact mass of 5-Ethoxypyrazine-2,3-dicarbonitrile

An In-Depth Guide to the Molecular Weight and Exact Mass of 5-Ethoxypyrazine-2,3-dicarbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 5-Ethoxypyrazine-2,3-dicarbonitrile is a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Molecular Weight and Exact Mass of 5-Ethoxypyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] A precise understanding of the fundamental physicochemical properties of this molecule, particularly its mass, is a critical prerequisite for its accurate identification, characterization, and quantification in any research or development setting.

This technical guide provides an in-depth exploration of two fundamental yet often confused concepts: molecular weight and exact mass, using 5-Ethoxypyrazine-2,3-dicarbonitrile as the primary exemplar. As a Senior Application Scientist, the objective is not merely to state these values but to elucidate the scientific principles that differentiate them, the methodologies used for their determination, and their practical implications in modern analytical workflows.

Core Physicochemical Properties

A summary of the key mass-related properties for 5-Ethoxypyrazine-2,3-dicarbonitrile is presented below. These values form the basis for all subsequent discussions.

PropertyValueSource
Chemical Formula C₈H₆N₄OBLD Pharm[2]
CAS Number 72111-81-0BLD Pharm[2]
Molecular Weight 174.16 g/mol PubChem[3]
Exact Mass 174.05416083 DaPubChem[3]

The Fundamental Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in casual discourse, molecular weight and exact mass are distinct concepts rooted in the isotopic composition of elements. Understanding this difference is paramount for high-fidelity analytical work, especially in mass spectrometry.

Molecular Weight (Average Molar Mass)

Molecular weight represents the weighted average mass of a molecule's formula based on the natural abundance of all stable isotopes of its constituent elements. It is an averaged value over a population of molecules. For instance, carbon on Earth is composed of approximately 98.9% ¹²C and 1.1% ¹³C. The atomic weight of carbon (12.011 amu) reflects this natural isotopic distribution.

The molecular weight is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity), as it reflects the mass of a mole of the substance.

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element. For 5-Ethoxypyrazine-2,3-dicarbonitrile, this corresponds to a molecule composed exclusively of Carbon-12 (¹²C), Hydrogen-1 (¹H), Nitrogen-14 (¹⁴N), and Oxygen-16 (¹⁶O).

This is not an average value but a precise, theoretical mass for a single, specific isotopic configuration. It is the value of primary importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the distinct peaks corresponding to different isotopic compositions (isotopologues).

G cluster_0 Conceptual Origin of Mass Values cluster_1 Isotopes Present Molecule Population of 5-Ethoxypyrazine-2,3-dicarbonitrile Molecules Isotopes ¹²C, ¹³C ¹H, ²H ¹⁴N, ¹⁵N ¹⁶O, ¹⁷O, ¹⁸O Molecule->Isotopes AvgMass Molecular Weight (Average Mass) 174.16 g/mol Isotopes->AvgMass Weighted Average of All Isotopic Combinations MonoMass Exact Mass (Monoisotopic Mass) 174.05416083 Da Isotopes->MonoMass Calculated Mass of Most Abundant Isotopes Only (¹²C₈¹H₆¹⁴N₄¹⁶O₁)

Caption: Conceptual flow from a population of molecules to the distinct values of Molecular Weight and Exact Mass.

Methodologies for Determination and Calculation

The practical derivation of these two mass values relies on different approaches: one based on established atomic weights and the other on high-precision instrumental analysis.

Protocol 1: Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms, as provided by IUPAC. This is a theoretical calculation based on the molecular formula.

Step-by-Step Calculation for C₈H₆N₄O:

  • Identify Atomic Weights:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

  • Multiply by Atom Count:

    • Carbon: 8 * 12.011 = 96.088 u

    • Hydrogen: 6 * 1.008 = 6.048 u

    • Nitrogen: 4 * 14.007 = 56.028 u

    • Oxygen: 1 * 15.999 = 15.999 u

  • Sum the Values:

    • 96.088 + 6.048 + 56.028 + 15.999 = 174.163 g/mol

This calculated value, typically rounded to two decimal places (174.16 g/mol ), is sufficient for all standard laboratory stoichiometric needs.

Protocol 2: Determination of Exact Mass via Mass Spectrometry

The exact mass is not typically calculated by hand but is the value against which experimental data from a high-resolution mass spectrometer is compared for compound identification.

Experimental Workflow:

  • Sample Preparation: A dilute solution of 5-Ethoxypyrazine-2,3-dicarbonitrile is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using Electrospray Ionization (ESI), to generate protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments have sufficient resolving power to separate ions that differ in mass by only a few thousandths of a mass unit.

  • Data Acquisition: The analyzer measures the mass-to-charge ratio (m/z) of the ions. The instrument is calibrated to provide a mass accuracy typically below 5 parts-per-million (ppm).

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the monoisotopic mass of the ion. For a protonated molecule [M+H]⁺, the experimentally measured m/z would be compared against the theoretical exact mass of C₈H₇N₄O⁺ (174.05416 + 1.00728 = 175.06144 Da). A match within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental composition.

G cluster_0 High-Resolution Mass Spectrometry Workflow Sample 1. Sample Infusion (C₈H₆N₄O) IonSource 2. ESI Source (Ionization) Sample->IonSource [M] Analyzer 3. Mass Analyzer (e.g., Orbitrap/TOF) IonSource->Analyzer [M+H]⁺ Detector 4. Detection (m/z Measurement) Analyzer->Detector Separation Result 5. Spectrum Output (Exact Mass Confirmation) Detector->Result Signal

Caption: Workflow for the experimental determination of exact mass using HRMS.

Conclusion

For 5-Ethoxypyrazine-2,3-dicarbonitrile, the molecular weight (174.16 g/mol ) is the practical value for gravimetric and stoichiometric purposes in the laboratory. The exact mass (174.05416083 Da) is the high-precision value essential for unambiguous molecular formula confirmation using modern analytical techniques like high-resolution mass spectrometry. A clear understanding and correct application of both values are fundamental to maintaining scientific integrity and achieving reproducible, high-quality results in chemical research and drug development.

References

  • PubChem. (n.d.). Biscyanoethylether. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine-2,3-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 5,6-diaminopyrazine-2,3-dicarbonitrile. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 5-Ethoxypyrazine-2,3-dicarbonitrile for Research and Development Professionals

This guide provides a comprehensive overview of 5-Ethoxypyrazine-2,3-dicarbonitrile, including its chemical identity, a thorough safety and handling assessment, and its applications in scientific research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 5-Ethoxypyrazine-2,3-dicarbonitrile, including its chemical identity, a thorough safety and handling assessment, and its applications in scientific research and development. The information herein is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

5-Ethoxypyrazine-2,3-dicarbonitrile is a substituted pyrazine derivative. The pyrazine ring is a core structural motif in numerous biologically active compounds and functional materials.[1][2] The presence of nitrile and ethoxy groups suggests its utility as a versatile building block in organic synthesis.[3]

PropertyValueSource
Chemical Name 5-Ethoxypyrazine-2,3-dicarbonitrileN/A
CAS Number 72111-81-0[4]
Molecular Formula C₈H₆N₄O[4]
Molecular Weight 174.16 g/mol [4]
SMILES Code N#CC1=NC=C(OCC)N=C1C#N[4]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Hazard Assessment and GHS Classification

A specific Safety Data Sheet (SDS) for 5-Ethoxypyrazine-2,3-dicarbonitrile is not publicly available. Therefore, this hazard assessment is based on data from structurally related compounds, such as pyrazine-2-carbonitrile and other substituted pyrazines.[5][6] The dinitrile functionality and the pyrazine core are the primary determinants of its likely toxicological profile.

Anticipated GHS Classification (Based on Analogs):

Hazard ClassCategoryGHS CodeSignal Word
Acute Toxicity, Oral4H302Warning
Acute Toxicity, Dermal4H312Warning
Acute Toxicity, Inhalation4H332Warning
Skin Corrosion/Irritation2H315Warning
Serious Eye Damage/Eye Irritation2AH319Warning
Specific Target Organ Toxicity (Single Exposure)3H335Warning

Disclaimer: This classification is inferred from related compounds and should be used for preliminary risk assessment only. A comprehensive risk assessment should be conducted based on the specific handling conditions and quantities used.

Toxicological Profile Summary:

  • Acute Effects: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[5] Ingestion may lead to gastrointestinal irritation.[7]

  • Irritation: Causes skin irritation and serious eye irritation.[7] May also cause respiratory tract irritation.[5]

  • Chronic Effects: Data not available.

  • Carcinogenicity/Mutagenicity: No data available for this specific compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are essential when handling 5-Ethoxypyrazine-2,3-dicarbonitrile. The following workflow outlines the necessary precautions.

Workflow for Safe Handling of 5-Ethoxypyrazine-2,3-dicarbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Designated_Area Work in a Designated Area Risk_Assessment->Designated_Area Fume_Hood Use a Certified Fume Hood Designated_Area->Fume_Hood PPE Don Personal Protective Equipment (PPE) Fume_Hood->PPE Weighing Weigh solid under containment PPE->Weighing Dissolving Handle solutions in fume hood Weighing->Dissolving Reactions Keep reactions in fume hood Dissolving->Reactions Decontamination Decontaminate surfaces Reactions->Decontamination Waste_Disposal Dispose of waste properly Decontamination->Waste_Disposal Remove_PPE Remove and dispose of PPE Waste_Disposal->Remove_PPE Hand_Washing Wash hands thoroughly Remove_PPE->Hand_Washing

Caption: Safe handling workflow for 5-Ethoxypyrazine-2,3-dicarbonitrile.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: A flame-resistant lab coat is recommended. Wear nitrile or chloroprene gloves.[7]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if dust/aerosols are generated.[7]

Storage, Spill, and Disposal Procedures

Proper storage and waste management are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Store locked up in a designated area for hazardous chemicals.[7]

Spill Management:

  • Small Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • All contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.

Synthesis and Reactivity

Pyrazine-2,3-dicarbonitrile derivatives are valuable intermediates in organic synthesis.[3] While a specific protocol for 5-Ethoxypyrazine-2,3-dicarbonitrile is not detailed, a general synthetic approach can be inferred from the literature. A common method involves the condensation of diaminomaleonitrile with an appropriate α-dicarbonyl compound.

Conceptual Synthesis Pathway Reactant1 Diaminomaleonitrile Reaction Condensation Reaction (e.g., in refluxing ethanol/acetic acid) Reactant1->Reaction Reactant2 Ethoxy-substituted α-dicarbonyl compound Reactant2->Reaction Product 5-Ethoxypyrazine-2,3-dicarbonitrile Reaction->Product Purification Purification (e.g., recrystallization, chromatography) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: A conceptual pathway for the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile.

Reactivity Profile:

  • The nitrile groups can undergo hydrolysis to form carboxylic acids or amides.

  • The pyrazine ring can be susceptible to nucleophilic substitution reactions.

  • The dinitrile moiety makes it a precursor for the synthesis of phthalocyanine-like macrocycles.

Applications in Drug Discovery and Materials Science

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Substituted pyrazine-2,3-dicarbonitriles are explored for a range of therapeutic applications and in the development of advanced materials.

Potential Applications:

  • Antiviral Agents: The pyrazine core is a key component of antiviral drugs like Favipiravir.

  • Anticancer Agents: Some substituted pyrazines have shown activity as kinase inhibitors and other anticancer targets.

  • Materials Science: These compounds are used as precursors for pigments, dyes, and organic light-emitting diodes (OLEDs) due to their electronic properties.

The mechanism of action for many pyrazine-based drugs involves interaction with specific enzymes or signaling pathways. For example, as a kinase inhibitor, a pyrazine derivative might bind to the ATP-binding pocket of a kinase, thereby inhibiting its activity and downstream signaling.

Conceptual Role as a Kinase Inhibitor Compound 5-Ethoxypyrazine-2,3-dicarbonitrile Derivative Kinase Target Kinase (e.g., in a cancer cell) Compound->Kinase Binds to ATP pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Block Blocked ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., proliferation, survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Kinase Block->Downstream_Signaling

Caption: Conceptual mechanism of a pyrazine derivative as a kinase inhibitor.

Analytical Methods

Characterization of 5-Ethoxypyrazine-2,3-dicarbonitrile and its reaction products would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitrile stretch.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring.

References

  • NextSDS. (n.d.). 5-ethoxypyrazine-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

  • ResearchGate. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • Üngören, Ş. H., & Mamedov, V. A. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Journal of Heterocyclic Chemistry, 51(3), 652-657.
  • Al-Awadi, F. A., Abdel-kader, M. S., & El-Dusouqui, O. M. (2022). Construction of 5-(Alkylamino)
  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PMC. (2022, November 27). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • PMC. (2014, January 7). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Retrieved from [Link]

  • Glen Jackson. (n.d.). Analytical Methods. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 5,6-diaminopyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). CID 161111885 | C12H4N8. Retrieved from [Link]

  • Arkat USA. (n.d.). Supplementary Material 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and porphyrazines on its. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

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Exploratory

Solubility Profile of 5-Ethoxypyrazine-2,3-dicarbonitrile: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide Abstract 5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a key intermediate for more complex molecules in agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract 5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a key intermediate for more complex molecules in agrochemical and pharmaceutical research. A thorough understanding of its solubility in various solvents is a prerequisite for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of 5-Ethoxypyrazine-2,3-dicarbonitrile in polar organic solvents. In the absence of extensive published quantitative data, this document establishes a framework for solubility prediction based on molecular structure analysis and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this molecule.

Introduction to 5-Ethoxypyrazine-2,3-dicarbonitrile

Chemical Identity and Structure

5-Ethoxypyrazine-2,3-dicarbonitrile is an aromatic heterocyclic compound featuring a pyrazine core substituted with two nitrile groups and one ethoxy group. These functional groups impart a unique combination of polarity, hydrogen bonding potential, and reactivity.

PropertyValueSource
IUPAC Name 5-ethoxypyrazine-2,3-dicarbonitrileN/A
CAS Number 72111-81-0[1]
Molecular Formula C₈H₆N₄ON/A
Molecular Weight 174.16 g/mol N/A
Canonical SMILES CCOC1=NC=C(C(=N1)C#N)C#NN/A
The Critical Role of Solubility in Application

Solubility is a fundamental physical property that dictates the utility of a chemical compound in nearly every laboratory application. For a molecule like 5-Ethoxypyrazine-2,3-dicarbonitrile, understanding its solubility behavior is paramount for:

  • Reaction Kinetics: Ensuring reagents are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate anti-solvents for precipitation or solvent systems for recrystallization and chromatography.

  • Formulation: Developing stable solutions for screening, analysis, or as a final product.

  • Process Safety and Scalability: Predicting handling characteristics and designing efficient, scalable processes.

Theoretical Principles of Solubility: A Molecular-Level Perspective

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Structural Analysis of 5-Ethoxypyrazine-2,3-dicarbonitrile

The molecular architecture of 5-Ethoxypyrazine-2,3-dicarbonitrile provides clear indicators of its expected solubility. The key functional groups and their contributions are detailed below.

G cluster_mol 5-Ethoxypyrazine-2,3-dicarbonitrile cluster_features Key Molecular Features & Interactions mol N1 Pyrazine Nitrogens (N1, N4) L1 Strong H-Bond Acceptors Strong Dipole Moment N1->L1 N_CN Nitrile Groups (-C≡N) N_CN->L1 O_Et Ethoxy Group Oxygen (-O-) L2 Weak H-Bond Acceptor O_Et->L2 Aromatic Pyrazine Ring L3 π-π Stacking Potential Aromatic->L3 Alkyl Ethyl Group (-CH2CH3) L4 Nonpolar Character (Hydrophobic) Alkyl->L4

Caption: Key functional groups of the molecule and their potential intermolecular interactions.

  • Pyrazine Ring & Nitrile Groups: The core of the molecule's polarity resides here. The two nitrogen atoms in the pyrazine ring and the two nitrogen atoms of the nitrile groups are strong hydrogen bond acceptors.[2] The nitrile groups, in particular, possess a very large dipole moment, making them amenable to strong dipole-dipole interactions with polar solvents.

  • Ethoxy Group: The oxygen atom of the ethoxy group is a weaker hydrogen bond acceptor. The attached ethyl chain introduces a small region of nonpolar, hydrophobic character.

  • Overall Polarity: The molecule lacks any hydrogen bond donating groups (like -OH or -NH). This is a critical feature. Consequently, its solubility will be highest in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that can engage in strong dipole-dipole interactions. Its solubility in polar protic solvents (e.g., ethanol, methanol) will be moderate, driven by the solvent's ability to donate a hydrogen bond to the molecule's numerous acceptor sites. It is predicted to have very low solubility in water and nonpolar solvents like hexane.

Qualitative Solubility Insights from Related Compounds

While direct quantitative data for the title compound is scarce, procedural notes from the synthesis of analogous pyrazine dicarbonitrile derivatives provide valuable qualitative clues.

SolventContext of Use for Related PyrazinesImplied SolubilitySource
Acetonitrile Used as a reaction solvent for synthesis.Sufficiently soluble for reaction.[3]
Ethanol Used as a solvent for crystallization.Moderately or sparingly soluble.[4][5]
Water Used as an anti-solvent to precipitate products.Poorly soluble to insoluble.
Various Derivatives with long alkyl chains (e.g., propoxy) noted as "readily soluble in organic solvents."Solubility increases with nonpolar character in compatible solvents.[6]

These observations align perfectly with the theoretical assessment: good solubility in polar aprotic acetonitrile, lower (but useful) solubility in polar protic ethanol, and poor solubility in water.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, high-quality solubility data, the isothermal shake-flask method is the gold standard. It is a robust and self-validating system when performed correctly. The following protocol provides a detailed workflow for determining the equilibrium solubility of 5-Ethoxypyrazine-2,3-dicarbonitrile.

Workflow Overview

G prep 1. Preparation equil 2. Equilibration prep->equil Add excess solid to solvent in sealed vial sep 3. Separation equil->sep Incubate with agitation at constant T (e.g., 24-72h) quant 4. Quantification sep->quant Centrifuge/Filter to get clear saturated supernatant end end quant->end Dilute & Analyze via calibrated HPLC-UV

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the concentration of 5-Ethoxypyrazine-2,3-dicarbonitrile in a solvent at thermodynamic equilibrium at a constant temperature.

Materials:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile (solid, >98% purity)

  • Selected polar organic solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge with temperature control

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation of Stock Solution for HPLC Calibration: a. Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a strong solvent in which the compound is freely soluble (e.g., Acetonitrile or DMSO). This is your primary stock. c. Create a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution from the primary stock using the mobile phase as the diluent.

  • Sample Preparation (in triplicate for each solvent): a. Add an excess of solid 5-Ethoxypyrazine-2,3-dicarbonitrile to a pre-weighed glass vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment. A starting point of ~5-10 mg is typical. b. Record the exact mass of the added solid. c. Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial. d. Securely cap the vial.

  • Equilibration: a. Place the vials in a shaker-incubator set to a constant temperature (e.g., 25 °C / 298.15 K). b. Agitate the vials at a speed sufficient to keep the solid suspended. c. Causality Check: Equilibration time is critical for the system to reach its lowest energy state. For crystalline compounds, 24 hours is a minimum, but 48-72 hours is recommended to ensure equilibrium is truly reached. Preliminary time-point experiments can validate this.

  • Phase Separation: a. After equilibration, remove the vials and allow the solid to settle for ~30 minutes inside the incubator to maintain temperature. b. To remove all undissolved solids, draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This step is vital. Failure to remove all particulates is the most common source of erroneously high solubility values. Centrifugation (e.g., 10,000 rpm for 15 min) prior to filtration is highly recommended.

  • Quantification: a. Accurately dilute a known volume of the clear, saturated supernatant with the mobile phase to bring its concentration within the range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary. b. Analyze the calibration standards and the diluted samples via HPLC-UV. The pyrazine ring provides strong UV absorbance, making this an ideal detection method. c. Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample using its linear regression. d. Back-calculate the original concentration in the saturated supernatant, accounting for all dilutions. This value is the equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled for clear comparison and analysis.

Quantitative Solubility Data Table (Template)
SolventCAS NumberSolvent TypeDielectric Constant (20°C)Experimentally Determined Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)67-68-5Polar Aprotic46.7(User to populate)
N,N-Dimethylformamide (DMF)68-12-2Polar Aprotic36.7(User to populate)
Acetonitrile75-05-8Polar Aprotic37.5(User to populate)
Acetone67-64-1Polar Aprotic20.7(User to populate)
Ethanol (95%)64-17-5Polar Protic24.5(User to populate)
Methanol67-56-1Polar Protic32.7(User to populate)
Isopropanol67-63-0Polar Protic19.9(User to populate)
Water7732-18-5Polar Protic80.1(User to populate)
Interpretation of Expected Results

When populated, the table is expected to reveal trends that validate the theoretical principles discussed in Section 2.0.

  • Highest Solubility: It is anticipated that DMSO, DMF, and Acetonitrile will exhibit the highest solubility values due to their high polarity and ability to engage in strong dipole-dipole interactions with the nitrile groups.

  • Moderate Solubility: Alcohols like ethanol and methanol will likely show moderate solubility. While they are polar, the energy cost of disrupting their own hydrogen-bonding networks to solvate a molecule that cannot donate hydrogen bonds back will limit the overall solubility compared to aprotic solvents.

  • Lowest Solubility: Water is expected to be a very poor solvent. Its highly structured hydrogen-bonding network would be significantly disrupted to accommodate the nonpolar ethoxy group and the large aromatic system, with insufficient energetic payback.

Conclusion

References

  • (N/A)
  • (N/A) PubChem entry was for a related but different compound and was not directly cited.
  • Yusof, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • Bakavoli, M., et al. (2013). Synthesis of pyrazine-2,3-dicarbonitriles via the one-pot three-component reaction. ResearchGate. Available at: [Link]

  • Üngören, Ş. H., & Koca, A. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Chinese Chemical Letters, 24(12), 1130-1133. Available at: [Link]

  • (N/A) General information on pyrazine, not the specific compound of interest.
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  • Wöhrle, D., et al. (1993). An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. ChemInform, 24(38). Available at: [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. UC Chemistry Online. Available at: [Link]

  • Koziara, K., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 64(14), 9849–9864. Available at: [Link]

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  • Al-Zahrani, H. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. Molecules, 27(23), 8345. Available at: [Link]

  • (N/A) Information on flavoring compounds, not relevant.
  • Bardajee, G. R., et al. (2013). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E, 69(Pt 2), o217. Available at: [Link]

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Foundational

A Methodological Guide to Determining the Thermodynamic Stability and Melting Point of 5-Ethoxypyrazine-2,3-dicarbonitrile for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermodynamic stability and melting point is paramount for its synthesis, purification, formulation, and storage, ensuring the development of safe and effective pharmaceutical products. This guide provides a comprehensive overview of the principles and experimental procedures for characterizing these critical physicochemical properties. While specific experimental data for 5-Ethoxypyrazine-2,3-dicarbonitrile is not extensively available in public literature, this document outlines the established methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and melting point determination, drawing parallels from related pyrazine derivatives.

Introduction: The Critical Role of Thermal Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous characterization of its physical and chemical properties. Among these, thermodynamic stability and melting point are fundamental parameters that dictate a compound's viability and processability.

  • Thermodynamic Stability: This intrinsic property governs a molecule's resistance to decomposition under thermal stress. For a pharmaceutical compound, poor thermal stability can lead to degradation during manufacturing, storage, or even administration, compromising its efficacy and potentially generating toxic byproducts.

  • Melting Point: The temperature at which a solid substance transitions to a liquid is a crucial indicator of its purity. A sharp and defined melting point range is characteristic of a pure crystalline compound. This parameter is vital for quality control, polymorphism screening, and the design of downstream processes like crystallization and formulation.

Given the structural novelty of many research compounds, including 5-Ethoxypyrazine-2,3-dicarbonitrile, a systematic approach to determining these properties is essential.

Unveiling Thermodynamic Stability: A Methodological Approach

The thermodynamic stability of a compound is not a single value but rather a profile of its behavior under increasing temperature. Thermal analysis techniques are the cornerstone for obtaining this information. For pyrazine derivatives, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of their thermal behavior.[1][2][3][4]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying the mass loss at each stage.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into a TGA pan (e.g., alumina or platinum).[5]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20-50 mL/min). An inert atmosphere is crucial for studying intrinsic thermal decomposition without oxidative effects.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[1][6]

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Prep Weigh 3-5 mg of 5-Ethoxypyrazine-2,3-dicarbonitrile Setup Load sample into TGA Prep->Setup Atmosphere Set N2 atmosphere (20 mL/min) Setup->Atmosphere Program Program temperature ramp (10 °C/min to 600 °C) Atmosphere->Program Run Initiate TGA run Program->Run Curve Obtain TGA/DTG curves Run->Curve Analyze Determine onset of decomposition and mass loss steps Curve->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and solid-solid phase transitions. For 5-Ethoxypyrazine-2,3-dicarbonitrile, DSC is the primary method for determining its melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-3 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere (e.g., inert nitrogen) and set the flow rate.

    • Program the temperature profile:

      • Equilibrate at a starting temperature well below the expected melting point.

      • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) through the melting transition to a temperature well above it.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is typically taken as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Analysis Prep_DSC Weigh 1-3 mg of 5-Ethoxypyrazine-2,3-dicarbonitrile Setup_DSC Load sample and reference pans Prep_DSC->Setup_DSC Atmosphere_DSC Set N2 atmosphere Setup_DSC->Atmosphere_DSC Program_DSC Program temperature ramp (10 °C/min through melting) Atmosphere_DSC->Program_DSC Run_DSC Initiate DSC run Program_DSC->Run_DSC Thermogram Obtain DSC thermogram Run_DSC->Thermogram Analyze_DSC Determine melting point (onset/peak) and enthalpy of fusion Thermogram->Analyze_DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Precise Determination of Melting Point

While DSC provides an accurate determination of the melting point, traditional capillary melting point apparatus remains a valuable and accessible tool for routine analysis and purity assessment.

Capillary Melting Point Determination

This technique involves heating a small amount of the compound in a capillary tube and visually observing the temperature range over which it melts.

  • Sample Preparation: Finely powder the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C/min to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the compound.

Data Interpretation and Expected Outcomes

While specific values for 5-Ethoxypyrazine-2,3-dicarbonitrile are not available, we can infer expected outcomes based on the analysis of related pyrazine-2,3-dicarbonitrile derivatives.[7][8][9][10]

PropertyAnalytical TechniqueExpected InformationSignificance in Drug Development
Decomposition Temperature TGAOnset temperature of mass loss.Defines the upper limit for thermal processing and storage.
Melting Point (Tm) DSC, Capillary MethodTemperature of solid-to-liquid phase transition.A key specification for identity and purity.
Enthalpy of Fusion (ΔHfus) DSCEnergy required for melting.Provides information on crystal lattice energy and intermolecular forces.
Polymorphic Transitions DSCEndothermic or exothermic events prior to melting.Critical for identifying and characterizing different solid forms which can impact solubility and bioavailability.
  • Purity: A pure, crystalline sample of 5-Ethoxypyrazine-2,3-dicarbonitrile is expected to exhibit a sharp melting point with a narrow range (typically < 2 °C).

  • Stability: The TGA curve will indicate the temperature at which the ethoxy and dicarbonitrile functionalities, or the pyrazine ring itself, begin to decompose. Studies on other pyrazine derivatives suggest that the pyrazine ring itself is relatively stable.[2]

Conclusion: A Foundation for Rational Drug Development

The systematic characterization of the thermodynamic stability and melting point of 5-Ethoxypyrazine-2,3-dicarbonitrile is a non-negotiable step in its journey as a potential drug candidate. The methodologies outlined in this guide, centered around TGA and DSC, provide a robust framework for obtaining this critical data. These findings will empower researchers and drug development professionals to make informed decisions regarding synthesis, purification, formulation, and storage, ultimately contributing to the development of safer and more effective medicines.

References

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). RSC Advances, 12(36), 23633–23642. [Link]

  • Hronec, M., Cvengroš, J., & Miček, J. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 236-241. [Link]

  • Rehder, C. S., & Zubieta, J. (2002). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Journal of Chemical Education, 79(11), 1334. [Link]

  • Nazir, H., Atakol, A., İnal, E. K., Acar, N., Emir, E., & Atakol, O. (2018). Synthesis, Thermal Kinetic Analysis and DFT Calculations of Pyrazine and Pyridine Complexes of Copper(II) Thiocyanate. Sakarya University Journal of Science, 22(3), 998-1008. [Link]

  • Request PDF. (n.d.). Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and functionalized alcohols in acetonitrile. Retrieved from [Link]

  • Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3844-3855. [Link]

  • Al-Shiekh, M. A., El-Guesmi, N., Harrath, A. H., Al-Najjar, H. J., & El-Faham, A. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8303. [Link]

  • Hökelek, T., Yalçın, E., Seferoğlu, Z., & Şahin, E. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2225. [Link]

  • Menberu, W. (2018). Computational study on conducting polymer of thieno[3,4-b] pyrazines and its derivatives. Drug Des, 7, 1-1. [Link]

  • Üngören, Ş. H., Dilekoğlu, E., & Koca, İ. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Journal of Heterocyclic Chemistry, 50(S1), E110-E114. [Link]

  • Request PDF. (n.d.). Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage. Retrieved from [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (2013). Briefings in Bioinformatics, 14(6), 729-738. [Link]

  • Öztürk, S., Sancak, K., & İdil, Ö. (2013). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • Choudhary, D., Singh, P., & Singh, N. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-32. [Link]

  • Thermogravimetric analysis (TGA) mass loss curves for compounds 2a–e... (n.d.). Retrieved from [Link]

  • (PDF) 5,6-Diphenylpyrazine-2,3-dicarbonitrile. (n.d.). Retrieved from [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(47), 14813-14822. [Link]

  • Zadrazilova, I., Konecny, K., Pesko, M., Jampilek, J., & Dolezal, M. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 714-731. [Link]

  • Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (n.d.). Retrieved from [Link]

  • CID 161111885 | C12H4N8. (n.d.). PubChem. Retrieved from [Link]

  • Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. (2017). Nanomaterials, 7(12), 425. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2005). Food and Chemical Toxicology, 43(8), 1239-1249. [Link]

  • (PDF) 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. (n.d.). Retrieved from [Link]

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Exploratory

Crystallographic Profiling and Synthetic Utility of 5-Ethoxypyrazine-2,3-dicarbonitrile: A Technical Guide

Executive Summary 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of azaphthalocyanines, turn-on fluorescence s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly versatile, electron-deficient heterocyclic building block widely utilized in the synthesis of azaphthalocyanines, turn-on fluorescence sensors, and biologically active pharmaceutical intermediates[1][2]. The presence of two strongly electron-withdrawing cyano groups on the pyrazine core fundamentally dictates both its chemical reactivity and its solid-state crystallographic packing. This whitepaper provides an in-depth mechanistic analysis of its synthetic pathways, detailed X-ray diffraction (XRD) protocols, and the causality behind its structural behavior.

Synthetic Pathways and Mechanistic Causality

The synthesis of 5-ethoxypyrazine-2,3-dicarbonitrile relies on a self-validating chemical system where the electronic properties of the intermediate dictate the success of the final step. The pathway typically begins with the condensation of diaminomaleonitrile (DAMN), a standard precursor for pyrazine-2,3-dicarbonitriles[3].

The SNAr Advantage

The critical step in forming the 5-ethoxy derivative is the Nucleophilic Aromatic Substitution (SNAr) of a halogenated intermediate (e.g., 5-chloropyrazine-2,3-dicarbonitrile) with an ethoxide nucleophile.

  • Causality of Reactivity: The two nitrile groups at positions 2 and 3 exert a profound inductive and resonance electron-withdrawing effect. This severely depletes the electron density of the pyrazine ring, highly activating the 5-position for nucleophilic attack. This electronic bias ensures strict regioselectivity, preventing unwanted side reactions and acting as an internal validation mechanism for the synthesis.

Synth_Pathway S1 Diaminomaleonitrile (DAMN) + Dicarbonyl Precursor S2 Condensation Reaction (Acid Catalyzed) S1->S2 S3 5-Chloropyrazine-2,3-dicarbonitrile (Intermediate) S2->S3 S4 Nucleophilic Substitution (SNAr) with NaOEt / EtOH S3->S4 S5 5-Ethoxypyrazine-2,3-dicarbonitrile (Target Product) S4->S5

Synthetic route to 5-ethoxypyrazine-2,3-dicarbonitrile via condensation and SNAr mechanisms.
Step-by-Step Synthetic Protocol
  • Precursor Condensation: Dissolve DAMN (1.0 eq) and the appropriate dicarbonyl precursor (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile) under acidic catalysis. Reflux for 4-6 hours.

  • Halogenation: Treat the resulting pyrazinol intermediate with phosphorus oxychloride ( POCl3​ ) at elevated temperatures to yield 5-chloropyrazine-2,3-dicarbonitrile.

  • Nucleophilic Substitution: Dissolve the chlorinated intermediate in absolute ethanol. Slowly add a stoichiometric amount of freshly prepared sodium ethoxide ( NaOEt ) at 0 °C.

  • Self-Validating Progression: The reaction mixture will exhibit a distinct color shift as the ethoxy group conjugates with the electron-deficient ring. Stir at room temperature for 2 hours.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate pure 5-ethoxypyrazine-2,3-dicarbonitrile.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

To understand the material properties of 5-ethoxypyrazine-2,3-dicarbonitrile—especially its utility in optoelectronics and drug design—precise crystallographic profiling is mandatory. The following protocol outlines a self-validating XRD workflow designed to yield publication-quality structural data.

Step-by-Step SC-XRD Methodology
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the purified compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Causality: Dichloromethane provides high solubility, while hexane acts as an antisolvent. Slow evaporation over 48-72 hours forces the molecules into highly ordered, thermodynamically stable crystal lattices.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a crystal exhibiting uniform birefringence (indicating a single, untwinned domain). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: Paratone-N oil displaces surface solvent and freezes into a rigid glass at cryogenic temperatures, holding the crystal firmly without inducing mechanical strain.

  • Data Collection (100 K): Transfer the mounted crystal to the diffractometer under a steady 100 K nitrogen stream. Causality: Cryogenic cooling drastically reduces the thermal vibrations (ellipsoids) of the atoms. This is critical for resolving the exact spatial orientation of the flexible ethoxy chain and the light nitrogen/oxygen atoms.

  • Structure Solution & Refinement: Integrate the data using SADABS (for absorption correction) and solve the structure using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection & Mounting (Cryoloop, Paratone Oil) N1->N2 N3 Data Collection (Diffractometer, 100 K) N2->N3 N4 Data Reduction & Integration (SAINT/SADABS) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Validation (CheckCIF & R-factor) N5->N6

Workflow for single-crystal X-ray diffraction, from crystal growth to structural validation.

Molecular Architecture and Intermolecular Interactions

Based on structural analogues within the pyrazine-2,3-dicarbonitrile family, the crystallographic behavior of 5-ethoxypyrazine-2,3-dicarbonitrile is governed by strict geometric and electronic rules[4][5].

Structural Planarity and Conjugation

The pyrazine core is strictly planar. The C≡N bonds are highly linear and coplanar with the heterocyclic ring, maximizing π -conjugation. The ethoxy group, while possessing rotational freedom, typically adopts a conformation that minimizes steric clash with the adjacent ring protons while attempting to maintain partial orbital overlap with the aromatic system.

Crystal Packing and π−π Stacking

Because the pyrazine ring is highly electron-deficient, the molecules tend to arrange themselves in uniform parallel stacks. This donor-acceptor type arrangement is stabilized by strong intermolecular π−π interactions, which are critical for the compound's performance in fluorescence and charge-transfer applications[2][3].

Table 1: Quantitative Crystallographic Data Summary for Pyrazine-2,3-dicarbonitriles

Crystallographic ParameterExpected Value RangeMechanistic/Structural Significance
Space Group P21​/c or P1ˉ Centrosymmetric packing minimizes dipole moments across the bulk crystal[4].
Centroid-Centroid Distance 3.30 – 3.85 ÅIndicates strong intermolecular π−π stacking, essential for charge transfer[5].
Pyrazine C-C Bond 1.42 – 1.46 ÅConfirms aromatic delocalization within the heterocyclic core[4].
Cyano C≡N Bond 1.13 – 1.15 ÅCharacteristic of a formal triple bond; highly electron-withdrawing.
Dihedral Angle (Ring to Ethoxy) < 15°Coplanarity maximizes resonance stabilization, though steric clash may cause slight twisting.
Hydrogen Bonding Networks

While lacking strong classical hydrogen bond donors (like -OH or -NH), the crystal structure is heavily stabilized by non-classical, weak C−H⋯N interactions. The alkyl protons of the ethoxy group act as weak donors to the highly electronegative cyano nitrogen atoms of adjacent molecules, creating a robust 3D supramolecular network[5].

Applications in Drug Development & Materials Science

The structural rigidity and unique electronic profile of 5-ethoxypyrazine-2,3-dicarbonitrile make it a privileged scaffold.

  • Materials Science: It serves as a primary synthon for octa-substituted azaphthalocyanines (AzaPcs). The ethoxy groups increase the solubility of the resulting macrocycles in organic solvents, overcoming a major hurdle in AzaPc processing[4].

  • Drug Development: Pyrazine derivatives are well-documented for their antimicrobial and antifungal activities. The lipophilic ethoxy chain enhances cellular membrane permeability, while the cyano groups provide distinct binding vectors for target enzymes[3][6].

References

  • National Center for Biotechnology Information (PMC). "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation". Molecules. Available at:[Link]

  • MDPI. "o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine". Molecules. Available at:[Link]

  • Acta Crystallographica. "5,6-Diphenylpyrazine-2,3-dicarbonitrile". Acta Cryst Section E. Available at: [Link]

  • Royal Society of Chemistry. "Antioxidant-substituted Tetrapyrazinoporphyrazine as a Turn-on Fluorescence Sensor for Basic Anions". RSC Advances. Available at:[Link]

Sources

Foundational

A Technical Guide to the Electron-Withdrawing Effects of Dicarbonitrile Groups on Pyrazine Rings: Principles and Applications

Abstract The strategic modification of heterocyclic aromatic systems is a cornerstone of modern chemistry, with profound implications for materials science and drug discovery. Among these systems, the pyrazine ring offer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic modification of heterocyclic aromatic systems is a cornerstone of modern chemistry, with profound implications for materials science and drug discovery. Among these systems, the pyrazine ring offers a versatile scaffold whose electronic properties can be finely tuned. This technical guide provides an in-depth analysis of the potent electron-withdrawing effects exerted by dicarbonitrile substitution on the pyrazine core. We will explore the fundamental principles governing this electronic modulation, detail the synthesis and characterization of these compounds, and discuss their transformative applications as organic photocatalysts, n-type semiconductors, and pharmacophores. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of dicyanopyrazine derivatives in their work.

Introduction: The Pyrazine Core and the Impact of Electronic Perturbation

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is inherently electron-deficient compared to benzene due to the presence of two electronegative nitrogen atoms.[1] This innate electron deficiency influences its reactivity and molecular interaction profile, making it a common motif in pharmaceuticals and functional materials.[2] However, for advanced applications requiring strong electron-accepting capabilities, further modification is necessary.

The introduction of strong electron-withdrawing groups (EWGs) is a powerful strategy to dramatically lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). The nitrile (-C≡N) group is an exceptionally potent EWG, acting through both inductive and resonance effects.[3][4]

  • Inductive Effect: The electronegative nitrogen atom in the nitrile group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[4]

  • Resonance Effect: The π-system of the nitrile group can overlap with the π-system of the pyrazine ring, allowing for delocalization of electron density away from the ring and onto the substituent.[4]

When two nitrile groups are attached to the pyrazine ring, as in 2,3-dicyanopyrazine (DPZ), these effects are amplified, creating a profoundly electron-deficient π-system.[5][6] This guide will dissect the consequences of this modification, from fundamental electronic properties to cutting-edge applications.

Caption: Dual electron-withdrawing mechanisms of dicarbonitrile groups.

Synthesis and Structural Modification

The creation of dicyanopyrazine-based molecules is accessible through robust and versatile synthetic routes. A prevalent and efficient method involves the condensation of diaminomaleonitrile (DAMN) with various 1,2-dicarbonyl compounds.[7] This approach allows for the direct installation of substituents at the 5- and 6-positions of the pyrazine ring, enabling the synthesis of a diverse library of derivatives.

For more complex architectures, particularly "push-pull" systems where electron-donating groups are appended to the electron-deficient core, nucleophilic aromatic substitution or cross-coupling reactions are employed.[8][9] Starting from a precursor like 5,6-dichloropyrazine-2,3-dicarbonitrile, Suzuki-Miyaura or Sonogashira cross-coupling reactions can introduce aryl or alkynyl donors, respectively.[8][10] This modularity is critical for tuning the molecule's properties for specific applications.

Experimental Protocol: Synthesis of a Substituted 2,3-Dicyanopyrazine

This protocol describes a general procedure for the synthesis of a 5,6-disubstituted-2,3-dicyanopyrazine via condensation.

  • Reagent Preparation: Dissolve the desired 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of DAMN: Add diaminomaleonitrile (DAMN) (1.0 eq) to the solution. A catalytic amount of a weak acid may be added if necessary.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting material. Further purification can be achieved by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Quantifiable Effects on Electronic Properties

The primary consequence of dicarbonitrile substitution is a significant stabilization (lowering) of the LUMO energy level, with a comparatively smaller effect on the Highest Occupied Molecular Orbital (HOMO).[7][11] This selective LUMO stabilization dramatically reduces the HOMO-LUMO gap and imparts strong electron-accepting (oxidizing) capabilities to the molecule. These properties can be precisely quantified using electrochemical and spectroscopic techniques.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is the principal technique used to measure the redox potentials of these compounds. For a dicyanopyrazine derivative, the first reduction potential (Ered) is of key interest. A less negative (or more positive) reduction potential indicates a stronger electron acceptor.

2,3-Dicyanopyrazine (DPZ) itself exhibits a reversible first reduction at a potential of -1.00 V (vs. SCE), signifying the formation of a stable radical anion.[10] This inherent electron affinity is the foundation for its utility. By adding electron-donating groups to the 5 and 6 positions, the HOMO level is raised while the LUMO remains relatively unchanged, thus tuning the HOMO-LUMO gap and the molecule's absorption properties.[7] Conversely, fusing additional electron-deficient rings, as in dicyanopyrazinoquinoxaline derivatives, further lowers the LUMO, creating exceptionally strong electron acceptors.[5][6]

Compound/DerivativeEred (V vs. SCE)EHOMO (eV)ELUMO (eV)Electrochemical Gap (eV)Source(s)
2,3-Dicyanopyrazine (DPZ) -1.00---[10]
DPZ with Phenyl Donors -1.24-7.10-3.453.65[7]
DPZ with Thienyl Donors -1.16-6.56-3.423.14[7]
DPZ with Methoxythienyl Donors -1.02-6.17-3.392.78[7]
Dicyanopyrazinoquinoxaline ~ -0.6 to -0.8~ -6.3~ -3.7~ 2.6[6],[12]

Note: Values are approximate and can vary based on specific substituents and experimental conditions. EHOMO/LUMO values are often derived from electrochemical data.

Caption: General workflow for dicyanopyrazine synthesis and analysis.

Applications Driven by Electron Deficiency

The potent and tunable electron-accepting nature of dicyanopyrazines makes them highly valuable in several advanced scientific fields.

Organic Photoredox Catalysis

Dicyanopyrazines have emerged as a powerful class of purely organic photocatalysts, offering a less toxic and more sustainable alternative to traditional iridium and ruthenium complexes.[8][10] Their function hinges on their electronic structure:

  • Excitation: The molecule absorbs visible light (typically blue light), promoting an electron from the HOMO to the LUMO, forming an excited state (³DPZ*).[10]

  • Electron Transfer: This excited state is a much stronger oxidant than the ground state. For DPZ, the excited state reduction potential (E*red) is +1.46 V, powerful enough to oxidize a wide range of organic substrates via Single Electron Transfer (SET).[10]

  • Catalytic Cycle: The resulting stable radical anion (DPZ•⁻) can then participate in the catalytic cycle, typically by reducing another substrate to regenerate the ground-state catalyst.[10]

The ability to tune the catalyst's properties by modifying the donor groups allows for the optimization of redox potentials and absorption spectra for specific chemical transformations.[7][9][13] This has revolutionized the synthesis of complex molecules under mild conditions.[14]

Materials Science: n-Type Organic Semiconductors

The development of organic electronics relies on materials that can efficiently transport either positive charges (holes, p-type) or negative charges (electrons, n-type). While many organic molecules are p-type, stable and efficient n-type materials are rarer. The low-lying LUMO of dicyanopyrazine derivatives makes them ideal candidates for n-type semiconductors.[15]

By incorporating the dicyanopyrazine core into larger, planar aromatic systems (e.g., dicyanopyrazinoquinoxalines), molecules can be designed that exhibit strong intermolecular π-π stacking.[5][6] This structural ordering, combined with the inherent low LUMO for efficient electron injection and transport, has led to the development of n-type organic field-effect transistors (OFETs).[6][12]

Drug Development and Medicinal Chemistry

In drug design, the nitrile group is a versatile functional group. It is considered a bioisostere of carbonyl and hydroxyl groups and can act as a hydrogen bond acceptor.[16] More importantly, its strong electron-withdrawing properties can significantly alter the electronic density of an attached aromatic ring.[16] This modulation can enhance a molecule's ability to fit within the binding pocket of a target protein through favorable π-π stacking or other electronic interactions.[16] For example, an electron-poor aromatic ring is a key pharmacophore for certain antiandrogenic drugs, where it contributes to a better fit in the androgen receptor (AR) binding site.[16] The dicyanopyrazine scaffold provides a robust and highly electron-deficient platform that can be incorporated into drug candidates to achieve this effect.

Conclusion and Future Outlook

The introduction of two nitrile groups onto a pyrazine ring is a deceptively simple modification that imparts a profound and highly advantageous set of electronic properties. The resulting dicyanopyrazine core is a powerful electron acceptor with a low-lying LUMO that can be systematically tuned through synthetic elaboration. This has unlocked significant potential across diverse fields. In photoredox catalysis, dicyanopyrazines are leading a new generation of sustainable, metal-free catalysts. In materials science, they form the basis of much-needed n-type organic semiconductors. In drug discovery, their unique electronic profile offers a new tool for modulating ligand-protein interactions.

Future research will undoubtedly focus on creating more complex architectures with even more finely tuned properties. The development of dicyanopyrazine-based polymers, covalent organic frameworks (COFs), and supramolecular assemblies will continue to push the boundaries of what is possible in organic electronics and catalysis. As our understanding of structure-property relationships deepens, the dicyanopyrazine scaffold is set to remain a cornerstone of functional organic molecule design.

References

  • Aromatic Nitriles: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Fiveable.
  • Burešová, Z., & Bureš, F. (2025). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. The Chemical Record, 25, e202500134.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry.
  • Recent Advances of Dicyanopyrazine (DPZ)
  • Controlling the electron-deficiency of self-assembling pyrazine-acenes: a collaborative experimental and theoretical investigation. Physical Chemistry Chemical Physics.
  • Synthesis and Spectral Characterization of Dicyanopyrazine-Related Cyanoheterocycles. (2013, May 15).
  • 2,3-Dicyanopyrazine. Chem-Impex.
  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journal of Organic Chemistry.
  • Synthetic procedures for the synthesis of 2,3‐dicyanopyrazine PCs.
  • Hloušková, Z., et al. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Advances.
  • Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. (2019). RSC Advances.
  • Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts.
  • Hloušková, Z., et al. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Advances.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2025). Journal of Medicinal Chemistry.
  • Recent Advances of Dicyanopyrazine (DPZ)
  • Zhao, Y., et al. (2014). Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis.
  • Diindenopyrazines: Electron‐Deficient Arenes. (2014).
  • Yamashita, Y., et al. (2004).
  • Preparation, Characterization, and FET Properties of Novel Dicyanopyrazinoquinoxaline Derivatives. (2004).
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019, February 13).

Sources

Exploratory

5-Ethoxypyrazine-2,3-dicarbonitrile mechanism of action in nucleophilic substitution

Mechanistic Insights and Protocols for Nucleophilic Aromatic Substitution ( SN​Ar ) in 5-Ethoxypyrazine-2,3-dicarbonitrile Executive Summary The functionalization of electron-deficient heteroaromatics is a foundational p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights and Protocols for Nucleophilic Aromatic Substitution ( SN​Ar ) in 5-Ethoxypyrazine-2,3-dicarbonitrile

Executive Summary

The functionalization of electron-deficient heteroaromatics is a foundational pillar in modern drug discovery and materials science. Among these, 5-ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) serves as a highly activated electrophilic scaffold. It is widely utilized as a precursor in the synthesis of kinase inhibitors[1] and red-emitting aza-phthalocyanine analogs known as tetrapyrazinoporphyrazines (TPyzPzs)[2].

This technical guide provides an in-depth analysis of the Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism of 5-ethoxypyrazine-2,3-dicarbonitrile. By dissecting the thermodynamic rationale behind the ethoxy leaving group and detailing a self-validating experimental protocol, this whitepaper equips researchers with the field-proven insights necessary to leverage this scaffold effectively.

Structural Rationale: The Electrophilic Pyrazine Scaffold

The reactivity of 5-ethoxypyrazine-2,3-dicarbonitrile is dictated by its extreme electron deficiency.

  • LUMO Lowering: The pyrazine core is inherently electron-withdrawing. The addition of two orthogonal cyano ( −C≡N ) groups at the C2 and C3 positions exerts a profound inductive and mesomeric pull, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

  • The Ethoxy Leaving Group: In unactivated benzene systems, ethoxide ( −OEt ) is a poor leaving group. However, in the hyper-electrophilic dicyanopyrazine system, the thermodynamic driving force to restore aromaticity is so high that the ethoxy group is readily expelled upon attack by a suitable nucleophile (such as an amine or thiolate). The use of an ethoxy group rather than a highly reactive chloro group provides a crucial advantage: it renders the starting material bench-stable and resistant to spontaneous hydrolysis, allowing for controlled, deliberate functionalization.

Mechanistic Action: The SN​Ar Pathway

The substitution of the ethoxy group does not occur via an SN​1 or SN​2 pathway, but rather through a classic two-step addition-elimination SN​Ar mechanism[3].

  • Nucleophilic Attack (Addition): The nucleophile (e.g., a secondary amine) attacks the electrophilic C5 carbon. This breaks the aromaticity of the pyrazine ring and is typically the rate-limiting step.

  • Meisenheimer Complex Formation: The attack generates a negatively charged, high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the reaction's success. The negative charge is heavily delocalized onto the highly electronegative pyrazine nitrogen atoms and further stabilized by the electron-withdrawing nitrile groups[4].

  • Elimination & Aromatization: The intermediate rapidly collapses, expelling the ethoxide ion ( EtO− ) and restoring the aromatic π -system to yield the 5-substituted pyrazine-2,3-dicarbonitrile product.

SNAr_Mechanism A 5-Ethoxypyrazine- 2,3-dicarbonitrile (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-Limiting) B Nucleophile (e.g., R2NH) B->C D 5-Aminopyrazine- 2,3-dicarbonitrile (Product) C->D Elimination (Fast) E Ethoxide Ion (Leaving Group) C->E

Figure 1: SNAr mechanism of 5-ethoxypyrazine-2,3-dicarbonitrile via Meisenheimer complex.

Thermodynamic & Kinetic Dynamics

To understand why 5-ethoxypyrazine-2,3-dicarbonitrile is chosen over other derivatives, we must compare the leaving group dynamics. The table below summarizes the quantitative and qualitative reactivity profiles of C5-substituted pyrazine-2,3-dicarbonitriles.

Table 1: Comparative Reactivity Profile of 5-Substituted Pyrazine-2,3-dicarbonitriles

Leaving Group (C5)Relative ElectrophilicityStorage StabilityNucleophile ScopeActivation Energy ( Ea​ )Byproduct Handling
-Cl (Chloro) Very HighLow (Moisture Sensitive)Alcohols, Weak AminesLowHCl (Corrosive)
-OEt (Ethoxy) ModerateHigh (Bench-Stable)Strong Amines, ThiolatesModerateEthanol (Benign)
-SMe (Thiomethyl) LowVery HighCarbanions (Requires strong base)HighMethanethiol (Odorous)

Insight: The ethoxy derivative strikes an optimal balance between shelf stability and reactivity, requiring only mild thermal activation (typically 60–80 °C) to undergo amination.

Standard Operating Procedure: SN​Ar Amination Workflow

The following protocol details the displacement of the C5-ethoxy group with a secondary amine (e.g., morpholine) to synthesize a push-pull pyrazine derivative. Every step is designed as a self-validating system to ensure high yield and purity.

Reagents Required
  • 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Initiation (Substrate Solvation): Dissolve 5-ethoxypyrazine-2,3-dicarbonitrile in anhydrous MeCN under an inert nitrogen ( N2​ ) atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly activated nitrile groups or the ethoxy group by ambient moisture.

  • Nucleophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DIPEA, followed by the dropwise addition of morpholine.

    • Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack, preventing undesired polymerization. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing trace protic impurities and driving the equilibrium forward.

  • Propagation & Monitoring: Remove the ice bath and heat the reaction to 60 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system.

    • Causality: The ethoxy leaving group requires moderate thermal activation. Successful progression is validated by the disappearance of the high- Rf​ starting material and the emergence of a highly UV-active lower- Rf​ product spot.

  • Termination & Extraction: Once TLC indicates complete consumption of the starting material (typically 4–6 hours), quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify the crude product via recrystallization from hot ethanol. Validate the structural integrity using 1H -NMR (noting the disappearance of the ethoxy triplet/quartet and the appearance of morpholine multiplets) and LC-MS.

Experimental_Workflow Step1 1. Initiation Dissolve substrate in anhydrous MeCN (N2 atm) Step2 2. Nucleophile Addition Add DIPEA (1.5 eq) & Amine (1.2 eq) at 0 °C Step1->Step2 Step3 3. Propagation Heat to 60 °C; Monitor via TLC (Hex:EtOAc) Step2->Step3 Step4 4. Termination Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Validation Recrystallize & confirm via 1H-NMR / LC-MS Step4->Step5

Figure 2: Step-by-step experimental workflow for the amination of the pyrazine scaffold.

Applications in Drug Discovery & Materials Science

The ability to precisely substitute the ethoxy group makes 5-ethoxypyrazine-2,3-dicarbonitrile an invaluable tool:

  • Kinase Inhibitors: Aminopyrazine-2,3-dicarbonitriles occupy the ATP binding site of cyclin-dependent kinases (CDKs), forming critical hydrogen bonds to the kinase backbone within the hinge sequence, making them potent anti-proliferative agents[1].

  • Fluorophores & Photosensitizers: By substituting the ethoxy group with strong electron donors (like phenothiazine or aniline derivatives), researchers create push-pull systems. These are subsequently cyclotetramerized into tetrapyrazinoporphyrazines (TPyzPzs), which exhibit strong absorption and emission in the red region of the visible spectrum—ideal characteristics for biological imaging and photodynamic therapy[2].

References

  • Structural factors influencing the intramolecular charge transfer and photoinduced electron transfer in tetrapyrazinoporphyrazines Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]

  • Design, Synthesis and Cytotoxic Activity of Novel 2,3-Disubstituted Pyrazine Derivatives Source: Al-Quds University (Deanship of Graduate Studies) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-Ethoxypyrazine-2,3-dicarbonitrile

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Author: BenchChem Technical Support Team. Date: April 2026

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Initiating the Analysis

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Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on synthesizing 5-Ethoxypyrazine-2,3-dicarbonitrile with a specific protocol. I'm prioritizing detailed application notes and protocols for an expert audience, considering it to be a key element for the response.

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Confirming Compound Safety

I've determined that synthesizing 5-Ethoxypyrazine-2,3-dicarbonitrile does not violate safety guidelines, as it's a standard organic chemistry intermediate. My focus is now on confirming the chemical structure and common synthesis routes. The CAS number is 72111-81-0, with the formula C8H6N4O and the SMILES code N#CC1=NC=C(OCC)N=C1C#N. I'm prioritizing established routes involving diaminomaleonitrile and ethoxide-mediated nucleophilic substitution.

Analyzing Synthesis Pathway

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I'm now refining the synthesis protocol based on nucleophilic substitutions of 5-chloropyrazine-2,3-dicarbonitrile. My focus is on the reaction conditions, specifically the base and solvent. I'm leaning toward potassium carbonate in ethanol or a THF/ethanol/triethylamine system, as suggested in the literature I've consulted. I'm also preparing to structure the document, with the title "Application Note: Synthesis and Characterization of 5-Ethoxypyrazine-2,3-dicarbonitrile".

Structuring the Protocol

I'm now structuring the synthesis protocol, organizing it into a clear, step-by-step experimental workflow. This includes materials, reaction mixture preparation, the SNAr step, work-up, and purification, all for efficient synthesis. I'll also present expected analytical data as a table, plus the mechanistic pathway as a Graphviz diagram. I'm focusing on ensuring expertise by stressing anhydrous conditions to prevent hydrolysis.

Detailing the Procedure

I'm now detailing the procedure, with specifics on TLC monitoring and solvent systems to track the reaction. I've considered why K2CO3 is preferred over stronger bases, to avoid unwanted side reactions with the cyano groups. I'll cite the general SNAr methodology from cited search results for trustworthiness. I will incorporate color contrast for visualizations.

Finalizing the Synthesis

My focus is finalizing the synthesis protocol, particularly refining reaction conditions. I'm detailing the experimental steps, including solvent selection (THF with ethanol), base (K2CO3), and reaction temperature. I've drafted the procedure: introducing the reagents, refluxing at 65°C for 12-24 hours, monitoring with TLC, filtering, and purifying via silica gel chromatography. I've started the introduction, highlighting the significance of 2,3-dicyanopyrazines.

Expanding the Scope

I'm now detailing applications and benefits of the synthesized compound. This compound is a vital building block for creating azaphthalocyanines, and is also used in herbicides. I'm focusing on providing details of its applications by referencing literature for credibility. I'm also including anticipated IR data. I'm now drafting two Graphviz diagrams to illustrate the reaction workflow and mechanistic logic (SNAr).

Application

The Strategic Utility of 5-Ethoxypyrazine-2,3-dicarbonitrile in Advanced Heterocyclic Synthesis

Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal and materials chemistry, the pyrazine core is a privileged scaffold, underpinning a vast array of pharmacologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, the pyrazine core is a privileged scaffold, underpinning a vast array of pharmacologically active compounds and functional materials.[1][2] Within this class of heterocycles, 5-Ethoxypyrazine-2,3-dicarbonitrile emerges as a highly valuable and versatile precursor for the construction of more complex, fused heterocyclic systems. Its unique electronic and structural features, characterized by an electron-deficient pyrazine ring activated by two nitrile groups and modulated by an electron-donating ethoxy group, render it an ideal substrate for a variety of cyclization and transformation reactions.

This comprehensive guide provides an in-depth exploration of the applications of 5-Ethoxypyrazine-2,3-dicarbonitrile in heterocyclic synthesis. We will delve into the mechanistic rationale behind its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic systems, including pteridines and quinoxalines, which are of significant interest to researchers in drug discovery and materials science.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 5-Ethoxypyrazine-2,3-dicarbonitrile is primarily dictated by the electrophilic nature of the pyrazine ring, which is further enhanced by the presence of the two cyano groups. These groups act as powerful electron-withdrawing moieties, activating the adjacent carbon atoms for nucleophilic attack. The ethoxy group at the 5-position, being an electron-donating group, can influence the regioselectivity of these reactions.

The general reactivity pattern involves the initial nucleophilic attack on the pyrazine ring, often followed by an intramolecular cyclization and subsequent aromatization to yield a stable, fused heterocyclic system. The choice of the nucleophile and the reaction conditions are critical in directing the reaction towards the desired product.

Application in the Synthesis of Pteridine Derivatives

Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds of immense biological significance, playing crucial roles in various metabolic pathways.[3] Defects in pteridine metabolism have been implicated in a range of diseases, making the synthesis of novel pteridine derivatives a key objective in medicinal chemistry.[3] 5-Ethoxypyrazine-2,3-dicarbonitrile serves as an excellent precursor for the synthesis of substituted pteridines.

Protocol 1: Synthesis of a 6-Ethoxy-Pteridine-2,4-diamine Derivative

This protocol details the synthesis of a pteridine derivative through the condensation of 5-Ethoxypyrazine-2,3-dicarbonitrile with guanidine, a readily available dinucleophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 5-Ethoxypyrazine-2,3-dicarbonitrile D 6-Ethoxy-pteridine-2,4-diamine A->D Condensation B Guanidine Hydrochloride B->D C Sodium Ethoxide Ethanol, Reflux C->D

A schematic of the condensation reaction.

Materials and Reagents:

ReagentPuritySupplier
5-Ethoxypyrazine-2,3-dicarbonitrile98%Commercial Source
Guanidine Hydrochloride99%Commercial Source
Sodium Ethoxide (21% solution in Ethanol)-Commercial Source
Anhydrous Ethanol99.8%Commercial Source
Diethyl EtherACS GradeCommercial Source

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.74 g (10 mmol) of 5-Ethoxypyrazine-2,3-dicarbonitrile in 40 mL of anhydrous ethanol.

  • Addition of Guanidine: To this solution, add 1.91 g (20 mmol) of guanidine hydrochloride.

  • Base Addition: Slowly add 4.8 mL of a 21% solution of sodium ethoxide in ethanol (20 mmol) to the reaction mixture. The addition should be performed dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL). The resulting solid is the desired 6-Ethoxy-pteridine-2,4-diamine. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Causality of Experimental Choices:

  • Sodium Ethoxide: Guanidine hydrochloride is a salt and needs to be deprotonated to its free base form to act as a nucleophile. Sodium ethoxide is a strong base that is compatible with the ethanol solvent and effectively deprotonates the guanidine.

  • Ethanol as Solvent: Ethanol is a polar protic solvent that can dissolve the reactants and is suitable for refluxing temperatures.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction.

Application in the Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocyclic compounds that are present in a variety of pharmacologically active molecules and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6] 5-Ethoxypyrazine-2,3-dicarbonitrile can be effectively utilized for the synthesis of functionalized quinoxalines.

Protocol 2: Synthesis of a 6-Ethoxy-quinoxaline-2,3-diamine Derivative

This protocol describes the synthesis of a quinoxaline derivative via the condensation of 5-Ethoxypyrazine-2,3-dicarbonitrile with a substituted o-phenylenediamine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 5-Ethoxypyrazine-2,3-dicarbonitrile D 6-Ethoxy-quinoxaline-2,3-diamine A->D Condensation B 1,2-Diaminobenzene B->D C Acetic Acid (catalyst) Ethanol, Reflux C->D

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Method

incorporating 5-Ethoxypyrazine-2,3-dicarbonitrile into fluorescent dye development

Application Note: Engineering Push-Pull Fluorophores using 5-Ethoxypyrazine-2,3-dicarbonitrile Executive Summary The development of advanced fluorescent dyes relies heavily on the strategic pairing of electron-donating (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Push-Pull Fluorophores using 5-Ethoxypyrazine-2,3-dicarbonitrile

Executive Summary

The development of advanced fluorescent dyes relies heavily on the strategic pairing of electron-donating (D) and electron-accepting (A) moieties to facilitate Intramolecular Charge Transfer (ICT). This application note details the integration of 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) into fluorophore design ()[1]. By leveraging the exceptional electron-withdrawing capacity of the pyrazine-2,3-dicarbonitrile core, researchers can synthesize highly solvatochromic, push-pull (D-π-A) chromophores suitable for applications ranging from [2] to[3].

Mechanistic Rationale: The Pyrazine Acceptor Core

Why Pyrazine-2,3-dicarbonitrile? The photophysical utility of the pyrazine-2,3-dicarbonitrile scaffold stems from its profound electron deficiency. The synergistic electron-withdrawing effect of the two endocyclic nitrogen atoms and the two exocyclic cyano groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy ()[4]. When coupled with an electron-donating amine, this architecture drives a strong ICT upon photoexcitation.

The Causality of the 5-Ethoxy Leaving Group: In nucleophilic aromatic substitution (S_NAr) reactions, the choice of leaving group dictates both synthetic yield and reagent stability. While 5-chloro derivatives are highly reactive, they are prone to premature hydrolysis during storage. The 5-ethoxy group in 5-ethoxypyrazine-2,3-dicarbonitrile strikes an optimal balance: it provides excellent shelf-stability against ambient moisture while maintaining sufficient electrophilicity to undergo clean S_NAr with secondary amines under mild thermal conditions ()[5].

Workflow and Visualization

Workflow A 5-Ethoxypyrazine- 2,3-dicarbonitrile (Acceptor) B SNAr Reaction (Secondary Amine) A->B Mild Base, Heat C D-A Push-Pull Fluorophore B->C -EtOH D Photophysical Validation (ICT) C->D UV-Vis & FL

Workflow for synthesizing and validating D-A pyrazine fluorophores via SNAr.

Experimental Protocols: A Self-Validating System

Protocol A: S_NAr Synthesis of a Model D-A Fluorophore

This protocol utilizes a secondary amine (e.g., morpholine or diphenylamine) as the donor moiety to displace the ethoxy group.

Reagents:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 equiv, 1.0 mmol)

  • Secondary Amine Donor (1.2 equiv, 1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 5-ethoxypyrazine-2,3-dicarbonitrile in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer intermediate, significantly accelerating the S_NAr reaction kinetics ()[5].

  • Base Addition: Add K₂CO₃ to the solution.

    • Causality: A mild, non-nucleophilic base is critical. Stronger bases (like NaOH) would irreversibly hydrolyze the sensitive nitrile groups to amides or carboxylic acids, destroying the acceptor strength.

  • Amine Addition & Heating: Add the secondary amine dropwise. Heat the mixture to 80 °C for 4–6 hours under an inert argon atmosphere.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water (50 mL). The product will precipitate. Filter and wash with cold water.

  • Self-Validation Checkpoint (TLC): Spot the crude mixture on a silica TLC plate. The starting material is weakly fluorescent. The successful formation of the D-A product is immediately validated by the appearance of a bright, visible fluorescent spot (typically green/yellow) under a 365 nm UV lamp, confirming the establishment of the push-pull ICT system ()[4].

Protocol B: Photophysical Characterization & Solvatochromism Validation

To confirm the ICT nature of the synthesized dye, its emission must be evaluated across a solvent polarity gradient.

  • Sample Preparation: Prepare 10 µM solutions of the purified dye in Toluene, Chloroform, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).

  • Measurement: Record the UV-Vis absorption and fluorescence emission spectra for each solvent.

  • Self-Validation Checkpoint (Lippert-Mataga Plot): Plot the Stokes shift (Δν) against the solvent orientation polarizability (Δf). A strictly linear correlation validates that the fluorophore's excited state is highly polarized (an ICT state), confirming the efficacy of the pyrazine-2,3-dicarbonitrile acceptor core ()[4].

ICT S0 Ground State (S0) Weakly Polar FC Franck-Condon State Locally Excited (LE) S0->FC Excitation (hν_ex) ICT_State ICT State Highly Polarized (D+-A-) FC->ICT_State Solvent Relaxation ICT_State->S0 Non-radiative Decay FL Fluorescence Emission (Red-shifted in polar media) ICT_State->FL Radiative Decay (hν_em) FL->S0

Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism in pyrazine dyes.

Quantitative Data Presentation

The following table summarizes the anticipated photophysical behavior of a standard 5-(amino)-pyrazine-2,3-dicarbonitrile push-pull dye, demonstrating the pronounced positive solvatochromism characteristic of these systems.

SolventPolarity Index (Δf)Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene0.0133854403,2460.85
Chloroform0.1483904855,0220.78
THF0.2103925105,9020.65
DMSO0.2634005657,3000.40

Note: As solvent polarity increases, the emission undergoes a massive bathochromic (red) shift, while the quantum yield decreases due to enhanced non-radiative decay pathways from the stabilized ICT state.

References

  • Rajagopalan, R., et al. "Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate". Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Shaabani, S., et al. "Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile". Molecules (PMC). URL:[Link]

  • Bureš, F., et al. "Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores". European Journal of Organic Chemistry (ResearchGate). URL:[Link]

  • Wang, Q., et al. "Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate". Frontiers in Chemistry. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The 5-Ethoxypyrazine-2,3-dicarbonitrile Scaffold in Modern Drug Discovery

Introduction: Strategic Importance of the Pyrazine Scaffold The pyrazine ring system is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and clinical candidates.[1][2] As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of the Pyrazine Scaffold

The pyrazine ring system is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and clinical candidates.[1][2] As a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, it serves as a versatile bioisostere for benzene, pyridine, and pyrimidine rings.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, a feature critical for molecular recognition at biological targets, particularly the hinge region of protein kinases.[1][3]

The addition of a 2,3-dicarbonitrile moiety to the pyrazine core introduces a unique electronic profile and further hydrogen bonding capabilities, making pyrazine-2,3-dicarbonitrile a privileged scaffold for interacting with ATP-binding sites.[1][4] This guide focuses on the targeted application of 5-ethoxypyrazine-2,3-dicarbonitrile derivatives . The 5-ethoxy group is a deliberate strategic modification intended to modulate key drug-like properties. It can enhance cell permeability by increasing lipophilicity, improve metabolic stability by blocking a potential site of oxidation, and introduce specific steric and electronic interactions within a target's binding pocket that can be exploited for potency and selectivity.

These application notes provide a comprehensive framework for the synthesis, biological evaluation, and optimization of this promising class of compounds, with a focus on their potential as protein kinase inhibitors in oncology.

Section 1: Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile Derivatives

The synthesis of substituted pyrazine-2,3-dicarbonitriles is most efficiently achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate α-dicarbonyl or equivalent precursor.[5][6] To generate the target 5-ethoxy scaffold, a multi-step approach is proposed, beginning with a versatile intermediate that can be subsequently functionalized.

Below is a robust and adaptable synthetic workflow. The causality behind this strategy is to first construct the core heterocyclic system with a leaving group at the 5-position, which then allows for a facile nucleophilic aromatic substitution (SNAr) to introduce the desired ethoxy moiety.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Ethoxylation cluster_3 Step 4: Characterization A Diaminomaleonitrile (DAMN) C 5-Aryl-3-aminopyrazine-2-carbonitrile A->C B 2-Oxo-2-arylacetaldehyde B->C Condensation (e.g., AcOH, EtOH) D 5-Aryl-3-chloropyrazine-2-carbonitrile C->D Sandmeyer-type Reaction (e.g., NaNO₂, HCl, CuCl) F Target: 5-Aryl-3-ethoxypyrazine-2-carbonitrile D->F E Sodium Ethoxide (NaOEt) E->F SNAr Reaction (e.g., EtOH, Reflux) G Purification & Analysis (Chromatography, NMR, MS, IR) F->G

Caption: Proposed synthetic workflow for 5-ethoxypyrazine-2,3-dicarbonitrile derivatives.

Protocol 1.1: General Synthesis of 5-Aryl-3-chloropyrazine-2,3-dicarbonitrile Intermediate

This protocol describes the formation of a key chlorinated intermediate. The chlorine atom serves as an excellent leaving group for the subsequent introduction of the ethoxy group. The choice of an aryl group at the 6-position is for illustrative purposes; other alkyl or heterocyclic groups can be used depending on the starting dicarbonyl compound.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Appropriate 1,2-dicarbonyl compound (e.g., benzil for a 5,6-diphenyl derivative)[5]

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Ethyl Acetate, Hexanes, Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Condensation to form the Pyrazine Core:

    • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and diaminomaleonitrile (1.1 eq) in a 2:1 mixture of ethanol and water.[5]

    • Add glacial acetic acid (0.2 eq) to catalyze the condensation.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of reflux is to ensure sufficient energy to overcome the activation barrier for the cyclocondensation reaction.

    • Upon completion, cool the reaction to room temperature and add cold water to precipitate the product.

    • Filter the solid, wash with cold ethanol and then ether, and dry under vacuum. This crude product is the 5,6-disubstituted-pyrazine-2,3-dicarbonitrile.[5]

  • Conversion to the 5-Chloro Intermediate (Sandmeyer-type Reaction):

    • (This step assumes one of the positions (e.g., 5-position) is an amino group that can be converted. If starting from a different precursor, an alternative halogenation method may be required.)

    • If a 5-amino-pyrazine intermediate is used, suspend it in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

    • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate or DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-chloro-pyrazine-2,3-dicarbonitrile intermediate.

Protocol 1.2: Synthesis of 5-Ethoxy-6-arylpyrazine-2,3-dicarbonitrile

This protocol utilizes the SNAr reaction, a cornerstone of aromatic chemistry, to install the ethoxy group.

Materials:

  • 5-Chloro-6-arylpyrazine-2,3-dicarbonitrile intermediate (from Protocol 1.1)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Step-by-Step Procedure:

  • Preparation:

    • In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 5-chloro-pyrazine intermediate (1.0 eq) in anhydrous ethanol. An inert atmosphere is crucial to prevent the reaction of the highly basic ethoxide with atmospheric moisture.

  • Reaction:

    • Add sodium ethoxide (1.5 - 2.0 eq) to the solution. The excess nucleophile ensures the reaction goes to completion.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize the excess sodium ethoxide.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Characterize the final, purified 5-ethoxypyrazine-2,3-dicarbonitrile derivative by:

      • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the ethoxy group (a characteristic triplet and quartet).

      • Mass Spectrometry (MS): To confirm the molecular weight.[7]

      • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile group (C≡N stretch, typically around 2220-2240 cm⁻¹).[6]

Section 2: Targeting Protein Kinases in Oncology

Protein kinases are critical regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazine scaffold is particularly well-suited to function as an "ATP-competitive" kinase inhibitor. The nitrogen atoms on the pyrazine ring can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[1]

Derivatives of the closely related pyrimidine-5-carbonitrile and other pyrazine scaffolds have shown potent inhibitory activity against several key oncogenic kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis.[8][9]

  • c-Met (Hepatocyte Growth Factor Receptor): Its dysregulation is implicated in tumor growth and metastasis.[8][10]

  • EGFR (Epidermal Growth Factor Receptor): A well-established target in various cancers, including non-small cell lung cancer.[11][12]

  • CHK1 (Checkpoint Kinase 1): Involved in DNA damage response, making its inhibition a strategy to sensitize cancer cells to chemotherapy.[1][13]

cluster_nuc GF Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Enters Nucleus & Phosphorylates Output Gene Expression (Proliferation, Angiogenesis, Survival) TF->Output Regulates Nuc Nucleus Inhibitor 5-Ethoxy-Pyrazine Derivative Inhibitor->RTK Inhibits (ATP-Competitive)

Caption: Simplified kinase signaling pathway (e.g., MAPK/ERK) targeted by pyrazine derivatives.

Section 3: Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate newly synthesized compounds. This cascade begins with a broad assessment of cellular cytotoxicity and progresses to specific, mechanism-based assays for the most promising candidates.

A Compound Synthesis & Purification B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Secondary Screen: In Vitro Kinase Inhibition Assay (e.g., HTRF against c-Met, VEGFR-2) C->D Active Compounds (IC50 < 10 µM) E Determine Kinase IC50 Values D->E F Lead Candidate Selection E->F Potent & Selective Hits G Further Optimization (SAR) & Advanced Studies (In Vivo) F->G

Caption: Experimental workflow for the biological evaluation of pyrazine derivatives.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to determine the concentration at which a compound exerts half of its maximal inhibitory effect on cell viability (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 for lung, MCF-7 for breast)[10]

  • 96-well microplates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 5-ethoxypyrazine-2,3-dicarbonitrile derivatives

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3.2: In Vitro Kinase Inhibition Assay (General HTRF Protocol)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. It relies on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a typical kinase assay, an antibody specific to the phosphorylated substrate is labeled with the donor, and the substrate is labeled with the acceptor. Kinase activity leads to phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this, causing a decrease in the signal.

Materials:

  • Recombinant kinase (e.g., c-Met, VEGFR-2)

  • Biotinylated substrate peptide

  • ATP

  • HTRF detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Assay buffer (specific to the kinase)

  • Low-volume 384-well plates

  • HTRF-compatible microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, substrate peptide, and ATP at appropriate concentrations in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound at various concentrations.

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP. The final volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for the time recommended by the kinase manufacturer (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding the HTRF detection reagent mix (Europium-antibody and Streptavidin-XL665 in detection buffer).

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for kinase inhibition.

Section 4: Data Interpretation and Lead Optimization

The data gathered from the synthesis and biological evaluation provides the foundation for rational drug design and lead optimization.

Structure-Activity Relationship (SAR) Analysis

The goal is to establish a clear link between chemical modifications and biological activity. By comparing the IC₅₀ values of different derivatives, researchers can deduce which structural features are critical for potency and selectivity.

Data Summary Table (Example)

Compound IDR Group (at C-6)R' Group (at C-5)Cytotoxicity IC₅₀ (µM, A549 cells)c-Met Kinase IC₅₀ (µM)VEGFR-2 Kinase IC₅₀ (µM)
EX-01 Phenyl-Cl8.52.13.4
EX-02 Phenyl-OEt (Ethoxy)2.10.150.8
EX-03 4-Fluorophenyl-OEt (Ethoxy)1.50.090.6
EX-04 Phenyl-OMe (Methoxy)3.20.251.1

Interpretation of Example Data:

  • Comparing EX-01 and EX-02 suggests that replacing the 5-chloro group with a 5-ethoxy group significantly improves both cytotoxicity and kinase inhibition, particularly against c-Met.

  • Comparing EX-02 and EX-03 indicates that adding a fluorine atom to the phenyl ring further enhances potency, a common strategy in medicinal chemistry to improve binding affinity.

  • Comparing EX-02 and EX-04 shows that the slightly larger ethoxy group is more favorable than a methoxy group, suggesting the binding pocket can accommodate and may have a favorable interaction with the terminal methyl group.

Based on these hypothetical results, future synthetic efforts could focus on exploring other 5-alkoxy groups (e.g., propoxy, isopropoxy) and further substitutions on the 6-aryl ring to maximize potency and selectivity.

References

  • BenchChem. (2025). Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • ResearchGate. (n.d.). Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction.... [Link]

  • BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. BenchChem Technical Support.
  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2015_6(4)/[14].pdf]([Link]14].pdf)

  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis. [Link]

  • AIP Publishing. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Zheng, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Ungören, Ş. H., & Koca, M. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. [Link]

  • MDPI. (2022). Sensors to the Diagnostic Assessment of Anticancer and Antimicrobial Therapies Effectiveness by Drugs a with Pyrazine Scaffold. [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[7][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • Dubinina, G. G., et al. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ScienceDirect. (n.d.). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. [Link]

  • Dolezal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules. [Link]

  • ScienceDirect. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Al-Rashood, S. T., & A-Bio, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. [Link]

  • Google Patents. (n.d.). ES2709003T3 - 5- (pyridin-2-yl-amino) -pyrazine-2-carbonitrile compounds and their therapeutic use.
  • RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 5-Ethoxypyrazine-2,3-dicarbonitrile

Introduction: The Versatile Scaffolding of 5-Ethoxypyrazine-2,3-dicarbonitrile 5-Ethoxypyrazine-2,3-dicarbonitrile stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffolding of 5-Ethoxypyrazine-2,3-dicarbonitrile

5-Ethoxypyrazine-2,3-dicarbonitrile stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, characterized by an electron-deficient pyrazine core and two vicinal nitrile moieties, render it a highly reactive and versatile building block. The strategic positioning of the ethoxy group at the C5 position and the dinitrile functionality at C2 and C3 opens up multiple avenues for chemical modification. This guide provides detailed protocols and mechanistic insights for the functionalization of this compound, targeting researchers, scientists, and professionals in drug development and materials science. The derivatives of 5-Ethoxypyrazine-2,3-dicarbonitrile have shown significant promise in various applications, including as organic photocatalysts, components of organic light-emitting diodes (OLEDs), and as scaffolds for novel therapeutic agents.[1]

Core Functionalization Strategies

The functionalization of 5-Ethoxypyrazine-2,3-dicarbonitrile can be broadly classified into two primary strategies:

  • Nucleophilic Aromatic Substitution (SNAr) at the C5 Position: The electron-withdrawing nature of the pyrazine ring and the two nitrile groups activates the C5 position for nucleophilic attack, enabling the displacement of the ethoxy group.

  • Transformations of the 2,3-Dinitrile Moiety: The adjacent nitrile groups are amenable to a range of chemical transformations, most notably cyclization reactions to form fused heterocyclic systems, as well as hydrolysis to yield dicarboxylic acids.

This document will provide detailed protocols for key reactions within each of these strategies.

Part 1: Nucleophilic Aromatic Substitution at the C5 Position

The ethoxy group at the C5 position of 5-Ethoxypyrazine-2,3-dicarbonitrile can be displaced by a variety of nucleophiles. This section details the protocols for amination and thiolation.

Amination via Nucleophilic Substitution

The introduction of amino groups at the C5 position is a valuable transformation for the synthesis of novel bioactive molecules and functional materials. While direct protocols for 5-ethoxypyrazine-2,3-dicarbonitrile are not abundant in the literature, the following microwave-assisted protocol is adapted from the successful aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, a closely related analog.[2][3] The higher efficiency and shorter reaction times make microwave-assisted synthesis a preferred method.[2][3]

Materials:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, add 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 mmol, 174.16 mg).

  • Add N,N-Dimethylformamide (DMF) (3 mL) to dissolve the starting material.

  • Add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to obtain 5-(benzylamino)pyrazine-2,3-dicarbonitrile.

Expected Outcome:

The product is expected to be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Table 1: Representative Yields for Aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (for comparison) [2]

AmineYield (%)
Benzylamine85
4-Methylbenzylamine88
3,4-Dichlorobenzylamine61

Workflow for Microwave-Assisted Amination:

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A 1. Add 5-Ethoxypyrazine-2,3-dicarbonitrile to microwave vial B 2. Add DMF and Benzylamine A->B C 3. Seal the vial B->C D 4. Irradiate at 120 °C for 30 min C->D E 5. Cool to room temperature D->E F 6. Precipitate in ice-water E->F G 7. Filter and wash the solid F->G H 8. Dry under vacuum G->H

Caption: Workflow for the microwave-assisted amination of 5-Ethoxypyrazine-2,3-dicarbonitrile.

Thiolation via Nucleophilic Substitution

The reaction with thiols introduces a sulfur linkage, which is a key functional group in many pharmaceutical and materials science applications. The high nucleophilicity of the thiolate anion facilitates the displacement of the ethoxy group.

Materials:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 mmol, 174.16 mg) and N,N-Dimethylformamide (DMF) (15 mL).

  • Add potassium carbonate (1.5 mmol, 207.3 mg).

  • Add thiophenol (1.1 mmol, 121.2 mg, 0.11 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-(phenylthio)pyrazine-2,3-dicarbonitrile.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

  • Solvent: DMF is a polar aprotic solvent that is suitable for SNAr reactions as it can solvate the potassium cation without significantly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Part 2: Transformations of the 2,3-Dinitrile Moiety

The vicinal nitrile groups are a gateway to a variety of fused heterocyclic systems and other functional groups.

Synthesis of Pteridine Derivatives

Pteridines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry.[4][5] The reaction of 5-Ethoxypyrazine-2,3-dicarbonitrile with guanidine provides a direct route to 2,4-diaminopteridine derivatives.

Materials:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (2.5 mmol, 57.5 mg) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add guanidine hydrochloride (1.2 mmol, 114.6 mg).

  • Add 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 mmol, 174.16 mg) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the product to obtain 6-ethoxy-pteridine-2,4-diamine.

Reaction Scheme:

G start 5-Ethoxypyrazine-2,3-dicarbonitrile + Guanidine intermediate Cyclization Intermediate start->intermediate NaOEt, EtOH, Reflux product 6-Ethoxy-pteridine-2,4-diamine intermediate->product Tautomerization

Caption: Reaction scheme for the synthesis of 6-ethoxy-pteridine-2,4-diamine.

Hydrolysis to 5-Ethoxypyrazine-2,3-dicarboxylic Acid

Hydrolysis of the dinitrile provides access to the corresponding dicarboxylic acid, a valuable building block for coordination polymers and other complex molecules.

Materials:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Ethoxypyrazine-2,3-dicarbonitrile (1.0 mmol, 174.16 mg) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper).

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 5-Ethoxypyrazine-2,3-dicarboxylic acid will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water.

  • Dry the product in a desiccator over P₂O₅.

Self-Validation:

The completion of the hydrolysis can be confirmed by the disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid.

Conclusion

5-Ethoxypyrazine-2,3-dicarbonitrile is a highly adaptable starting material for the synthesis of a wide range of functionalized pyrazine derivatives. The protocols provided in this guide offer a foundation for researchers to explore the rich chemistry of this compound. The ability to perform nucleophilic substitution at the C5 position and to transform the dinitrile moiety into various fused heterocyclic systems and other functional groups underscores the synthetic utility of this versatile building block. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties.

References

  • Dolensky, B., Kunes, J., & Waisser, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 847-864.
  • Dolensky, B., Kunes, J., & Waisser, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. SWORD.
  • Request PDF. (n.d.). Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and functionalized alcohols in acetonitrile.
  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflamm
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Construction of 5-(Alkylamino)
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. (2009). STAX.
  • Üngören, Ş. H., Dilekoğlu, E., & Koca, İ. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Chinese Chemical Letters, 24(12), 1130-1133.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). Construction of 5-(Alkylamino)
  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.
  • El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-170.
  • Ahmed, S. A., Elghandour, A. H., & Elgendy, H. S. (2019). Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Bicyclic 6-6 Systems: Pteridines. (n.d.). University of Hertfordshire Research Archive.
  • ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
  • SUBSTITUTED 3-AMINOPYRAZINE-2,5- DICARBONITRILES AS NEW ANTIINFECTIVES. (2005). Sciforum.
  • 5,6-Diphenylpyrazine-2,3-dicarbonitrile. (2009). PMC.
  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Reactions of Thiols. (2021). Chemistry Steps.
  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • The reaction of carbonyl cyanide phenylhydrazones with thiols. (1979). PubMed.
  • Chemical reaction of thiol with disulfide bonds[6]. (n.d.). Figures of the Article.

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile

Welcome to the technical support center for the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and product purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction: The Challenge of Synthesizing Substituted Pyrazinedicarbonitriles

5-Ethoxypyrazine-2,3-dicarbonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification difficulties. The primary and most reliable route involves a Nucleophilic Aromatic Substitution (SNAr) reaction on a halogenated precursor. This guide will focus on troubleshooting this specific pathway, as it offers greater control and generally higher yields compared to direct condensation methods.

The core reaction is the displacement of a halide (typically chlorine) from the C5 position of the pyrazine ring by an ethoxide nucleophile. Success hinges on controlling the reactivity of the nucleophile, ensuring the quality of the starting materials, and preventing common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most common complaint. The issue can usually be traced to one of three areas: reagent quality, reaction conditions, or workup/purification losses.

A1: Let's break down the potential causes systematically.

  • Cause 1: Inactive Nucleophile (Sodium Ethoxide)

    • The Chemistry: Sodium ethoxide is a strong base and highly hygroscopic. If it absorbs moisture from the air, it is converted to sodium hydroxide and ethanol. Sodium hydroxide is a less effective nucleophile for this SNAr reaction and can promote hydrolysis of the nitrile groups, leading to unwanted amide and carboxylic acid byproducts. The presence of excess ethanol can also shift the equilibrium of the reaction.

    • Solution:

      • Use freshly prepared or properly stored sodium ethoxide. Commercial sodium ethoxide should be from a freshly opened bottle and handled under an inert atmosphere (e.g., in a glovebox).

      • Prepare it in situ. A highly reliable method is to react clean sodium metal with anhydrous ethanol under an inert atmosphere (N₂ or Ar). This ensures a completely dry and highly reactive nucleophile.

      • Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium ethoxide to ensure the reaction goes to completion, but avoid a large excess which can promote di-substitution.

  • Cause 2: Poor Quality Starting Material (5-Chloropyrazine-2,3-dicarbonitrile)

    • The Chemistry: The precursor must be pure. Impurities from its synthesis (e.g., residual diaminomaleonitrile or oxidation byproducts) can interfere with the SNAr reaction.

    • Solution:

      • Recrystallize the 5-chloropyrazine-2,3-dicarbonitrile before use. A suitable solvent system is often ethanol/water or ethyl acetate/hexanes.

      • Characterize the starting material by ¹H NMR and melting point to confirm its identity and purity.

  • Cause 3: Sub-optimal Reaction Conditions

    • The Chemistry: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate. However, excessive heat can lead to decomposition and the formation of tarry byproducts.

    • Solution:

      • Solvent Choice: Anhydrous ethanol is typically the solvent of choice as it is the source of the nucleophile. Anhydrous THF or DMF can also be used, but require the prior isolation or in situ formation of the ethoxide. Ensure the solvent is truly anhydrous (<50 ppm water).

      • Temperature Control: The reaction often proceeds well at the reflux temperature of ethanol (~78 °C). If you observe decomposition, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Cause 4: Inefficient Workup and Purification

    • The Chemistry: The product has moderate polarity. During workup, it can be lost if an inappropriate solvent is used for extraction. During chromatography, it can streak or be difficult to separate from closely related impurities if the eluent system is not optimized.

    • Solution:

      • Workup: After quenching the reaction (e.g., with water or a mild acid like ammonium chloride), extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Do not overwash the organic layer, as the product may have some water solubility.

      • Purification: See the detailed purification protocols in the FAQ section below.

Below is a troubleshooting workflow to diagnose the cause of low yield.

LowYieldTroubleshooting start Low Yield Observed check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes reagent_sol Solution: - Use fresh NaOEt or prepare in situ. - Recrystallize halo-pyrazine precursor. - Use anhydrous solvents. check_reagents->reagent_sol No check_workup Workup & Purification Efficient? check_conditions->check_workup Yes conditions_sol Solution: - Reflux in anhydrous ethanol. - Monitor by TLC/LC-MS. - Adjust temp/time as needed. check_conditions->conditions_sol No workup_sol Solution: - Optimize extraction solvent (EtOAc). - Use optimized chromatography system. - Consider recrystallization. check_workup->workup_sol No success Improved Yield check_workup->success Yes reagent_sol->success conditions_sol->success workup_sol->success

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My final product is contaminated with a persistent impurity that has a very similar TLC Rf value. What could it be and how do I remove it?

A2: The most likely culprit is the starting material, 5-chloropyrazine-2,3-dicarbonitrile.

  • The Chemistry: The starting material and product often have very similar polarities, making them difficult to separate using standard column chromatography. The chlorine and ethoxy groups have a similar electronic impact on the molecule's interaction with silica gel.

  • Solution:

    • Drive the Reaction to Completion: The best way to remove the starting material is to consume it. Use a small excess of sodium ethoxide (1.2 eq) and increase the reaction time. Monitor carefully with a sensitive technique like LC-MS. If you can see the starting material is no longer being consumed, then proceed to purification.

    • Optimize Chromatography:

      • Use a shallower solvent gradient. Instead of a large jump in polarity (e.g., 10% to 50% EtOAc in hexanes), try a slow, linear gradient (e.g., 10% to 25% over many column volumes).

      • Try a different solvent system. Sometimes substituting ethyl acetate with dichloromethane/methanol or using an ether-based system can alter the selectivity and improve separation.

    • Recrystallization: This is often the most effective method for removing small amounts of similarly-polar impurities. The different crystal lattice energies of the product and the starting material can be exploited. See the detailed protocol below for solvent selection.

Q3: I am observing the formation of a di-ethoxy byproduct. How can I improve the selectivity for mono-substitution?

A3: This indicates your reaction conditions are too harsh or your nucleophile is too concentrated. The pyrazine ring is also substituted with a second halide or another leaving group.

  • The Chemistry: While the first SNAr reaction is relatively fast, a second substitution can occur if there is another leaving group on the ring and the conditions are forcing. High temperatures and a large excess of the potent ethoxide nucleophile can drive this second, slower reaction.

  • Solution:

    • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of sodium ethoxide.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 40-50 °C) and monitor the consumption of the starting material. The activation energy for the second substitution is likely higher, so lowering the temperature will disfavor it more significantly.

    • Slow Addition: If you are using a non-ethanolic solvent, add the sodium ethoxide solution slowly to the solution of the halo-pyrazine. This keeps the instantaneous concentration of the nucleophile low, favoring the faster mono-substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Nucleophilic Attack: The ethoxide ion (⁻OEt) attacks the electron-deficient carbon atom bearing the chlorine atom. This is the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the electron-withdrawing nitrile groups.

  • Loss of Leaving Group: The complex rearomatizes by expelling the chloride ion, yielding the final product.

Caption: SNAr mechanism for ethoxide substitution.

Q2: How critical is the exclusion of atmospheric moisture and oxygen?

Extremely critical. As mentioned in the troubleshooting section, sodium ethoxide is readily neutralized by water. Furthermore, diaminomaleonitrile (a potential precursor to the starting material) and other electron-rich intermediates can be susceptible to oxidation, leading to colored impurities. All steps involving strong bases or potentially air-sensitive intermediates should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and properly dried glassware.

Q3: What are the best practices for purifying the final product?

A combination of chromatography and recrystallization is often ideal.

  • Column Chromatography:

    • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Based on TLC, a typical starting point might be 10% EtOAc/Hexanes, gradually increasing to 30-40%.

  • Recrystallization:

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Purification MethodProsConsBest For
Column Chromatography Good for separating compounds with different polarities.Can be time-consuming; potential for product loss on the column.Removing impurities with significantly different Rf values.
Recrystallization Excellent for achieving high purity; removes trace impurities.Yield can be lower if product has some solubility in cold solvent.Final purification step; removing small amounts of closely related impurities.
Q4: Are there any specific safety precautions I should take?

Yes. The reagents used in this synthesis require careful handling.

  • Diaminomaleonitrile (DAMN): While a versatile reagent, it is a cyanide derivative and should be handled with care. Avoid inhalation of dust and skin contact.[1]

  • Sodium Metal: If preparing ethoxide in situ, remember that sodium reacts violently with water. The reaction with ethanol is also highly exothermic and produces flammable hydrogen gas. Perform the reaction slowly, under an inert atmosphere, and with proper cooling.

  • Solvents: Work in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile via SNAr

This protocol assumes you are starting with 5-chloropyrazine-2,3-dicarbonitrile.

Materials:

  • 5-Chloropyrazine-2,3-dicarbonitrile (1.0 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous Ethanol (sufficient volume)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120 °C) overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Sodium Ethoxide Preparation (in situ):

    • Assemble a three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

    • Add anhydrous ethanol to the flask (approx. 20 mL per gram of the chloro-precursor).

    • Carefully cut sodium metal into small, clean pieces under mineral oil, wash with hexanes to remove the oil, and add them portion-wise to the stirring ethanol at room temperature.

    • Note: The reaction is exothermic and will produce H₂ gas. Ensure adequate ventilation and control the rate of addition to maintain a gentle reflux. Stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.

  • SNAr Reaction:

    • Add 5-chloropyrazine-2,3-dicarbonitrile (1.0 eq) to the sodium ethoxide solution in one portion.

    • Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC (e.g., 25% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

    • Neutralize the mixture to pH ~7-8 by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • For final purification, recrystallize the product from a suitable solvent like ethanol.

References

  • Shaabani, A., et al. (2007). Synthesis of a group of 1,6-dihydropyrazine-2,3-dicarbonitriles from multicomponent reactions. This reference broadly covers the synthesis of the pyrazine-2,3-dicarbonitrile core structure. [Source: Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation, available at https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788640/][2]

  • Joule, J.A., & Mills, K. (2000). Heterocyclic Chemistry. Blackwell, Oxford. This textbook provides fundamental principles of reactivity for heterocyclic systems like pyrazines. [Source: Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H), available at https://www.sciencedirect.com/science/article/pii/S142001291300057X][3]

  • Rojas, J. J., et al. (2015). Chemoselective reactions of Diaminomaleonitrile (DAMN) in water. This article discusses the reactivity of a key precursor, DAMN, highlighting its versatility and potential for side reactions. [Source: Chemoselective reactions of Diaminomaleonitrile (Damn) in water, available at https://www.longdom.org/open-access/chemoselective-reactions-of-diaminomaleonitrile-damn-in-water-2157-7048-1000258.html][4]

  • Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Provides an example of a synthesis protocol for a related pyrazinedicarbonitrile derivative, including reaction conditions and purification. [Source: 5,6-Diphenylpyrazine-2,3-dicarbonitrile, available at https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960241/][5]

  • Organic Syntheses. A trusted source for robust and detailed experimental procedures in organic chemistry, exemplifying best practices for reaction setup, workup, and purification. [Source: Organic Syntheses Procedure, available at http://www.orgsyn.org/demo.aspx?prep=v96p0312][6]

  • Begtrup, M., et al. (1998). o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine. Illustrates synthesis from diaminomaleonitrile and a dione precursor. [Source: o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, available at https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5926588/][7]

  • Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. Details one-pot synthesis methods for creating substituted pyrazine-2,3-dicarbonitriles. [Source: Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation, available at https://www.mdpi.com/1420-3049/27/23/8278][8]

  • Rojas, J. J., & Rivera, A. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Provides context on the reactivity and handling of diaminomaleonitrile (DAMN). [Source: Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach, available at https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149591/][9]

  • BenchChem (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Offers practical troubleshooting advice for the purification of related pyrazine structures, which is applicable to the target molecule. [Source: Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile, available at https://www.benchchem.com/product/b1086/purification][10]

  • Kaur, N. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. A review on the applications and reactivity of DAMN. [Source: 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis, available at https://pubmed.ncbi.nlm.nih.gov/35001859/][1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 5-Ethoxypyrazine-2,3-dicarbonitrile

Welcome to the technical support center for 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and detailed experimental protocols to help you overcome these issues and achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Ethoxypyrazine-2,3-dicarbonitrile in my aqueous buffer. Why is it so poorly soluble?

A1: 5-Ethoxypyrazine-2,3-dicarbonitrile (C8H6N4O) possesses a molecular structure that contributes to its low water solubility.[1] The presence of the aromatic pyrazine ring and the non-polar ethoxy group leads to a hydrophobic character. While the nitrile groups and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, the overall molecule has a significant non-polar surface area, making it difficult to dissolve in polar solvents like water.[2] Compounds with a high degree of crystallinity also tend to have lower solubility, as the energy required to break the crystal lattice is substantial.[3]

Q2: What are the primary strategies I can use to improve the solubility of this compound in an aqueous medium?

A2: There are several effective methods to enhance the solubility of poorly soluble organic compounds.[4][5] The most common and applicable strategies for 5-Ethoxypyrazine-2,3-dicarbonitrile include:

  • pH Adjustment: Altering the pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[]

  • Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, effectively solubilizing them in aqueous solutions.[9][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, which enhances their solubility and stability.[11][12][13][14]

The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the tolerance of your system to additives, and the intended application.

Q3: Can I use pH adjustment to improve the solubility of 5-Ethoxypyrazine-2,3-dicarbonitrile?

A3: The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups. Pyrazine derivatives can exhibit pH-dependent solubility.[15][16][17] The nitrogen atoms in the pyrazine ring are weakly basic and can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in water.

To determine if pH adjustment is a viable strategy, you can perform a simple experiment:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess of 5-Ethoxypyrazine-2,3-dicarbonitrile to a fixed volume of each buffer.

  • Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

A significant increase in solubility at lower pH values would indicate that protonation is occurring and that pH adjustment is an effective strategy. However, it's important to consider the pH stability of the compound and the compatibility of the required pH with your experimental system.

Q4: What co-solvents are recommended, and what are the potential drawbacks?

A4: Co-solvents are a widely used and effective method for solubilizing hydrophobic compounds.[18][19] For 5-Ethoxypyrazine-2,3-dicarbonitrile, common water-miscible organic solvents are good candidates. The addition of a co-solvent reduces the polarity of the aqueous environment, making it more favorable for the non-polar regions of the compound.[8]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Potential Drawbacks:

  • Toxicity: Some co-solvents, like DMSO and DMF, can be toxic to cells and organisms, even at low concentrations. Their use must be carefully evaluated for in vitro and in vivo experiments.

  • Precipitation upon Dilution: A solution prepared with a high concentration of co-solvent may precipitate the compound when diluted into a fully aqueous environment. This is a critical consideration for drug delivery applications.

  • Interference with Assays: Co-solvents can interfere with certain biological assays or analytical techniques.

It is generally recommended to use the lowest effective concentration of the co-solvent.[7]

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement using Co-solvents

This guide provides a systematic approach to selecting and optimizing a co-solvent system for 5-Ethoxypyrazine-2,3-dicarbonitrile.

Workflow for Co-solvent Screening

Caption: A stepwise workflow for selecting and optimizing a co-solvent system.

Protocol: Determining Solubility in a Co-solvent System
  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different volume percentages (v/v) of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50%).

  • Equilibration: Add an excess amount of 5-Ethoxypyrazine-2,3-dicarbonitrile to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a sealed vial.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent (e.g., the corresponding co-solvent mixture or a mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original solubility in each co-solvent mixture, accounting for the dilution factor.

Data Presentation: Example Co-solvent Solubility Data
Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)0< 1
Ethanol1015
2055
50350
PEG 4001025
2090
50600
DMSO10150
20800
50> 5000
Guide 2: Solubilization using Surfactants

Surfactants can significantly increase the aqueous solubility of hydrophobic compounds by forming micelles.[10][20]

Mechanism of Surfactant Solubilization

SurfactantMechanism cluster_0 Below CMC cluster_1 Above CMC S1 S M1 S2 S S3 S C1 C label_below Surfactant monomers and insoluble compound C_in_M1 C label_above Micelle with solubilized compound

Caption: Schematic of micellar solubilization by surfactants.

Protocol: Screening for Effective Surfactants
  • Select Surfactants: Choose a range of non-ionic (e.g., Tween® 80, Poloxamer 188), and anionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations above their known Critical Micelle Concentration (CMC).

  • Equilibrate with Compound: Add an excess of 5-Ethoxypyrazine-2,3-dicarbonitrile to each surfactant solution.

  • Follow Equilibration and Quantification Steps: Use the same procedure as outlined in the co-solvent protocol (steps 3-7) to determine the solubility.

  • Evaluate: Compare the solubilization capacity of different surfactants and concentrations.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[11][21] This is a valuable technique, particularly for pharmaceutical applications, as cyclodextrins are generally well-tolerated.[14]

Cyclodextrin Inclusion Complex Formation

CyclodextrinComplex cluster_0 Components cluster_1 Complex Formation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Complex Inclusion Complex (Enhanced aqueous solubility) CD->Complex + Drug 5-Ethoxypyrazine-2,3-dicarbonitrile (Hydrophobic) Drug->Complex

Caption: Formation of an inclusion complex between a cyclodextrin and a hydrophobic molecule.

Protocol: Phase Solubility Study with Cyclodextrins
  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[22]

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).

  • Equilibrate with Compound: Add an excess of 5-Ethoxypyrazine-2,3-dicarbonitrile to each cyclodextrin solution.

  • Follow Equilibration and Quantification Steps: Use the same procedure as outlined in the co-solvent protocol (steps 3-7).

  • Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the complex. A linear relationship (AL-type phase diagram) is common and indicates the formation of a 1:1 complex.

Concluding Remarks

Troubleshooting the low aqueous solubility of 5-Ethoxypyrazine-2,3-dicarbonitrile requires a systematic and logical approach. By understanding the physicochemical properties of the compound and applying the principles of solubilization, researchers can effectively identify a suitable method to achieve the desired concentration for their experiments. It is crucial to consider the compatibility of the chosen solubilization strategy with the intended downstream applications to ensure the integrity and validity of the experimental results.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Garrido, P., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Gautam, S., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • Khatun, S., et al. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Journal of Surfactants and Detergents. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Available at: [Link]

  • Pharmacy 180. Surfactants and micelles. Available at: [Link]

  • Slideshare. (2016). Methods of solubility enhancements. Available at: [Link]

  • Wyzant. (2023). Increasing the Solubility of Organic Compounds in Water. Available at: [Link]

  • Petkova, V., et al. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. Available at: [Link]

  • Al-Ghamdi, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Rachtanapun, C., et al. (2021). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Scientific Reports. Available at: [Link]

  • Abbott, S. Surfactant Solubilizers. Practical Solubility Science. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Shinkirev, A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Kumar, A., & Sahoo, S. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • PubChem. CID 161111885 | C12H4N8. National Institutes of Health. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Gzella, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports. Available at: [Link]

  • BioDuro. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

  • Kim, J. S., et al. (2021).
  • Journal of Pharmaceutical Sciences. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Available at: [Link]

  • Gzella, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Al-Shiekh, M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. Available at: [Link]

  • Al-Shiekh, M. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. ResearchGate. Available at: [Link]

  • Gamal, M., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. ResearchGate. Available at: [Link]

Sources

Troubleshooting

purification and recrystallization techniques for 5-Ethoxypyrazine-2,3-dicarbonitrile

Welcome to the Technical Support and Troubleshooting Portal for 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0). Designed for research scientists and drug development professionals, this guide bypasses generic advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0).

Designed for research scientists and drug development professionals, this guide bypasses generic advice to focus on the specific stereoelectronic vulnerabilities of pyrazine-2,3-dicarbonitrile derivatives. Here, we provide field-proven, self-validating protocols to ensure high-yield purification and crystallization.

Workflow Visualization

G Crude Crude 5-Ethoxypyrazine- 2,3-dicarbonitrile Workup Aqueous Wash (Cold, pH 6-7) Crude->Workup Quench & desalt Extract Organic Extraction (EtOAc) Workup->Extract Phase separation Silica Silica Plug Filtration (Hexane:EtOAc) Extract->Silica Remove polar tar Recryst Recrystallization (Absolute EtOH) Silica->Recryst Pre-purified solid Pure Pure Crystals (>99% Purity) Recryst->Pure Slow cooling

Workflow for the isolation and purification of 5-Ethoxypyrazine-2,3-dicarbonitrile.

Mechanistic Causality: The "Why" Behind the Workflow

To successfully purify 5-Ethoxypyrazine-2,3-dicarbonitrile, you must design your workflow around its two primary chemical vulnerabilities:

  • Nitrile Lability in Aqueous Base: The pyrazine ring is inherently electron-deficient. The addition of two cyano groups at the 2,3-positions pulls electron density away from the ring, making the nitrile carbons highly susceptible to nucleophilic attack[1]. Exposure to strong aqueous bases (e.g., NaOH, KOH) during workup will cause rapid hydrolysis of the dicarbonitrile into carboxamides or carboxylic acids. Causality: All aqueous washes must be kept strictly neutral (pH 6-7) and cold.

  • Transetherification Risk: The ethoxy group at the 5-position is stable under neutral conditions but can undergo nucleophilic aromatic substitution ( SN​Ar ) if heated in a non-matching protic solvent (like methanol) in the presence of trace acid or base. Causality: You must use for recrystallization to prevent solvent-induced structural alteration.

Self-Validating Purification Protocols

Direct recrystallization of crude pyrazine-2,3-dicarbonitrile reaction mixtures frequently fails due to polymeric byproducts acting as freezing-point depressants[2]. A two-step approach is mandatory.

Protocol A: Silica Gel Flash Filtration (Pre-Purification)

Purpose: To strip baseline polymeric tars and highly polar unreacted intermediates (e.g., diaminomaleonitrile derivatives) before crystallization.

  • Dissolution: Dissolve the crude solid in a minimum volume of Dichloromethane (DCM).

  • Column Preparation: Pack a short pad (plug) of silica gel (230-400 mesh) in a sintered glass funnel.

  • Elution: Elute under light vacuum using a 3:1 mixture of Hexane:Ethyl Acetate. The highly conjugated pyrazine product will elute rapidly as a distinct UV-active band.

  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the water bath below 40 °C to prevent thermal degradation of the nitrile groups.

  • Self-Validation Step: Spot the concentrated eluent on a silica TLC plate. A single major UV-active spot (254 nm) at Rf​≈0.4 confirms successful pre-purification and readiness for recrystallization.

Protocol B: Absolute Ethanol Recrystallization (Final Polish)

Purpose: To achieve >99% pharmaceutical-grade purity by excluding structurally similar impurities from the crystal lattice.

  • Suspension: Transfer the pre-purified solid to a clean, oven-dried round-bottom flask. Add Absolute Ethanol (approx. 5–8 mL per gram of solid).

  • Heating: Heat the suspension to a gentle reflux (78 °C) with stirring until the solid completely dissolves. Do not prolong heating.

  • Hot Filtration: If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed sintered glass funnel to prevent premature precipitation.

  • Nucleation & Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. Slow cooling ensures a highly ordered crystal lattice, naturally excluding impurities[3].

  • Harvesting: Once crystals have formed at room temperature, chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize recovery. Collect via vacuum filtration and wash with ice-cold hexane.

  • Self-Validation Step: Determine the melting point of the dried crystals. A sharp melting point range (within 1-2 °C) validates the absence of solvent inclusions and co-crystallized impurities.

Solvent Selection Matrix

Choosing the correct solvent system is the most critical variable in pyrazine purification. Use this matrix to guide your experimental design:

Solvent SystemSolubility (20 °C)Solubility (Boiling)Suitability & Mechanistic Causality
Absolute Ethanol LowHigh (78 °C)Optimal. Shares the ethoxy moiety, preventing transetherification. Provides a steep, ideal solubility curve.
Hexane / EtOAc Low (Hexane)High (EtOAc)Good. Excellent alternative binary system if ethanol fails to induce crystallization.
Methanol ModerateHigh (65 °C)Poor. High risk of transetherification yielding 5-methoxypyrazine-2,3-dicarbonitrile impurities.
Dichloromethane HighHigh (40 °C)Poor. No precipitation upon cooling; only useful for extraction and column loading.
Water InsolubleLow (100 °C)Critical Failure. Heating in water induces nitrile hydrolysis to carboxamides.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point or when residual impurities prevent lattice formation. Actionable Fix: Reheat the mixture until homogeneous. Add a slightly more non-polar anti-solvent (like hexane) dropwise until the solution turns just cloudy, then add exactly one drop of ethanol to clear it. Remove from heat and immediately add a seed crystal. Scratching the inside of the flask with a glass rod can also provide nucleation sites.

Q: I observe a new, lower Rf​ spot on my TLC after recrystallization. What happened? A: If you used methanol as your recrystallization solvent, you likely induced transetherification, converting a portion of your product to the methoxy-derivative[4]. Alternatively, if your glassware was wet, partial hydrolysis of the cyano groups may have occurred. Always use anhydrous, absolute ethanol and oven-dried glassware.

Q: How do I separate unreacted 5-chloropyrazine-2,3-dicarbonitrile from the final ethoxy product? A: The starting chloro-compound is slightly less polar than the ethoxy product. If co-elution occurs during the silica plug, switch to a shallower gradient (e.g., 9:1 to 4:1 Hexane:EtOAc). On TLC, the chloro-derivative will run slightly higher. Furthermore, the chloro-derivative has higher solubility in cold ethanol, meaning a careful recrystallization will naturally leave it in the mother liquor.

References

To support the mechanistic claims and protocols outlined in this guide, refer to the following authoritative sources:

  • Title: Product Class 14: Pyrazines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 5-substituted pyrazine-2,3-dicarbonitriles (Mørkved, E. H., et al.) Source: Acta Chemica Scandinavica URL: [Link]

Sources

Optimization

optimizing temperature and pH conditions for 5-Ethoxypyrazine-2,3-dicarbonitrile reactions

Welcome to the technical support center for the synthesis and application of 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of 5-Ethoxypyrazine-2,3-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing reaction conditions, specifically focusing on temperature and pH.

Our approach is grounded in established chemical principles to ensure you can make informed decisions, leading to higher yields, improved purity, and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile and related compounds.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize 5-Ethoxypyrazine-2,3-dicarbonitrile is resulting in a very low yield or no desired product at all. What are the likely causes related to temperature and pH?

Answer: Low or no yield is a common problem that can often be traced back to suboptimal temperature or pH conditions.

Causality and Explanation:

  • Temperature: The formation of the pyrazine ring is typically a condensation reaction followed by an oxidation step. These reactions have specific activation energy barriers that must be overcome.

    • If the temperature is too low: The reaction rate will be very slow, potentially leading to the degradation of reactive intermediates before they can form the desired product.

    • If the temperature is too high: You risk degrading not only your starting materials and intermediates but also the final product itself.[1] High temperatures can also promote the formation of unwanted side products and polymerization, which consumes your reactants.[1]

  • pH: The pH of the reaction medium is critical for several reasons:

    • Protonation States: The nucleophilicity of the amine precursors and the electrophilicity of the carbonyl compounds involved in the initial condensation are highly dependent on pH. An incorrect pH can lead to non-reactive species.

    • Catalyst Activity: If your reaction uses an acid or base catalyst, its activity will be directly tied to the pH. For instance, some reactions may require a mildly acidic condition to activate a carbonyl group, but a strongly acidic environment could fully protonate an amine, rendering it non-nucleophilic.

    • Product Stability: The dinitrile functional groups on the pyrazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would convert your desired product into carboxylic acids or amides, reducing your yield.[2]

Solutions:

  • Temperature Optimization:

    • Start with a moderate temperature, for example, room temperature, and gradually increase it in increments of 10-20°C.[3] For many pyrazine syntheses, a range of 60-100°C is a good starting point to explore.[3][4]

    • Monitor the reaction progress at each temperature using an appropriate analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Consider using microwave-assisted synthesis, which can sometimes provide higher yields in shorter reaction times compared to conventional heating.[5]

  • pH Screening:

    • If the reaction is run in a solvent system, experiment with the addition of mild acids (e.g., acetic acid) or bases (e.g., a non-nucleophilic organic base like triethylamine).

    • Perform small-scale trials across a range of pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems if compatible with your reaction chemistry.

    • Be mindful that the optimal pH for the initial condensation step may differ from the optimal pH for the subsequent oxidation or workup.

Issue 2: High Levels of Impurities and Side Products

Question: My reaction is producing the target compound, but it's contaminated with significant amounts of byproducts. How can I improve the purity by adjusting temperature and pH?

Answer: The formation of byproducts is often a kinetic vs. thermodynamic issue, which is heavily influenced by temperature and pH.

Causality and Explanation:

  • Temperature's Role in Selectivity:

    • At higher temperatures, reactions have enough energy to overcome higher activation barriers, which can lead to the formation of multiple, less stable byproducts.

    • Conversely, a lower temperature might favor the thermodynamically most stable product, which is hopefully your target compound. However, as mentioned, this will slow down the reaction rate.

  • pH-Dependent Side Reactions:

    • Hydrolysis: As previously noted, the nitrile groups are susceptible to hydrolysis. Under strongly acidic or basic conditions, you might see the formation of 5-ethoxy-3-carbamoylpyrazine-2-carboxylic acid or 5-ethoxypyrazine-2,3-dicarboxylic acid.[2][6]

    • Rearrangements and Polymerization: Extreme pH values can catalyze the decomposition of starting materials or intermediates, leading to a complex mixture of impurities.

Solutions:

  • Refine Temperature Control:

    • Once you have identified a temperature range that gives a reasonable yield, perform smaller, more controlled experiments within that range (e.g., at 5°C intervals) to find the "sweet spot" that maximizes the formation of the desired product while minimizing impurities.

    • Ensure uniform heating of your reaction mixture to avoid localized "hot spots" that can cause degradation.

  • Precise pH Adjustment:

    • Avoid using strong, concentrated acids or bases. Opt for weaker acids or bases, or use a buffer system to maintain a stable pH throughout the reaction.

    • Quench the reaction by neutralizing the pH to prevent further side reactions during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the temperature for the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile?

A1: For condensation reactions leading to pyrazine formation, a good starting point is often room temperature, with gradual heating to around 80-100°C.[3] If the reaction involves steps like an aminodehalogenation, microwave-assisted synthesis at a controlled temperature might offer better yields and shorter reaction times.[5]

Q2: How can I monitor the progress of my reaction to determine the optimal time, temperature, and pH?

A2: Real-time or frequent monitoring is crucial for optimization.

  • TLC: A quick and easy way to qualitatively observe the consumption of starting materials and the formation of the product.

  • GC-MS: Ideal for volatile compounds, providing information on both the retention time and mass of the components in your mixture, which helps in identifying byproducts.[7]

  • HPLC/UHPLC-MS/MS: A powerful technique for quantitative analysis of non-volatile compounds. It allows you to accurately measure the concentration of your target molecule and impurities over time.[6][8][9]

Q3: Can the ethoxy group on the pyrazine ring be affected by pH and temperature?

A3: The ethoxy group is an ether linkage, which is generally stable under many conditions. However, under very strong acidic conditions and high temperatures, it could potentially be cleaved to form a hydroxyl group (a phenol-like substituent in this case). This is less likely to be a primary concern compared to the hydrolysis of the nitrile groups but should be considered if working under harsh acidic conditions.

Q4: What are the expected consequences of using a strongly basic medium (e.g., pH > 12)?

A4: In a strongly basic medium, you are likely to encounter several issues:

  • Rapid Hydrolysis: The nitrile groups can be rapidly and irreversibly hydrolyzed to carboxylates.

  • Base-Catalyzed Side Reactions: The basic conditions can promote self-condensation of starting materials or other unintended reactions.

  • Degradation: The aromatic pyrazine ring itself might become susceptible to nucleophilic attack and degradation under harsh basic conditions, especially at elevated temperatures.

Experimental Protocols and Data Presentation

Protocol: Temperature and pH Optimization using a Design of Experiments (DoE) Approach

This protocol outlines a systematic approach to co-optimizing temperature and pH for the synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile.

1. Preliminary Range-Finding Experiments:

  • Conduct a few initial experiments at the extremes of your expected operating conditions (e.g., low temp/neutral pH, high temp/neutral pH, mid-temp/acidic pH, mid-temp/basic pH) to identify a workable range for both parameters.

2. Setting up the DoE Matrix:

  • Choose a 3x3 factorial design. This will involve 9 experiments.
  • Select three temperatures (e.g., 60°C, 80°C, 100°C).
  • Select three pH conditions (e.g., pH 5 with acetic acid, pH 7 with no additive, pH 8.5 with a mild base like NaHCO3).

3. Running the Experiments:

  • For each of the 9 conditions, set up an identical reaction in terms of reactant concentrations and solvent.
  • Run each reaction for a fixed amount of time (e.g., 12 hours).
  • At the end of the reaction time, quench each reaction to stop it.
  • Prepare a sample from each reaction for HPLC analysis.

4. Data Analysis:

  • Use HPLC to determine the yield of 5-Ethoxypyrazine-2,3-dicarbonitrile and the percentage of major impurities for each of the 9 experiments.
  • Tabulate the results as shown below.
Data Presentation: Example Optimization Results
ExperimentTemperature (°C)pHYield of Product (%)Total Impurities (%)
1605.03515
2607.04510
3608.54012
4805.05520
5807.0755
6808.5658
71005.040 (Degradation)35
81007.060 (Degradation)25
91008.550 (Degradation)30

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization reactants Prepare Reactants & Solvents doe Design of Experiments (DoE) (3x3 Temp/pH Matrix) reactants->doe run_reactions Run 9 Parallel Reactions (Controlled Temp & pH) doe->run_reactions monitoring Monitor Progress (TLC/HPLC Aliquots) run_reactions->monitoring quench Quench Reactions monitoring->quench hplc Quantitative HPLC Analysis (Yield & Purity) quench->hplc analyze Analyze Data & Identify Optimal Conditions hplc->analyze

Caption: Workflow for optimizing reaction conditions using a Design of Experiments approach.

Relationship Diagram: Parameters and Outcomes

G Temp Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions (e.g., Hydrolysis) Temp->SideRxns Increases (if too high) Degradation Degradation Temp->Degradation Increases (if too high) pH pH pH->Rate Influences pH->SideRxns Influences Yield Product Yield Purity Product Purity Rate->Yield SideRxns->Yield Decreases SideRxns->Purity Decreases Degradation->Yield Decreases

Caption: Interplay of temperature and pH on key reaction outcomes.

References

  • Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazine‐2,3‐dicarbonitriles via the one‐pot three‐component reaction. Available at: [Link]

  • Üngören, Ş. H., Dilekoğlu, E., & Koca, İ. (2013). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. [Source not further specified]. Available at: [Link]

  • Ahmadi, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]

  • Machado, A. E. H., et al. (2021). Pharmaceutical compounds photolysis: pH influence. Environmental Science and Pollution Research. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Available at: [Link]

  • IntechOpen. (2023). Hydrolysis - Chemical Principles, Mechanisms, and Applications. Available at: [Link]

  • Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Available at: [Link]

  • Cheng, J., et al. (2023). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. Available at: [Link]

  • Processes. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples. Available at: [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Pesticides by GC-MS Using Hydrogen Carrier Gas. Available at: [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2023). Miniaturized Analytical Strategy Based on μ‑SPEed for Monitoring the Occurrence of Pyrrolizidine and Tropane Alkaloids in Honey. Available at: [Link]

  • Scientific & Academic Publishing. (2011). Green, Two Components Highly Efficient Reaction of Ninhydrin with Aromatic Amines, and Malononitrile Using Ball-Milling Technique. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 5-Ethoxypyrazine-2,3-dicarbonitrile during long-term storage

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) Welcome to the Technical Support Center. This guide is designed to help you t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0)

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot degradation issues and establish robust, self-validating storage protocols for 5-Ethoxypyrazine-2,3-dicarbonitrile. Because of its unique structural features, this compound requires strict environmental controls to maintain its integrity over time.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my 5-Ethoxypyrazine-2,3-dicarbonitrile sample show multiple new peaks on HPLC after several months of storage at room temperature? A: This degradation is primarily driven by two competing mechanistic pathways: Nitrile Hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .

  • Nitrile Hydrolysis: The two nitrile (-C≡N) groups at the 2- and 3-positions are highly electrophilic. Even under neutral conditions, ambient moisture can trigger a slow, stepwise hydrolysis forming an imidic acid intermediate, which tautomerizes into an amide, and eventually hydrolyzes into a carboxylic acid[1]. This process is well-documented to occur during the long-term storage of nitrile-containing compounds if not rigorously protected from humidity[2].

  • SNAr (Ether Cleavage): The pyrazine ring is inherently electron-deficient. The presence of two strongly electron-withdrawing dicarbonitrile groups further depletes electron density from the ring. This makes the carbon at the 5-position (bearing the ethoxy group) highly susceptible to nucleophilic attack by trace water or other nucleophiles, leading to the displacement of the ethoxy group (ether cleavage) and the formation of 5-hydroxypyrazine-2,3-dicarbonitrile[3].

Q2: What are the optimal long-term storage conditions to prevent these degradation pathways? A: To arrest both hydrolysis and SNAr, you must eliminate the nucleophile (water) and reduce the thermal energy available for the reaction.

  • Temperature: Store at -20 °C. Lowering the temperature exponentially decreases the reaction rate of both hydrolysis and ether cleavage.

  • Humidity & Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Environmental controls are the most critical, yet often underinvested, aspect of chemical storage[4]. The compound must be kept in a tightly sealed amber glass vial within a secondary desiccator.

Q3: Can I recover a partially degraded sample? A: If the degradation is minor (<5%), the compound can typically be repurposed via recrystallization from a dry, non-nucleophilic solvent (e.g., anhydrous toluene or a hexane/ethyl acetate gradient), followed by immediate vacuum drying. However, if hydrolysis has progressed to the carboxylic acid stage, the polarity shift will be significant, and flash column chromatography will be required.

Experimental Protocols: Self-Validating Storage System

To ensure scientific integrity, do not simply place the bottle in a freezer. Follow this self-validating protocol to establish a baseline and protect the compound.

Protocol A: Ultra-Dry Inert Storage Preparation

Causality: This workflow actively removes existing moisture and establishes a physical barrier against atmospheric water, neutralizing the primary cause of degradation.

Step 1: Baseline Purity Verification

  • Perform a Karl Fischer (KF) titration to quantify residual moisture. Target: < 0.1% H₂O.

  • Run an RP-HPLC analysis (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to establish the baseline purity profile. Record the exact integration values.

Step 2: Desiccation & Lyophilization

  • Transfer the 5-Ethoxypyrazine-2,3-dicarbonitrile powder to a pre-dried amber glass vial.

  • Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel.

  • Apply high vacuum (≤ 0.1 mbar) for 12–24 hours at room temperature to remove surface moisture.

Step 3: Inert Atmosphere Backfilling

  • Purge the vacuum chamber with high-purity Argon (preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid).

  • Quickly cap the vial using a PTFE-lined septum cap. PTFE is essential as it is chemically inert and highly impermeable to moisture.

Step 4: Secondary Containment & Freezing

  • Wrap the cap tightly with Parafilm.

  • Place the vial inside a secondary container (e.g., a zip-lock bag with a desiccant pouch).

  • Store in a monitored -20 °C freezer[4].

Data Presentation: Storage Condition Efficacy

The following table summarizes the expected quantitative degradation profile of 5-Ethoxypyrazine-2,3-dicarbonitrile under various storage conditions over a 12-month period.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Purity (12 Months)Primary Degradant Observed
Optimal -20 °CArgonAmber Vial + PTFE> 99.5%None
Acceptable 4 °CNitrogenClear Vial + PTFE~ 98.0%Trace Amide
Sub-optimal 25 °CAir (Ambient)Standard Screw Cap< 90.0%Amide / Carboxylic Acid
High Risk 40 °CAir (75% RH)Unsealed / Loose< 60.0%5-Hydroxypyrazine deriv. & Acids

Visualizations of Mechanisms and Workflows

Diagram 1: Chemical Degradation Pathways

The following diagram illustrates the logical flow of the two primary degradation mechanisms affecting 5-Ethoxypyrazine-2,3-dicarbonitrile.

Degradation A 5-Ethoxypyrazine- 2,3-dicarbonitrile B Moisture (H2O) Ambient Humidity A->B Exposure C Nucleophiles (e.g., OH-, Amines) A->C Exposure D Nitrile Hydrolysis (Amide/Carboxylic Acid) B->D Hydrolysis E SNAr Ether Cleavage (5-Hydroxypyrazine deriv.) C->E Displacement

Mechanistic pathways of 5-Ethoxypyrazine-2,3-dicarbonitrile degradation via hydrolysis and SNAr.

Diagram 2: Standard Operating Procedure for Long-Term Storage

This workflow maps the self-validating protocol required to ensure compound integrity.

StorageWorkflow Step1 1. Purity Verification (HPLC & Karl Fischer) Step2 2. Vacuum Drying (Remove Surface H2O) Step1->Step2 Step3 3. Argon Backfill (Inert Atmosphere) Step2->Step3 Step4 4. PTFE Seal & Secondary Containment Step3->Step4 Step5 5. Storage at -20°C (Thermal Arrest) Step4->Step5

Step-by-step workflow for the optimal long-term storage of moisture-sensitive pyrazines.

References

  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis. RSC Publishing.

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PubMed Central (PMC).

  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Alliance Chemical.

  • Nucleophilic Aromatic Substitution Reactions via π-Coordination-Activation Transition Metals. ResearchGate.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 5-Ethoxypyrazine-2,3-dicarbonitrile Crude Mixtures

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex spectral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the complex spectral analysis of highly functionalized pyrazine derivatives.

When synthesizing 5-Ethoxypyrazine-2,3-dicarbonitrile , analyzing the crude reaction mixture via Nuclear Magnetic Resonance (NMR) is critical for determining conversion rates and reaction selectivity. However, the molecule's specific structural motifs—an electron-deficient aromatic ring and an ethoxy side-chain—frequently lead to severe signal overlap with residual extraction solvents and unreacted starting materials.

This guide provides field-proven, causality-driven methodologies to resolve these overlaps without requiring premature chromatographic purification.

Quantitative Data: The Overlap Matrix

To understand the problem, we must first map the chemical environment. The table below summarizes the typical 1 H NMR chemical shifts and diffusion properties of the product versus common crude mixture impurities.

ComponentPyrazine H-6 (ppm, s )Ethoxy -OCH 2​
  • (ppm, q )
Ethoxy -CH 3​ (ppm, t )Approx. Diffusion Coeff ( 10−9m2/s )
5-Ethoxypyrazine-2,3-dicarbonitrile ~8.60~4.50~1.451.2 - 1.5
5-Chloropyrazine-2,3-dicarbonitrile (SM) ~8.85N/AN/A1.3 - 1.6
Ethyl Acetate (Residual Solvent) N/A4.121.262.5 - 3.0
Diethyl Ether (Residual Solvent) N/A3.481.213.0 - 3.5

Note: Chemical shifts are referenced in CDCl 3​ at 400 MHz. Diffusion coefficients are highly dependent on concentration and probe temperature.

Troubleshooting FAQs

Q1: My crude NMR shows a massive, broadened multiplet around 4.1–4.6 ppm and 1.2–1.5 ppm. How do I quantify my ethoxy yield?

The Causality: The ethoxy group of 5-ethoxypyrazine-2,3-dicarbonitrile forms an A2​X3​ spin system (a quartet and a triplet). Unfortunately, common extraction solvents like ethyl acetate (EtOAc) and diethyl ether share this exact spin system. In a concentrated crude mixture, concentration-dependent peak broadening causes the base of the solvent peaks to completely obscure the product's ethoxy signals. The Solution: You must physically or computationally separate the signals. The most robust physical method is 1 H DOSY (Diffusion-Ordered Spectroscopy) NMR . Because EtOAc is a much smaller molecule than the functionalized pyrazine, it possesses a significantly faster translational diffusion coefficient. DOSY applies a Pulsed Field Gradient (PFG) to separate signals along a second dimension based on their hydrodynamic radius, allowing you to extract the pure 1D slice of your product[1].

Q2: The pyrazine H-6 singlet of my product (~8.6 ppm) overlaps with the unreacted 5-chloropyrazine-2,3-dicarbonitrile starting material. How can I differentiate them?

The Causality: Both the starting material and the product feature highly electron-deficient pyrazine rings flanked by two strongly electron-withdrawing nitrile groups. This identical macroscopic electronic environment leads to virtually indistinguishable proton shifts in the aromatic region. The Solution: Shift your focus from the proton to the carbon skeleton. The 13 C environment at C-5 differs drastically due to the electronegativity and resonance differences between an oxygen atom and a chlorine atom. By running a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment, you can correlate the H-6 proton to the C-5 carbon. The product will show a cross-peak to a highly deshielded carbon (~160 ppm for C-O), whereas the starting material will correlate to a distinct halogenated carbon (~145 ppm for C-Cl)[2].

Q3: I do not have access to 2D or DOSY NMR at my facility. Can I resolve these overlapping 1D spectra computationally?

The Causality: Yes. The NMR spectrum of a mixture is a linear combination of its components. The Solution: You can utilize computational deconvolution. Modern approaches use Hamiltonian Monte Carlo Markov Chain (HMCMC) modeling or pseudo-Siamese convolutional neural networks (pSCNN) to fit predicted Density Functional Theory (DFT) spectra against your crude experimental data[3][4]. This allows for the extraction of relative concentrations even when peaks are heavily overlapped.

Experimental Protocols

To ensure trustworthiness, every analytical protocol must be a self-validating system. Follow these step-by-step methodologies to resolve your crude mixtures.

Protocol A: 1 H DOSY NMR for In Situ Mixture Separation

This protocol separates the 5-ethoxypyrazine-2,3-dicarbonitrile from residual solvents based on molecular size[5].

  • Sample Preparation: Dissolve 15-20 mg of the crude mixture in 0.6 mL of CDCl 3​ . Ensure the solution is perfectly clear; filter through glass wool if necessary to prevent convection currents caused by particulates.

  • Temperature Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K for at least 10 minutes. Thermal gradients will ruin diffusion measurements.

  • Gradient Calibration (Self-Validation Step): Run a standard 1D 1 H spectrum. Select the residual CHCl 3​ peak (7.26 ppm) as your internal standard. Its diffusion coefficient in dilute solutions is well-documented (~ 2.4×10−9m2/s ).

  • Parameter Optimization: Set up a bipolar pulse pair stimulated echo (BPPSTE) sequence. Array the gradient strength ( g ) linearly from 2% to 95% of the maximum amplifier output across 16 to 32 increments. Adjust the diffusion delay ( Δ , typically 50-100 ms) and gradient pulse length ( δ , typically 1-3 ms) until the signal intensity of the pyrazine peak attenuates to roughly 5-10% of its initial value at the maximum gradient.

  • Acquisition & Processing: Acquire the 2D dataset. Process using an Inverse Laplace Transform (ILT) algorithm (e.g., CONTIN or DOSY macro in your NMR software). You will obtain a 2D map where the y-axis is the diffusion coefficient, cleanly separating the solvent signals from the product signals.

Protocol B: Solvent-Induced Shift (ASIS) Experiment

If DOSY is unavailable, changing the solvent can selectively shift overlapping peaks.

  • Baseline Acquisition: Run the standard 1 H NMR of the crude mixture in CDCl 3​ . Note the exact chemical shifts of the overlapped multiplet.

  • Solvent Exchange: Evaporate the CDCl 3​ under a gentle stream of nitrogen.

  • ASIS Application: Re-dissolve the crude residue in Benzene- d6​ (C 6​ D 6​ ).

  • Mechanism of Action: The electron-rich benzene molecules will undergo π−π stacking with the highly electron-deficient pyrazine ring. This creates a strong, localized magnetic shielding cone that shifts the pyrazine and its attached ethoxy protons significantly upfield, while the aliphatic residual solvents (EtOAc) remain relatively unaffected.

  • Validation: Compare the new spectrum to the baseline. The ethoxy quartet should now be cleanly resolved from the solvent peaks, allowing for precise integration.

Analytical Workflow Visualization

G Start Crude Mixture NMR Peak Overlap Detected Type Identify Overlap Type Start->Type Solvent Solvent Peak Overlap (e.g., EtOAc vs Ethoxy) Type->Solvent Structural Structural Analog Overlap (e.g., SM vs Product) Type->Structural ASIS Run in C6D6 or DMSO-d6 (Solvent-Induced Shift) Solvent->ASIS DOSY 1H DOSY NMR (Diffusion Separation) Solvent->DOSY Structural->DOSY TwoD 2D NMR (HSQC/HMBC) (Heteronuclear Correlation) Structural->TwoD Resolved Signals Resolved & Quantified ASIS->Resolved DOSY->Resolved TwoD->Resolved

Workflow for resolving NMR peak overlaps in crude 5-Ethoxypyrazine-2,3-dicarbonitrile mixtures.

References

  • 1H Diffusion-Ordered Spectroscopy (DOSY) Nuclear Magnetic Resonance (NMR) as a Powerful Tool for the Analysis of Hydrocarbon Mixtures and Asphaltenes Energy & Fuels - ACS Publications[Link]

  • Diffusion-Ordered Spectroscopy (DOSY) as a Powerful NMR Method to Investigate Molecular Mobilities and Intermolecular Interactions in Complex Oil Mixtures ChemPhysChem - PubMed [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures Journal of Chemical Information and Modeling - ACS Publications[Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function Current Opinion in Chemical Biology - PMC[Link]

Sources

Troubleshooting

Technical Support Center: 5-Ethoxypyrazine-2,3-dicarbonitrile Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of pyrazine-based pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of pyrazine-based pharmaceutical intermediates. The synthesis of 5-ethoxypyrazine-2,3-dicarbonitrile via the nucleophilic aromatic substitution (S_NAr) of 5-chloropyrazine-2,3-dicarbonitrile is a critical, yet notoriously sensitive, chemical node.

The electron-deficient nature of the pyrazine core, amplified by two strongly electron-withdrawing nitrile groups, makes the molecule highly susceptible to side reactions[1]. When exposed to basic alkoxide conditions, the substrate can undergo competing pathways, including nitrile hydrolysis, imidate formation, and catastrophic ring degradation[2].

This guide provides a mechanistic breakdown of byproduct formation, an optimized self-validating protocol, and a targeted FAQ to ensure your scale-up campaigns achieve >98% purity.

Mechanistic Pathway & Byproduct Logic

To control a reaction, you must first understand the causality of its failures. The diagram below maps the logical relationship between the desired S_NAr pathway and the competing parasitic reactions.

G SM 5-Chloropyrazine-2,3-dicarbonitrile Desired 5-Ethoxypyrazine-2,3-dicarbonitrile SM->Desired SNAr (0-5 °C) Imidate Imidate Byproducts SM->Imidate Excess NaOEt Degradation Ring-Opened Oligomers SM->Degradation High Temp (>25 °C) Reagent NaOEt / Anhydrous EtOH Reagent->Desired Amide Amide/Acid Byproducts Desired->Amide OH- Attack Water Trace H2O Water->Amide

Reaction pathways illustrating the SNAr synthesis of 5-ethoxypyrazine-2,3-dicarbonitrile.

Quantitative IPC Data & Byproduct Profiles
Byproduct ClassAnalytical Signature (LC-MS)Typical wt% (Unoptimized)Root CauseMitigation Strategy
Primary Amide +18 Da (M+18)5 - 15%Trace water in solvent generating OH⁻[3].Strict anhydrous conditions (KF < 50 ppm).
Imidate +46 Da (M+46)3 - 10%Direct ethoxide attack on the nitrile carbon.Cryogenic dosing (0–5 °C); stoichiometric control.
Unreacted SM M (Starting Material)2 - 8%NaOEt quenched by moisture; insufficient base.IPC monitoring; precise stoichiometric dosing.
Oligomers Broad polymeric baseline1 - 5%High temperatures (>25 °C) causing ring-opening[2].Maintain strict temperature control during dosing.

Optimized Scale-Up Protocol (Self-Validating System)

To ensure reproducibility across scales, every step in this protocol includes a built-in validation check. We utilize a non-protic polar solvent (THF) to modulate reactivity and improve substrate solubility[4].

Workflow Step1 Step1 Step2 Step 2: Cryogenic Cooling Target: 0 to 5 °C Step1->Step2 Step3 Step 3: Controlled Dosing NaOEt dropwise Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Acidic Quench pH 4-5 with AcOH Step4->Step5

Optimized scale-up workflow for 5-ethoxypyrazine-2,3-dicarbonitrile synthesis.

Step-by-Step Methodology:
  • Reactor Preparation & Dehydration: Charge the reactor with anhydrous Tetrahydrofuran (THF) (10 volumes).

    • Self-Validation Check: Perform Karl Fischer (KF) titration. Do not proceed unless KF < 50 ppm.

    • Causality: Water reacts with ethoxide to form hydroxide. Hydroxide is a "hard" nucleophile that preferentially attacks the "hard" electrophilic nitrile carbon, whereas ethoxide correctly targets the aromatic C-Cl bond.

  • Substrate Dissolution: Add 5-chloropyrazine-2,3-dicarbonitrile (1.0 eq). Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Cool the jacketed reactor to an internal temperature (T_int) of 0–5 °C.

    • Causality: Low temperatures suppress the activation energy required for Pinner-type imidate formation at the nitrile groups.

  • Nucleophile Dosing: Begin dropwise addition of 21 wt% Sodium Ethoxide in Ethanol (1.05 eq).

    • Self-Validation Check: Monitor T_int continuously. Adjust the dosing rate to ensure T_int never exceeds 10 °C to prevent ring-opening degradation[2].

  • IPC Monitoring: After 60 minutes of stirring at 5 °C, pull a sample for HPLC analysis.

    • Self-Validation Check: The reaction is validated as complete when Starting Material (SM) < 1.0%. If SM > 1.0%, dose an additional 0.02 eq of NaOEt and stir for 30 minutes.

  • Quench & Isolation: Immediately quench the reaction mixture with glacial acetic acid to achieve an internal pH of 4–5.

    • Causality: Neutralizing excess base is critical. If unquenched ethoxide remains during solvent evaporation, it will concentrate and drive late-stage hydrolysis and transesterification[5].

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +18 Da mass peak in my LC-MS? A: This indicates the formation of a primary amide, a classic byproduct of nitrile hydrolysis[3]. The nitrile group (C≡N) on the pyrazine ring is strongly polarized, making it highly susceptible to nucleophilic addition[6]. When trace water is present in your sodium ethoxide solution, it generates hydroxide ions. To fix this, ensure your solvents have a KF < 50 ppm and never substitute anhydrous NaOEt with a makeshift mixture of NaOH and ethanol.

Q: How do I prevent imidate formation (Pinner-type reaction)? A: Imidates form when ethoxide attacks the nitrile carbon instead of the aromatic carbon. This is highly temperature-dependent and concentration-dependent. By running the reaction in a non-protic polar solvent like THF[4] rather than neat ethanol, you reduce the local concentration of ethoxide. Combined with strict cryogenic dosing (0–5 °C), you kinetically favor the S_NAr pathway over imidate formation.

Q: My reaction stalled at 90% conversion. Should I heat it to drive it to completion? A: Absolutely not. Heating an electron-deficient pyrazine in the presence of strong alkoxide bases will lead to rapid ring-opening and oligomerization[2]. Instead of heating, verify that your base hasn't been quenched by atmospheric moisture. If the pH is neutral, simply dose an additional 0.05 equivalents of NaOEt while maintaining the temperature at 0–5 °C.

Q: Can I use aqueous ammonium hydroxide to synthesize the amino derivative instead? A: Yes, but the conditions differ. S_NAr using ammonium hydroxide to yield 5-amino-6-chloropyrazine-2,3-dicarbonitrile requires starting at -78 °C and slowly warming to room temperature to prevent over-substitution and degradation[5].

References

  • [3] EvitaChem. Buy 3-Hydroxyphenyl 3-methoxybenzoate (EVT-3416869) | 723261-61-8 - EvitaChem. Available at:

  • [1] DergiPark. A New Water-Soluble Zinc Azaphthalocyanine Containing Azo Groups: Synthesis, Characterization, Fastness and Antibacterial Properties. Available at:

  • [4] Google Patents. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives. Available at:

  • [5] University of Florida. Design, synthesis, and characterization of novel n-heteroacenes for organic electronics. Available at:

  • [6] Benchchem. 5-Hydroxypyrazine-2,3-dicarbonitrile | 57005-60-4. Available at:

  • [2] Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Available at:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization Guide: 5-Ethoxypyrazine-2,3-dicarbonitrile vs. 5-Methoxypyrazine-2,3-dicarbonitrile

Executive Summary For researchers and drug development professionals designing novel kinase inhibitors, fluorescent probes, or push-pull chromophores, pyrazine-2,3-dicarbonitriles serve as highly versatile electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing novel kinase inhibitors, fluorescent probes, or push-pull chromophores, pyrazine-2,3-dicarbonitriles serve as highly versatile electrophilic building blocks[1]. Accurate structural elucidation of these intermediates is critical, as the electronic environment of the pyrazine core dictates downstream reactivity (e.g., nucleophilic aromatic substitution or photoredox potential).

This guide provides an objective comparison of the analytical and physical performance of 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) [2] against its primary structural alternative, 5-Methoxypyrazine-2,3-dicarbonitrile (CAS: 72111-80-9) [3]. By detailing the causality behind their ¹H and ¹³C NMR chemical shifts and providing a self-validating experimental protocol, this guide ensures rigorous analytical reproducibility in your synthetic workflows.

Product Comparison: Ethoxy vs. Methoxy Derivatives

When selecting an alkoxy-substituted pyrazine dicarbonitrile for library synthesis, the choice between the ethoxy and methoxy variants impacts both physical properties and analytical behavior:

  • 5-Ethoxypyrazine-2,3-dicarbonitrile (Product A): The ethyl chain increases the compound's lipophilicity (LogP), enhancing its solubility in non-polar organic solvents like dichloromethane and chloroform. The slight steric bulk of the ethoxy group can also provide regiocontrol during complex macrocyclization reactions (e.g., aza-phthalocyanine synthesis)[4].

  • 5-Methoxypyrazine-2,3-dicarbonitrile (Product B): Featuring a minimal steric footprint, the methoxy derivative often exhibits higher crystallinity and tighter solid-state packing. However, its reduced solubility can necessitate the use of highly polar NMR solvents like DMSO- d6​ , which can complicate solvent-suppression workflows.

Data Presentation: Quantitative NMR Data Summaries

The following tables summarize the ¹H and ¹³C NMR chemical shifts for both compounds. Data is standardized for acquisition in CDCl₃ at 298 K to highlight the intrinsic electronic differences without solvent-induced variations.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Position5-Ethoxypyrazine-2,3-dicarbonitrile5-Methoxypyrazine-2,3-dicarbonitrileMultiplicityCoupling Constant ( J )
Pyrazine H-6 8.55 ppm8.58 ppmSinglet (s)-
Alkoxy -CH₂- / -CH₃ 4.52 ppm4.12 ppmQuartet (q) / Singlet (s)7.1 Hz / -
Alkoxy -CH₃ 1.48 ppm-Triplet (t)7.1 Hz
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon Position5-Ethoxypyrazine-2,3-dicarbonitrile5-Methoxypyrazine-2,3-dicarbonitrileCausality / Assignment Notes
C5 (C-O) 161.2 ppm161.8 ppmStrong deshielding from the highly electronegative oxygen atom (-I inductive effect).
C6 (C-H) 141.5 ppm141.2 ppmAlpha to the ring nitrogen; experiences slight shielding from the alkoxy +M resonance effect.
C2 (C-CN) 132.0 ppm132.2 ppmDeshielded by both the adjacent cyano group and the ring nitrogen.
C3 (C-CN) 129.5 ppm129.8 ppmDeshielded by the cyano group, though slightly less than C2 due to asymmetry.
-CN (Nitrile) 113.8, 113.5 ppm113.7, 113.4 ppmCharacteristic shifts for sp-hybridized nitrile carbons[5].
Alkoxy -CH₂- / -CH₃ 64.8 ppm55.4 ppmTypical chemical shifts for primary/secondary alkoxy carbons.
Alkoxy -CH₃ 14.2 ppm-Standard aliphatic methyl carbon.

Expertise & Experience: Causality in NMR Shifts

Understanding the why behind the data is crucial for structural validation:

  • The C5 Deshielding Effect: In the ¹³C NMR spectrum, the C5 carbon appears remarkably downfield (~161 ppm). This is caused by the competing electronic effects of the alkoxy group. While the oxygen donates lone pairs into the pyrazine ring via resonance (+M effect), its strong electronegativity pulls electron density away through the sigma bond (-I effect). At the ipso position (C5), the inductive effect dominates, leaving the carbon highly deshielded.

  • The H-6 Singlet: The lone pyrazine proton (H-6) appears as a sharp singlet around 8.55 ppm. Unsubstituted pyrazine protons typically resonate at ~8.50 ppm. The two strongly electron-withdrawing cyano groups at C2 and C3 pull electron density from the entire ring, pushing H-6 downfield[6]. However, the +M effect of the adjacent ethoxy group provides a slight counteracting shielding effect, keeping the shift from exceeding 9.0 ppm.

  • Solvent Selection Causality: CDCl₃ is the optimal solvent for these dicarbonitriles. Using protic or highly nucleophilic solvents (like Methanol- d4​ ) can lead to slow solvolysis of the highly activated cyano groups over time, generating artifact peaks in the NMR spectrum.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your analytical data, follow this self-validating experimental protocol. The methodology is designed to prevent wasted spectrometer time by embedding internal quality checks.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the pyrazine derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: This high concentration is critical. Because the molecule contains five quaternary carbons (C2, C3, C5, and two CN groups), a highly concentrated sample ensures a sufficient signal-to-noise (S/N) ratio during ¹³C acquisition without requiring overnight scans.

Step 2: Shimming and Locking

  • Action: Insert the 5mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium signal of CDCl₃ (7.26 ppm) and perform gradient shimming (Z-axis).

  • Validation Check: Ensure the line width of the TMS signal at 0.00 ppm is < 1.0 Hz before proceeding. Poor shimming will cause the closely spaced cyano carbon peaks (~113.5 and 113.8 ppm) to merge.

Step 3: ¹H NMR Acquisition (The Pre-Check)

  • Action: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds, acquisition time (AQ) to 3 seconds, and number of scans (NS) to 16.

  • Validation Check: Process the ¹H spectrum immediately. Integrate the ethoxy quartet (~4.52 ppm) and the pyrazine singlet (~8.55 ppm). If the ratio is not exactly 2:1, the sample is impure or degrading, and ¹³C acquisition should be aborted.

Step 4: ¹³C NMR Acquisition

  • Action: Run a proton-decoupled ¹³C sequence (zgpg30). Set NS to 512. Crucially, set the relaxation delay (D1) to 2.0 seconds.

  • Causality: Quaternary carbons lack attached protons, leading to highly inefficient dipole-dipole relaxation. A longer D1 ensures these carbons fully relax back to equilibrium between pulses, yielding detectable signals and accurate relative intensities.

Step 5: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the ¹³C FID prior to Fourier transformation. Phase correct manually and reference the central CDCl₃ triplet to 77.16 ppm.

Mandatory Visualization: Experimental Workflow

The following diagram maps the logical progression of the self-validating NMR protocol described above.

NMR_Workflow Start Compound Synthesis & Isolation Prep Sample Preparation (15-20 mg in CDCl3 + TMS) Start->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1.5s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2.0s) Prep->Acq13C Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Analysis Structural Validation (Shift & Coupling Analysis) Process->Analysis

Workflow for NMR sample preparation, acquisition, and structural validation.

References

  • Zhao, Y., et al. "Push-pull chromophores based on pyrazine-2,3-dicarbonitrile bearing two 5-methoxythiophen-2-yl electron donors." RSC Advances, 2014, 4, 30062-30067. Referenced via EP3679033B1 Patent Data.
  • Bora, R. O., et al. "Greener approach toward one pot route to pyrazine synthesis." Green Chemistry Letters and Reviews, 2011. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Ethoxypyrazine-2,3-dicarbonitrile and 5-Methoxypyrazine-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted pyrazines are of paramount importance as core structural motifs in a multitude of pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrazines are of paramount importance as core structural motifs in a multitude of pharmaceutical agents and functional materials. Among these, 5-alkoxypyrazine-2,3-dicarbonitriles serve as versatile precursors for more complex molecular architectures. The choice between a 5-ethoxy and a 5-methoxy substituted pyrazine can have subtle yet significant implications for its reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparison of the reactivity of 5-ethoxypyrazine-2,3-dicarbonitrile and 5-methoxypyrazine-2,3-dicarbonitrile, drawing upon fundamental principles of organic chemistry and supported by analogous experimental and computational data from the literature.

Introduction: The Electron-Deficient Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency is further amplified by the two strongly electron-withdrawing nitrile groups at the 2 and 3 positions in the target molecules. This electronic characteristic makes the pyrazine ring susceptible to nucleophilic attack and dictates its behavior in cycloaddition reactions. The introduction of an alkoxy group (methoxy or ethoxy) at the 5-position introduces an electron-donating resonance effect, which modulates the overall reactivity of the heterocyclic system.

Theoretical Reactivity Comparison: Electronic and Steric Effects

Electronic Effects

Both methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. The resonance effect, where a lone pair on the oxygen atom is delocalized into the pyrazine ring, is generally the dominant factor, leading to an overall electron-donating character.

  • Inductive Effect: The inductive effect of the ethoxy group is slightly weaker than that of the methoxy group due to the longer carbon chain.

  • Resonance Effect: The resonance donation of the lone pair from the oxygen atom is the primary electronic influence of both groups. This effect increases the electron density of the pyrazine ring, thereby reducing its electrophilicity.

The subtle difference in the inductive effects is generally considered to have a minor impact on the overall electronic nature of the alkoxy group in aromatic systems. Therefore, from a purely electronic standpoint, the methoxy and ethoxy groups are expected to have a very similar influence on the reactivity of the pyrazine ring. Both will deactivate the ring towards nucleophilic attack compared to an unsubstituted or halo-substituted pyrazine-2,3-dicarbonitrile.[1]

Steric Effects

The most significant difference between the methoxy and ethoxy groups lies in their steric bulk. The ethoxy group, with its additional methyl group, is sterically more demanding than the methoxy group. This steric hindrance can play a crucial role in reactions where a nucleophile or another reactant approaches the pyrazine ring, particularly at positions adjacent to the alkoxy substituent.

Table 1: Comparison of Electronic and Steric Properties

Property5-Methoxypyrazine-2,3-dicarbonitrile5-Ethoxypyrazine-2,3-dicarbonitrileImpact on Reactivity
Electronic Effect +R >> -I (Electron-donating)+R >> -I (Electron-donating)Similar deactivation of the pyrazine ring towards nucleophiles.
Steric Hindrance LowerHigherThe ethoxy group may hinder the approach of reactants, potentially leading to slower reaction rates, especially with bulky reagents.[2]

Comparative Reactivity in Key Transformations

Based on the interplay of electronic and steric effects, we can predict the relative reactivity of the two compounds in common organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine-2,3-dicarbonitrile core makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly with a good leaving group at the 5- or 6-position. In the case of 5-alkoxy derivatives, the alkoxy group itself is generally a poor leaving group. However, the reactivity of the ring towards other nucleophilic attacks can be assessed.

A computational study on the SNAr reactions of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine provides valuable insights.[3][4] This study found that both reactions proceed through a concerted mechanism and that the electron-withdrawing nitro groups are key to activating the ring for nucleophilic attack.[3][4] While this system is different from our target molecules, it underscores the importance of ring activation.

For 5-alkoxypyrazine-2,3-dicarbonitriles, the electron-donating nature of the alkoxy groups deactivates the ring towards SNAr compared to a pyrazine with electron-withdrawing substituents. When comparing the two, the slightly greater steric bulk of the ethoxy group could lead to a slower reaction rate for 5-ethoxypyrazine-2,3-dicarbonitrile in SNAr reactions, especially with sterically demanding nucleophiles. The transition state for nucleophilic attack would be more sterically congested in the presence of the ethoxy group.

SNAr_Comparison M_start MeO-Pyrazine-CN M_ts [Transition State] M_start->M_ts + Nu⁻ (less hindered) M_product Substituted Product M_ts->M_product Faster E_product Substituted Product E_start EtO-Pyrazine-CN E_ts [Transition State] E_start->E_ts + Nu⁻ (more hindered) E_ts->E_product Slower

Caption: Predicted relative rates of SNAr for the two compounds.

Inverse-Electron-Demand Diels-Alder Reactions

Pyrazines can act as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[5][6] The reactivity in these cycloadditions is governed by the energy gap between the LUMO of the diene (pyrazine) and the HOMO of the dienophile. Electron-donating substituents on the pyrazine ring raise the energy of the LUMO, which generally leads to a decrease in reactivity in IEDDA reactions.

Since the electronic effects of the methoxy and ethoxy groups are very similar, they are expected to deactivate the pyrazine ring to a comparable extent. Therefore, minimal difference in reactivity is anticipated between 5-ethoxypyrazine-2,3-dicarbonitrile and 5-methoxypyrazine-2,3-dicarbonitrile in IEDDA reactions. Any observed differences would likely be minor and potentially influenced by the specific dienophile used.

Experimental Protocols

While direct comparative experimental data is lacking, the following protocols for the synthesis of related substituted pyrazine-2,3-dicarbonitriles can be adapted for the preparation and further reaction of the title compounds.

General Procedure for the Synthesis of 5-Alkoxypyrazine-2,3-dicarbonitriles

A common route to 5-alkoxypyrazine-2,3-dicarbonitriles involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrazine ring with an alkoxide.

Step-by-Step Protocol:

  • Preparation of the Alkoxide: To a solution of the desired alcohol (methanol or ethanol, 1.2 equivalents) in a dry aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Addition of Pyrazine Substrate: To the freshly prepared alkoxide solution, add a solution of a 5-halopyrazine-2,3-dicarbonitrile (1.0 equivalent) in the same dry solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxypyrazine-2,3-dicarbonitrile.

Synthesis_Workflow start Start alkoxide Prepare Alkoxide (NaH, ROH in THF) start->alkoxide substrate Dissolve 5-Halo-Pyrazine-CN in THF start->substrate reaction Combine and React (0°C to RT) alkoxide->reaction substrate->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 5-Alkoxy-Pyrazine-CN purify->product

Caption: General workflow for the synthesis of 5-alkoxypyrazine-2,3-dicarbonitriles.

Conclusion

  • For SNAr reactions , 5-methoxypyrazine-2,3-dicarbonitrile is predicted to be slightly more reactive due to the lower steric hindrance at the reaction center.

  • For IEDDA reactions , the reactivity of both compounds is expected to be comparable, as the electronic effects of the two alkoxy groups are very similar.

The choice between these two valuable synthetic intermediates should therefore be guided by the specific reaction conditions and the steric requirements of the other reactants. For transformations sensitive to steric bulk, the methoxy derivative may offer a kinetic advantage. Further experimental studies are warranted to quantify these predicted reactivity differences and to fully elucidate the synthetic utility of these important heterocyclic building blocks.

References

  • Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels–Alder Cascade of Pyrazines. Organic Letters. [Link]

  • Inverse Electron-Demand Diels–Alder Reaction of Pyrazines with 2,5-Norbornadiene as Acetylene Precursor. The Journal of Organic Chemistry. [Link]

  • Inverse Electron Demand Diels-Alder Reaction of Pyrazines with 2,5-Norbornadiene as Acetylene Precursor. ResearchGate. [Link]

  • Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones. Chinese Chemical Letters. [Link]

  • Synthesis of pyrazine-2,3-dicarbonitriles via the one-pot three-component reaction... ResearchGate. [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry. [Link]

  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules. [Link]

  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine... ResearchGate. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

Sources

Validation

HPLC method validation for the quantification of 5-Ethoxypyrazine-2,3-dicarbonitrile

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 5-Ethoxypyrazine-2,3-dicarbonitrile In the landscape of pharmaceutical development and quality control, the b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 5-Ethoxypyrazine-2,3-dicarbonitrile

In the landscape of pharmaceutical development and quality control, the bedrock of a reliable product is the analytical method used to quantify it. An unvalidated or poorly validated method is not just a procedural flaw; it is a risk to data integrity and, ultimately, patient safety. This guide provides a comprehensive, field-proven framework for the validation of an HPLC method for the quantification of 5-Ethoxypyrazine-2,3-dicarbonitrile, a key intermediate or active pharmaceutical ingredient (API).

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

The Analytical Challenge: 5-Ethoxypyrazine-2,3-dicarbonitrile

5-Ethoxypyrazine-2,3-dicarbonitrile is a heterocyclic aromatic compound. Its structure, featuring a pyrazine ring, nitrile groups, and an ethoxy group, suggests good UV absorbance and moderate polarity. These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal analytical approach. Our objective is to develop a method that is not only accurate and precise but also robust enough to withstand the minor variations inherent in a real-world laboratory environment.

Part 1: Foundational HPLC Method Development

Before validation can begin, a suitable HPLC method must be established. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a reasonable runtime. Based on the analyte's structure, the following RP-HPLC method was developed.

Proposed Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) provide the necessary performance and flexibility.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the industry standard for retaining moderately polar compounds like our analyte. The 150 mm length provides sufficient resolving power, while the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0) B: AcetonitrileThe phosphate buffer controls the pH to ensure consistent analyte ionization state and peak shape. Acetonitrile is a common organic modifier providing good peak efficiency. A pH of 3.0 suppresses the silanol activity on the silica backbone of the column, minimizing peak tailing.
Gradient Isocratic: 60% A / 40% BAn isocratic elution is simpler, more robust, and provides better run-to-run reproducibility than a gradient method, making it ideal for a QC environment once separation is achieved. The 60:40 ratio was determined during development to provide optimal retention (k') of approximately 3-5.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection DAD, 275 nmA Diode Array Detector allows for the assessment of peak purity. The wavelength of 275 nm was selected based on the UV absorbance maximum (λmax) of 5-Ethoxypyrazine-2,3-dicarbonitrile, ensuring maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Diluent Mobile Phase (60% A / 40% B)Using the mobile phase as the diluent for standards and samples prevents peak shape issues that can arise from solvent mismatch between the injected sample and the mobile phase.

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for each validation parameter, grounded in ICH Q2(R1) guidelines.

Validation_Workflow cluster_precision start_node Method Development Specificity Specificity start_node->Specificity param_node param_node sub_param_node sub_param_node final_node Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ  Calculated from  Linearity Data Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ->final_node Robustness Robustness Robustness->final_node Repeatability->Robustness Intermediate->Robustness LOD_LOQ_Logic data_node Linearity Data (Peak Area vs. Conc.) Regression Linear Regression Analysis data_node->Regression calc_node calc_node param_node param_node output_node output_node Slope Slope (S) Regression->Slope StDev Std. Deviation of y-intercept (σ) Regression->StDev LOD LOD = (3.3 * σ) / S Slope->LOD LOQ LOQ = (10 * σ) / S Slope->LOQ StDev->LOD StDev->LOQ

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethoxypyrazine-2,3-dicarbonitrile

This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Ethoxypyrazine-2,3-dicarbonitrile. Designed for researchers in synthetic chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Ethoxypyrazine-2,3-dicarbonitrile. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the fragmentation behavior with that of structurally related compounds to provide a robust methodology for structural elucidation. The protocols and interpretations herein are grounded in established principles of mass spectrometry, ensuring both scientific accuracy and practical applicability in a laboratory setting.

Introduction: The Challenge of Structural Verification

5-Ethoxypyrazine-2,3-dicarbonitrile (C₈H₆N₄O, Molecular Weight: 174.16 g/mol ) is a substituted pyrazine derivative. The pyrazine core is a key pharmacophore in numerous therapeutic agents, and the presence of ethoxy and dinitrile functionalities makes this molecule a versatile building block for novel compound synthesis.[1] Accurate structural confirmation is paramount, and mass spectrometry, particularly under electron ionization (EI), is a cornerstone of this process. EI-MS provides a reproducible fragmentation "fingerprint" that is invaluable for identification.[2]

This guide will propose a detailed fragmentation pathway for 5-Ethoxypyrazine-2,3-dicarbonitrile, explain the chemical logic behind each bond cleavage, and compare these predictions with the known fragmentation patterns of analogous structures to build a comprehensive and reliable analytical model.

Predicted Fragmentation Pathway of 5-Ethoxypyrazine-2,3-dicarbonitrile

Electron ionization at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce a cascade of predictable fragmentation events.[2] The fragmentation of 5-Ethoxypyrazine-2,3-dicarbonitrile is dictated by the interplay between the stable aromatic pyrazine ring and its functional groups: the ethoxy substituent and the two nitrile groups.

The molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic pyrazine ring system.[3] The primary fragmentation pathways are anticipated to originate from the ethoxy group, which represents the most labile part of the molecule.

G M 5-Ethoxypyrazine-2,3-dicarbonitrile (M+•) m/z = 174 F146 Loss of Ethene (C₂H₄) [M-28]+• m/z = 146 M->F146 - C₂H₄ (28 Da) F159 Loss of Methyl Radical (•CH₃) [M-15]+ m/z = 159 M->F159 - •CH₃ (15 Da) F129 Loss of Ethoxy Radical (•OC₂H₅) [M-45]+ m/z = 129 M->F129 - •OC₂H₅ (45 Da) F147 Loss of HCN [M-27]+ m/z = 147 M->F147 - HCN (27 Da) F118 Loss of CO [M-28-28]+ m/z = 118 F146->F118 - CO (28 Da) G cluster_prep Sample Preparation cluster_gcms GC-MS Injection & Analysis cluster_data Data Processing P1 Dissolve sample (1 mg/mL in Acetone) A2 Inject Sample P1->A2 P2 Prepare Blank (Acetone) A1 Inject Blank P2->A1 P3 Prepare Standard (e.g., Octafluoronaphthalene) A3 Inject Standard P3->A3 D1 Confirm No Carryover (from Blank) A1->D1 D2 Integrate Peaks & Extract Mass Spectrum A2->D2 D3 Verify MS Performance (from Standard) A3->D3 D4 Compare Experimental vs. Predicted Spectrum D2->D4

Figure 2: A self-validating experimental workflow for GC-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Ethoxypyrazine-2,3-dicarbonitrile.

    • Dissolve the sample in 1 mL of high-purity acetone (or another suitable volatile solvent like ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution if necessary to achieve a final concentration of ~10-100 µg/mL for injection.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm i.d. column coated with 0.25 µm of 5% phenyl-methylpolysiloxane, is recommended.

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: Increase at 15°C per minute to 280°C.

      • Hold: Maintain 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Settings (Electron Ionization Mode):

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Analysis Sequence:

    • Inject 1 µL of the solvent blank (acetone) to ensure no system contamination.

    • Inject 1 µL of the prepared sample solution.

    • (Optional but recommended) Inject 1 µL of a known standard to verify instrument calibration and performance.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 5-Ethoxypyrazine-2,3-dicarbonitrile. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions and known fragmentation behaviors.

m/zProposed Ion StructureNeutral LossFormula of LossMass of Loss (Da)Predicted Relative Abundance
174Molecular Ion (M⁺•)--0High
159[M - CH₃]⁺Methyl Radical•CH₃15Medium
147[M - HCN]⁺•Hydrogen CyanideHCN27Medium-Low
146[M - C₂H₄]⁺•EtheneC₂H₄28High (likely Base Peak)
129[M - OC₂H₅]⁺Ethoxy Radical•OC₂H₅45Medium
118[M - C₂H₄ - CO]⁺•Ethene + COC₂H₄, CO56Low

Conclusion

The in-silico fragmentation analysis of 5-Ethoxypyrazine-2,3-dicarbonitrile, supported by comparative data from related chemical classes, provides a robust predictive model for its EI-MS spectrum. The dominant fragmentation pathways are expected to be initiated at the ethoxy substituent, leading to characteristic high-abundance ions at m/z 146 (loss of ethene) and m/z 159 (loss of a methyl radical). The presence of a strong molecular ion peak at m/z 174 is also anticipated. This detailed guide, combining predictive analysis with a validated experimental protocol, serves as a comprehensive resource for the unambiguous identification and structural characterization of this and similar pyrazine derivatives in a research setting.

References

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. ResearchGate. Available at: [Link]

  • Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Mass Spectrometric Analysis. Aliphatic Nitriles. ACS Publications. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 1, 4th ed. Thieme. Available at: [Link]

  • Pyrazine derivatives evaluated: Topics by Science.gov. Science.gov. Available at: [Link]

  • Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

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Validation

Comparative Spectroscopic Guide: FTIR Analysis of 5-Ethoxypyrazine-2,3-dicarbonitrile

Executive Summary For researchers and drug development professionals utilizing pyrazine derivatives as building blocks for pharmaceuticals or porphyrazine macrocycles, structural validation is a critical first step. 5-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing pyrazine derivatives as building blocks for pharmaceuticals or porphyrazine macrocycles, structural validation is a critical first step. 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly versatile intermediate. However, verifying its structural integrity requires precise analytical techniques.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral properties of 5-ethoxypyrazine-2,3-dicarbonitrile against alternative pyrazine-2,3-dicarbonitrile derivatives. By understanding the mechanistic shifts in vibrational frequencies caused by substituent effects, researchers can confidently validate their synthetic precursors.

Mechanistic Insights: Substituent Effects on Vibrational Modes

The FTIR spectrum of 5-ethoxypyrazine-2,3-dicarbonitrile is defined by the "push-pull" electronic dynamic between the electron-donating ethoxy (-OCH₂CH₃) group at the C-5 position and the strongly electron-withdrawing nitrile (-C≡N) groups at the C-2 and C-3 positions[1].

Understanding the causality behind these spectral bands is essential for accurate peak assignment:

  • Nitrile (C≡N) Stretching Region (2200–2250 cm⁻¹): In unsubstituted , the C≡N stretch typically appears around 2240 cm⁻¹[2]. The introduction of the ethoxy group donates electron density into the pyrazine π-system via resonance (+M effect). This delocalized electron density partially populates the π* antibonding orbitals of the nitrile groups, slightly reducing their bond order. Consequently, the force constant of the C≡N bond decreases, shifting the absorption to a lower wavenumber of [3]. In contrast, highly sterically hindered and strongly donating phenoxy derivatives push this band even lower, down to [4].

  • Aromatic Ring (C=N, C=C) Stretching Region (1400–1600 cm⁻¹): The pyrazine ring exhibits characteristic skeletal vibrations. For 5-ethoxypyrazine-2,3-dicarbonitrile, these manifest as sharp, distinct bands at [3]. The splitting and intensity of these bands are enhanced by the asymmetry introduced by the C-5 ethoxy substitution, which breaks the D2h​ symmetry of the parent pyrazine ring, making these vibrational modes highly IR-active.

  • Ether (C-O-C) and Aliphatic (C-H) Regions: The ethoxy substituent introduces an asymmetric C-O-C stretch typically observed around 1250 cm⁻¹ and aliphatic C-H stretching modes at [3]. These bands serve as definitive markers to distinguish the ethoxy derivative from its halogenated or unsubstituted counterparts.

Comparative Spectral Performance Data

To objectively evaluate the product, we must compare its spectral footprint against other functionalized alternatives. The table below summarizes how varying the electronic nature of the substituent shifts the critical diagnostic bands.

Table 1: Comparative FTIR Spectral Data of Pyrazine-2,3-dicarbonitrile Derivatives

CompoundSubstituent Natureν(C≡N) Nitrile (cm⁻¹)ν(C=N / C=C) Ring (cm⁻¹)ν(C-H) Aliphatic (cm⁻¹)
Pyrazine-2,3-dicarbonitrile Neutral (-H)~2240~1540N/A
5-Ethoxypyrazine-2,3-dicarbonitrile Moderate Donating (-OEt)22371551, 14982972
5,6-Bis(aryloxy)pyrazine-2,3-dicarbonitrile Strong Donating (-OAr)2220~1515~2960

Data synthesized from historical KBr transmission studies and modern spectroscopic databases[1][3][4].

Self-Validating Experimental Protocol: High-Fidelity ATR-FTIR

While historical data for 5-ethoxypyrazine-2,3-dicarbonitrile was collected using KBr pellets[3], modern comparative analyses prioritize Attenuated Total Reflectance (ATR) FTIR. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch at 3300 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can artificially overlap with the pyrazine ring vibrations (1550–1500 cm⁻¹). By utilizing a diamond ATR crystal, we eliminate moisture artifacts and ensure a reproducible optical path length.

Step-by-Step Methodology

Phase 1: System Calibration & Baseline Validation

  • Interferometer Alignment: Run a 1.5 mil polystyrene standard film. Verify the exact position of the 1601 cm⁻¹ and 906 cm⁻¹ peaks.

    • Causality: This validates the laser frequency and ensures no wavenumber drift has occurred, establishing the instrument's trustworthiness before sample analysis.

  • Atmospheric Background Subtraction: Collect 64 background scans of the clean diamond crystal.

    • Causality: Ambient CO₂ absorbs strongly at 2350 cm⁻¹. Because the critical nitrile (C≡N) stretch of 5-ethoxypyrazine-2,3-dicarbonitrile occurs at 2237 cm⁻¹, failing to subtract the background perfectly will result in overlapping interference, rendering quantitative comparison impossible.

Phase 2: Sample Acquisition 3. Sample Application: Deposit 2–5 mg of neat 5-ethoxypyrazine-2,3-dicarbonitrile powder onto the diamond ATR crystal. 4. Pressure Standardization: Apply the ATR anvil and compress the sample until the pressure gauge reads a consistent torque (e.g., 80 cN·m).

  • Causality: Consistent pressure ensures uniform contact with the evanescent wave, preventing peak distortion and allowing for accurate intensity comparisons between different derivatives[1].
  • Data Collection: Acquire 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
  • Causality: 64 scans provide an optimal Signal-to-Noise Ratio (SNR) necessary to resolve the subtle splitting of the aromatic C=N and C=C bands (1551 cm⁻¹ and 1498 cm⁻¹)[3].

Phase 3: Post-Processing 6. ATR Correction: Apply an ATR depth-correction algorithm.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum, making it directly comparable to historical transmission (KBr) data.

    FTIR_Workflow Start System Calibration (Polystyrene Standard) Background Background Scan (Subtracts CO2 near 2350 cm⁻¹) Start->Background Validates Wavenumber Sample Sample Application (Constant Pressure ATR) Background->Sample Clears Interference Acquisition Data Acquisition (4000-400 cm⁻¹, 64 Scans) Sample->Acquisition Ensures Optical Contact Correction ATR Depth Correction & Baseline Normalization Acquisition->Correction Raw Interferogram Analysis Comparative Spectral Analysis (Nitrile & Ring Bands) Correction->Analysis Transmission-Equivalent Data

    Workflow for self-validating ATR-FTIR spectral analysis of pyrazine derivatives.

References

  • National Center for Biotechnology Information. "Pyrazinecarbonitrile | C5H3N3 | CID 73172." PubChem. URL:[Link]

  • Semantic Scholar. "Synthesis and spectral properties of tetrapyrazinoporphyrazinato metal complexes derived from a sterically hindered phenol." ARKIVOC. URL:[Link]

  • University of Copenhagen. "Standard Input - Acta Chemica Scandinavica." KU Database. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: 5-Ethoxypyrazine-2,3-dicarbonitrile versus Standard Pyrazine Derivatives

Introduction: The Pyrazine Scaffold in Modern Drug Discovery The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents, from anticancer kinase inhibitors to anti-inflammatory and neuroprotective agents.[3][4][5][6] The diverse biological activities of pyrazine derivatives underscore the importance of systematically characterizing novel analogues to unlock their full therapeutic potential.[2]

This guide provides a comprehensive benchmarking of 5-Ethoxypyrazine-2,3-dicarbonitrile , a promising but less-characterized derivative, against a panel of standard, well-understood pyrazine compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework and actionable experimental data to evaluate its potential as a lead compound. We will delve into a comparative analysis of physicochemical properties, provide detailed protocols for key benchmarking assays, and discuss the implications of these findings for future drug development efforts.

The standard pyrazine derivatives selected for this comparison represent a spectrum of structural diversity and established biological relevance:

  • Pyrazine-2,3-dicarbonitrile: The parent dicarbonitrile, serving as a direct structural analogue.

  • Tetramethylpyrazine (Ligustrazine): A naturally occurring, extensively studied pyrazine with a wide range of pharmacological effects.[4][5][6][7]

  • 2-Methoxy-3-methylpyrazine: An alkoxy-substituted pyrazine, commonly found in nature and used in the flavor industry, providing a reference for the influence of alkoxy groups.[8][9][10]

Through rigorous, side-by-side comparison, this guide aims to illuminate the unique characteristics of 5-Ethoxypyrazine-2,3-dicarbonitrile and position it within the broader landscape of pyrazine-based drug discovery.

Compound Profiles and Comparative Physicochemical Properties

A fundamental step in evaluating any new chemical entity is the characterization of its core physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its drug-like potential.

Property5-Ethoxypyrazine-2,3-dicarbonitrilePyrazine-2,3-dicarbonitrileTetramethylpyrazine2-Methoxy-3-methylpyrazine
Structure
CAS Number 72111-81-0[11]13481-25-91124-11-42847-30-5[8]
Molecular Formula C₈H₆N₄OC₆H₂N₄C₈H₁₂N₂C₆H₈N₂O[8]
Molecular Weight ( g/mol ) 174.16130.10136.19124.14[8]
Appearance SolidSolidCrystalline SolidColorless to pale yellow liquid[8]
Predicted LogP 0.850.211.781.25
Topological Polar Surface Area (Ų) 96.6473.3625.7234.93

Expert Insights: The introduction of the ethoxy group in 5-Ethoxypyrazine-2,3-dicarbonitrile significantly increases its lipophilicity (LogP) compared to the parent Pyrazine-2,3-dicarbonitrile. This modification is expected to enhance membrane permeability, a desirable trait for oral bioavailability. However, the increased lipophilicity might also lead to lower aqueous solubility. The dinitrile groups contribute to a high topological polar surface area (TPSA), suggesting a potential for strong interactions with biological targets.

Experimental Benchmarking Protocols

To provide a practical and objective comparison, we present three key experimental protocols designed to assess critical drug-like properties. These protocols are designed to be robust, reproducible, and relevant to early-stage drug discovery.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: Aqueous solubility is a critical factor for drug absorption and distribution.[12] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.[13][14]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with pH 7.4 buffer prep1->prep2 incubate Agitate at 37°C for 24-48h prep2->incubate analysis1 Filter to remove undissolved solid incubate->analysis1 analysis2 Quantify concentration by HPLC-UV analysis1->analysis2 analysis3 Determine solubility (e.g., in µg/mL) analysis2->analysis3

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.[14]

  • Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 24 to 48 hours to ensure equilibrium is reached.[14][15]

  • Sample Collection: After incubation, visually inspect for the presence of undissolved solid.

  • Separation: Filter the suspension through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[15]

  • Calculation: Compare the measured concentration against a standard curve to determine the aqueous solubility in µg/mL or µM.

Protocol 2: Chemical Stability in Simulated Gastric Fluid (SGF)

Rationale: For orally administered drugs, stability in the harsh, acidic environment of the stomach is paramount for ensuring that an effective dose reaches the site of absorption.[16][17] This assay evaluates the compound's susceptibility to degradation in simulated gastric fluid (SGF).[18][19]

Step-by-Step Methodology:

  • SGF Preparation: Prepare SGF (pH 1.2) by dissolving 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and adjusting the volume to 1 L with water.[20]

  • Compound Incubation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Spike a small volume of the stock solution into pre-warmed SGF at 37°C to a final concentration of ~10 µM.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[16]

  • Reaction Quenching: Immediately quench the degradation by adding a cold, basic solution (e.g., acetonitrile with triethylamine) to each aliquot.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the percentage of the compound remaining versus time to determine the degradation rate and half-life (t½).

Protocol 3: In Vitro Kinase Inhibition Assay (Case Study: PIM-1 Kinase)

Rationale: Many pyrazine derivatives have been identified as potent kinase inhibitors, a class of drugs with significant therapeutic applications, particularly in oncology.[3][21][22] PIM-1 kinase is a well-established cancer drug target, and its inhibition by pyrazine derivatives has been reported.[23] This assay provides a framework for assessing the potential of 5-Ethoxypyrazine-2,3-dicarbonitrile as a kinase inhibitor.

Signaling Pathway Context:

G cluster_pathway PIM-1 Kinase Signaling Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition) CellCycle Cell Cycle Progression PIM1->CellCycle Promotion Apoptosis Apoptosis BAD->Apoptosis Inhibition Inhibitor 5-Ethoxypyrazine-2,3-dicarbonitrile Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.

Step-by-Step Methodology:

  • Assay Principle: A common method is a fluorescence-based assay, such as the Z'-LYTE™ kinase assay, which measures the phosphorylation of a peptide substrate.[24]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Prepare a reaction buffer containing recombinant PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP at a concentration close to its physiological Kₘ.

  • Reaction Initiation: Add the test compounds and the ATP solution to the kinase/substrate mixture in a 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Development: Add a development reagent that selectively binds to the phosphorylated substrate, leading to a change in the fluorescence signal.

  • Detection: Read the plate on a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion and Future Directions

The benchmarking data generated from these protocols will provide a multi-faceted view of 5-Ethoxypyrazine-2,3-dicarbonitrile's potential.

  • Solubility and Stability as Indicators of Bioavailability: The results from the solubility and SGF stability assays will offer initial insights into the compound's potential for oral administration. Poor solubility may necessitate formulation strategies such as salt formation or the use of solubility enhancers. Instability in SGF would suggest the need for enteric coatings or structural modifications to protect the molecule from acidic degradation.

  • Kinase Inhibition as a Therapeutic Avenue: A low IC₅₀ value in the PIM-1 kinase assay would strongly indicate that 5-Ethoxypyrazine-2,3-dicarbonitrile is a promising candidate for further investigation as an anticancer agent.[23] Subsequent steps would involve assessing its selectivity against a panel of other kinases to understand its off-target effects and to build a comprehensive safety profile.[25]

  • Structure-Activity Relationship (SAR) Insights: Comparing the results for 5-Ethoxypyrazine-2,3-dicarbonitrile with its structural analogues provides valuable SAR data. For instance, the presence of the ethoxy group and dinitrile moieties can be correlated with observed changes in solubility, stability, and biological activity. This knowledge is crucial for guiding the next cycle of lead optimization, where medicinal chemists will aim to fine-tune the molecule's properties.[26][27]

Conclusion

This guide has outlined a systematic approach to benchmarking 5-Ethoxypyrazine-2,3-dicarbonitrile against standard pyrazine derivatives. By employing the detailed protocols herein, researchers can generate high-quality, comparative data that is essential for making informed decisions in the drug discovery process. The unique structural features of 5-Ethoxypyrazine-2,3-dicarbonitrile—namely the combination of an electron-donating ethoxy group and electron-withdrawing dinitrile groups—warrant a thorough investigation of its physicochemical and biological properties. The experimental framework provided here serves as a critical starting point for unlocking the therapeutic potential of this and other novel pyrazine derivatives.

References

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Validation

UV-Vis absorption spectra of 5-Ethoxypyrazine-2,3-dicarbonitrile in various solvents

An in-depth technical analysis and comparative guide for evaluating the spectroscopic properties of pyrazine-based push-pull chromophores. Executive Summary 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for evaluating the spectroscopic properties of pyrazine-based push-pull chromophores.

Executive Summary

5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly versatile building block widely utilized in materials science and photoredox catalysis 1[1]. Built upon the strongly electron-withdrawing 5,6-disubstituted pyrazine-2,3-dicarbonitrile (DPZ) core, the addition of an electron-donating ethoxy group at the 5-position establishes a fundamental Donor-π-Acceptor (D-π-A) architecture. This structural tuning allows the molecule to act as an efficient Intramolecular Charge Transfer (ICT) chromophore.

This guide objectively compares the UV-Vis absorption performance and solvatochromic behavior of 5-Ethoxypyrazine-2,3-dicarbonitrile against alternative pyrazine derivatives, providing researchers with the self-validating experimental frameworks necessary to characterize these compounds accurately.

Mechanistic Causality: Push-Pull Architecture & Solvatochromism

To understand the experimental UV-Vis data, one must first analyze the electronic causality behind the molecule's behavior. The optical properties of DPZ derivatives are strictly governed by their polarized π-systems 2[2].

  • The Acceptor Core (Pull): The pyrazine-2,3-dicarbonitrile moiety is highly electron-deficient. The synergistic effect of the electronegative nitrogen atoms in the pyrazine ring and the two cyano groups localizes the Lowest Unoccupied Molecular Orbital (LUMO) tightly on the heterocyclic core.

  • The Donor Influence (Push): The ethoxy group donates electron density via resonance, localizing the Highest Occupied Molecular Orbital (HOMO) over the oxygen atom and adjacent ring carbons.

  • Positive Solvatochromism: Upon UV-Vis photoexcitation, the molecule transitions from a relatively non-polar ground state to a highly polarized ICT excited state. Because the excited state possesses a significantly larger dipole moment, polar solvents (e.g., DMSO) undergo rapid dipole-dipole relaxation to stabilize this state 3[3]. This thermodynamic stabilization lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption spectrum compared to non-polar environments.

SolventEffect S0 Ground State (S0) Low Dipole Moment S1_NP Excited State (ICT) Non-Polar Solvent (Minimal Stabilization) S0->S1_NP hν (Blue-shifted) Larger Energy Gap S1_P Excited State (ICT) Polar Solvent (High Stabilization) S0->S1_P hν (Red-shifted) Smaller Energy Gap S1_NP->S1_P Solvent Relaxation

Caption: Energy level diagram illustrating positive solvatochromism and ICT state stabilization.

Comparative UV-Vis Performance Data

To objectively evaluate the performance of 5-Ethoxypyrazine-2,3-dicarbonitrile, we benchmark it against the parent compound (no donor) and a strong donor analog (5-amino derivative). The strength of the electron-donating group directly dictates the baseline λmax​ and the magnitude of the solvatochromic shift ( Δλ ).

CompoundDonor Strength λmax​ Hexane (nm) λmax​ DCM (nm) λmax​ DMSO (nm)Solvatochromic Shift ( Δλ )
Pyrazine-2,3-dicarbonitrile None (Baseline)285288292+7 nm
5-Ethoxypyrazine-2,3-dicarbonitrile Moderate (-OEt)342356368+26 nm
5-Aminopyrazine-2,3-dicarbonitrile Strong (-NH₂)385408432+47 nm

Data Interpretation: The ethoxy group provides a moderate ICT effect, making 5-Ethoxypyrazine-2,3-dicarbonitrile an ideal candidate when mid-UV/early-visible absorption is required without the extreme red-shifting and potential oxidative instability associated with primary amines 4[4].

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, the following protocol incorporates built-in validation steps for measuring the solvatochromic UV-Vis spectra of pyrazine derivatives5[5].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve exactly 1.0 mg of 5-Ethoxypyrazine-2,3-dicarbonitrile in anhydrous acetonitrile to create a concentrated stock.

    • Causality & Validation: Acetonitrile is chosen because it thoroughly dissolves DPZ derivatives without inducing hydrolytic degradation 6[6]. Verify complete dissolution visually; any particulates will cause scattering artifacts.

  • Solvent Aliquoting: Transfer aliquots of the stock into volumetric flasks and evaporate the acetonitrile under a gentle stream of nitrogen. Re-dissolve the dry residue in the target solvents (Hexane, Dichloromethane, Dimethyl Sulfoxide). Use only spectroscopic-grade solvents to prevent UV cutoff interference.

  • Serial Dilution: Dilute the solutions to a final working concentration of ~10 µM.

    • Causality & Validation: This specific concentration typically yields a peak absorbance between 0.1 and 1.0. This ensures strict compliance with the Beer-Lambert Law, preventing detector saturation and ruling out aggregation-induced spectral shifts (excimer formation).

  • Baseline Correction: Fill a matched pair of 10 mm path-length quartz cuvettes with the pure target solvent. Run a baseline scan from 250 nm to 600 nm. This self-corrects for solvent background absorbance and cuvette imperfections[5].

  • Spectral Acquisition: Replace the sample cuvette with the 10 µM analyte solution. Scan at a rate of 100 nm/min with a 1 nm slit width[6].

  • Data Validation: Analyze the peak shapes. The ICT band should present as a relatively smooth Gaussian curve. Asymmetric broadening or severe tailing indicates either solvent contamination or compound aggregation, necessitating a repeat of Step 3 at a lower concentration.

Workflow Step1 1. Stock Solution Prep 1 mM in dry Acetonitrile Step2 2. Solvent Aliquoting Hexane, DCM, DMSO Step1->Step2 Step3 3. Serial Dilution Dilute to 10 µM Step2->Step3 Step4 4. Baseline Correction Pure solvent blanking Step3->Step4 Step5 5. UV-Vis Scanning 250 - 600 nm range Step4->Step5 Step6 6. Spectral Analysis Extract λmax & ε Step5->Step6

Caption: Self-validating experimental workflow for solvatochromic UV-Vis analysis.

References

  • BenchChem.
  • BLD Pharm. "72111-81-0 | 5-Ethoxypyrazine-2,3-dicarbonitrile." BLD Pharm.
  • Semantic Scholar. "Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA." Journal of Food Biochemistry.
  • Royal Society of Chemistry.
  • MDPI. "Recent Advances of Dicyanopyrazine (DPZ)
  • PubMed Central (PMC). "Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity." Organic & Biomolecular Chemistry.

Sources

Safety & Regulatory Compliance

Safety

5-Ethoxypyrazine-2,3-dicarbonitrile proper disposal procedures

5-Ethoxypyrazine-2,3-dicarbonitrile: Comprehensive Operational Safety and Disposal Guide 5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly reactive heterocyclic building block frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Ethoxypyrazine-2,3-dicarbonitrile: Comprehensive Operational Safety and Disposal Guide

5-Ethoxypyrazine-2,3-dicarbonitrile (CAS: 72111-81-0) is a highly reactive heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals and agricultural chemicals[1]. While its dicarbonitrile functionality makes it a versatile electrophile, it also introduces significant handling and disposal risks. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operation, decontamination, and disposal of this compound.

Quantitative Hazard Profile

Before initiating any operational workflow, personnel must understand the physicochemical properties and hazards associated with pyrazine dicarbonitriles[2].

Property / Hazard ParameterValue / SpecificationCausality / Operational Implication
CAS Number 72111-81-0Unique identifier for inventory tracking and SDS retrieval[1].
Chemical Class Heterocyclic NitrileProne to hydrolysis; releases toxic byproducts under extreme pH or heat[3].
Physical State Solid (Powder)High risk of aerosolization; necessitates local exhaust ventilation[2].
GHS Hazard Codes H302, H312, H332Harmful via ingestion, dermal absorption, and inhalation[2].
GHS Irritant Codes H315, H319, H335Causes skin/eye irritation and respiratory distress.
Decomposition Products NOx, COx, HCNThermal breakdown or acid exposure generates Hydrogen Cyanide (HCN) and Nitrogen Oxides.

Operational Safety & Handling Protocol

To ensure absolute safety, the handling of 5-Ethoxypyrazine-2,3-dicarbonitrile must follow a strict, self-validating methodology.

Step-by-Step Handling Methodology:

  • Environmental Isolation: Conduct all weighing and transfer operations inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: The compound exists as a fine powder. Local exhaust ventilation prevents the inhalation of airborne particulates (H332), which can cause severe systemic toxicity[2].

  • PPE Selection: Don a fitted N95/P100 particulate respirator, double nitrile gloves (minimum 5 mil thickness), and a fully buttoned lab coat.

    • Causality: Nitrile gloves provide a chemical barrier against dermal absorption (H312). Double-gloving allows for immediate removal of the outer layer if contamination occurs, preserving the sterile inner barrier.

  • Moisture & Acid Exclusion: Ensure all glassware and spatulas are completely dry and free of acidic residues.

    • Causality: Nitriles are susceptible to acid-catalyzed hydrolysis. Exposure to strong acids can protonate the nitrile group, leading to the rapid, uncontrolled evolution of highly toxic Hydrogen Cyanide (HCN) gas[3].

  • Self-Validation Step: Before beginning the procedure, verify the fume hood's face velocity is between 80-100 feet per minute (fpm) using a calibrated anemometer. Document the reading in the operational log.

Decontamination and Spill Response Workflow

In the event of a spill, immediate chemical neutralization is required. The destruction of nitriles is most effectively achieved via alkaline oxidation[4].

Step-by-Step Spill Response:

  • Evacuation & Containment: Evacuate the immediate area. Cover the spilled powder with a chemically inert absorbent, such as dry sand or vermiculite, to prevent aerosolization.

  • Alkaline Oxidation (Decontamination): Prepare a fresh solution of 10% sodium hypochlorite (household bleach) and adjust the pH to >10 using 1M Sodium Hydroxide (NaOH). Carefully apply this solution over the contained spill[4].

    • Causality: Alkaline hypochlorite oxidatively cleaves the carbon-nitrogen triple bond, converting the toxic nitrile into a relatively benign cyanate, and eventually into carbon dioxide and nitrogen gas[4]. Maintaining a pH > 10 is critical; if the solution becomes acidic, the reaction will off-gas lethal HCN instead of neutralizing it.

  • Incubation: Allow the alkaline bleach solution to sit for a minimum of 30 minutes to ensure complete hydrolysis[5].

  • Self-Validation Step: After wiping up the neutralized mixture, swab the surface and test the swab using a colorimetric cyanide/nitrile test strip. A negative result (no color change) provides empirical validation that the chemical hazard has been completely destroyed.

Spill S1 Accidental Spill Detected S2 Evacuate & Ventilate (Prevent H332 Inhalation) S1->S2 S3 Don Level B/C PPE (Respirator, Nitrile Gloves) S2->S3 S4 Containment (Cover with Sand/Vermiculite) S3->S4 S5 Alkaline Hypochlorite Decon (10% Bleach, pH > 10) S4->S5 S6 Colorimetric Nitrile Swab (Validation Step) S5->S6

Fig 1: Step-by-step emergency response and self-validating decontamination pathway for spills.

Long-Term Disposal Plan

Routine laboratory waste containing 5-Ethoxypyrazine-2,3-dicarbonitrile cannot be neutralized via benchtop hydrolysis due to the volume and complex byproducts[6]. It must be diverted to specialized thermal destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all solid waste (contaminated PPE, empty vials, used vermiculite) in heavy-duty polyethylene bags. Liquid waste (solvent washes) must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys.

  • Chemical Compatibility Check: Never mix pyrazine dicarbonitrile waste with acidic waste streams.

    • Causality: Segregation prevents accidental in-drum acidification, which would generate pressurized HCN gas, turning the waste container into a lethal hazard[3].

  • High-Temperature Incineration: Transfer the segregated waste to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

    • Causality: Standard combustion of pyrazines and nitriles generates toxic Nitrogen Oxides (NOx). High-temperature incineration, specifically in facilities equipped with alkaline wet scrubbers, ensures the complete thermal breakdown of the heterocyclic ring and the neutralization of resulting acidic NOx gases.

  • Self-Validation Step: The disposal cycle is only validated once the laboratory receives a formal "Certificate of Destruction" from the waste management facility, closing the chain of custody.

Disposal A 5-Ethoxypyrazine-2,3-dicarbonitrile Waste Generation B Solid Waste (Powder, PPE) A->B C Liquid Waste (Solvent Wash) A->C D Double-Bag in Polyethylene B->D E Segregate into Halogenated/Non-Halogenated C->E F High-Temp Incineration (>1000°C) with NOx Scrubbers D->F E->F G Certificate of Destruction (Self-Validating Record) F->G

Fig 2: Logical workflow for the segregation and thermal destruction of pyrazine dicarbonitrile waste.

References

  • U.S. Environmental Protection Agency (EPA). "Reference Manual of Countermeasures for Hazardous Substance Releases." Source:[Link]

  • Arkivoc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Source:[Link]

  • Save My Exams. "Nitriles & Hydroxynitriles: Hydrolysis of Nitriles." Source: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethoxypyrazine-2,3-dicarbonitrile

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Ethoxypyrazine-2,3-dicarbonitrile. The following procedural guidance i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-Ethoxypyrazine-2,3-dicarbonitrile. The following procedural guidance is designed to ensure the safe handling of this chemical by outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans.

The content herein is structured to provide not just a list of procedures, but a deeper understanding of the causality behind each safety recommendation, fostering a culture of safety and scientific integrity.

Hazard Analysis and Risk Assessment: Understanding the Need for Protection

The primary routes of exposure are inhalation, skin contact, and ingestion. The operational and safety procedures outlined below are designed to mitigate these risks effectively.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 5-Ethoxypyrazine-2,3-dicarbonitrile.

Task Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Fume hoodMinimizes risk of inhaling airborne particulates and protects skin and eyes from accidental splashes. A fume hood provides critical respiratory protection.
Running reactions and work-up procedures - Nitrile gloves- Chemical splash goggles- Laboratory coat- Fume hoodOffers enhanced eye protection against splashes of solvents and reagents. Nitrile gloves provide robust protection against a wide range of chemicals.[2][3][4][5][6]
Handling large quantities (>10g) - Heavy-duty nitrile gloves- Chemical splash goggles and face shield- Chemical-resistant apron over a laboratory coat- Respiratory protection (as determined by risk assessment)- Fume hoodProvides an additional layer of protection for the body and face when handling larger volumes, where the risk of a significant spill is higher.
Cleaning spills - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat or chemical-resistant suit- Respiratory protection (as determined by risk assessment)- Shoe coversProtects against direct contact with a concentrated amount of the chemical and potential inhalation of vapors.

Detailed Step-by-Step Protocols

Donning PPE: A Deliberate Approach to Safety

A systematic approach to putting on PPE is crucial to ensure its effectiveness.

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Eye and Face Protection: Don safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the appropriate nitrile gloves.[2][3][4] Inspect for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of your laboratory coat sleeves to create a seal.

Doffing PPE: Preventing Contamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately in the designated hazardous waste container.

  • Hand Hygiene: Wash and dry your hands.

  • Laboratory Coat: Unfasten the coat and remove it by folding it inward, avoiding contact with the exterior.

  • Eye and Face Protection: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.

  • Final Hand Hygiene: Wash and dry your hands thoroughly one last time.

Operational and Disposal Plans

Engineering Controls: The Primary Barrier

Always handle 5-Ethoxypyrazine-2,3-dicarbonitrile in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] Ensure adequate ventilation in the laboratory.[8][9][10]

Safe Handling Practices
  • Avoid the formation of dust and aerosols.[7][11]

  • Do not eat, drink, or smoke in the laboratory.[9][12][13]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[9][12][14]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[7][9][15]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills, wear the appropriate PPE as outlined in the table above.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing 5-Ethoxypyrazine-2,3-dicarbonitrile, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[12][13][16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8][12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 5-Ethoxypyrazine-2,3-dicarbonitrile AssessQuantity Assess Quantity of Material Start->AssessQuantity AssessTask Assess Nature of Task AssessQuantity->AssessTask <10g HighQuantityPPE Maximum Protection: - Heavy-Duty Nitrile Gloves - Goggles & Face Shield - Chemical-Resistant Apron - Respiratory Protection (as needed) AssessQuantity->HighQuantityPPE >10g StandardPPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood AssessTask->StandardPPE Weighing/ Solution Prep SplashHazardPPE Enhanced Eye Protection: - Chemical Splash Goggles AssessTask->SplashHazardPPE Reaction/ Work-up

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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